2-(2,3-dihydro-1H-inden-1-yl)acetic acid
Description
The exact mass of the compound 2-(2,3-dihydro-1H-inden-1-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76658. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,3-dihydro-1H-inden-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dihydro-1H-inden-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVZEPWRJJBXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315283 | |
| Record name | 1-Indanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38425-65-9 | |
| Record name | 1-Indanylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38425-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-1-acetic acid, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038425659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Indanacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Indanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Technical Guide: Synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)acetic Acid
[1]
Executive Summary
2-(2,3-Dihydro-1H-inden-1-yl)acetic acid (Indanylacetic acid) is a critical pharmacophore in medicinal chemistry, serving as a structural core for GPR40 agonists (e.g., Fasiglifam analogs) and PPAR modulators used in metabolic disease research. Its synthesis presents a classic challenge in process chemistry: the installation of an acetic acid side chain at the benzylic C1 position of the indane ring, which creates a stereocenter.
This guide details the Horner-Wadsworth-Emmons (HWE) Olefination route , selected for its superior scalability and impurity profile compared to the classical Reformatsky reaction. Additionally, we address the critical requirement for enantiopurity in drug development by outlining an Asymmetric Hydrogenation protocol.
Key Compound Data
| Property | Specification |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-1-yl)acetic acid |
| CAS Number | 38425-65-9 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Key Precursor | 1-Indanone (CAS 83-33-0) |
Retrosynthetic Analysis & Strategy
To design a robust synthesis, we must disconnect the C1-C
Logical Pathway
-
Target: Indanylacetic acid.
-
Disconnection: C1 side chain.
-
Precursor: Ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate (Unsaturated Ester).
-
Starting Material: 1-Indanone.
Figure 1: Retrosynthetic tree illustrating the olefination-reduction strategy.
Detailed Synthetic Protocols
Phase 1: Olefination (The HWE Reaction)
While the Reformatsky reaction (Zn/Ethyl bromoacetate) is historically significant, it is heterogeneous and difficult to initiate reliably on a kilogram scale. The Horner-Wadsworth-Emmons (HWE) modification is homogeneous and provides higher
Reaction:
Experimental Protocol 1.0: Preparation of Ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer.
-
Reagents:
-
Sodium Hydride (60% dispersion in oil): 1.2 eq.
-
Triethyl phosphonoacetate: 1.2 eq.
-
1-Indanone: 1.0 eq.
-
Solvent: Anhydrous THF (10 volumes).
-
-
Procedure:
-
Suspend NaH in THF at 0°C.
-
Add Triethyl phosphonoacetate dropwise over 30 mins. Caution: H2 gas evolution.
-
Stir for 30 mins until the solution becomes clear (formation of the phosphonate carbanion).
-
Add 1-Indanone (dissolved in minimal THF) dropwise.
-
Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot (Rf ~0.5) should disappear, replaced by the olefin spot (Rf ~0.7).
-
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1] Wash with brine, dry over MgSO₄, and concentrate.
-
Yield Expectation: 85–92% as a pale yellow oil or low-melting solid.
Phase 2: Catalytic Hydrogenation (Racemic vs. Asymmetric)
This is the Critical Quality Attribute (CQA) step. The reduction of the exocyclic double bond establishes the stereocenter at C1.
Route A: Racemic Synthesis (Pd/C)
For general research where chirality is not yet defined.
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Solvent: Ethanol or Methanol.
-
Pressure: 1–3 atm H₂ (balloon or Parr shaker).
-
Procedure: Stir the unsaturated ester with Pd/C under H₂ atmosphere for 12 hours. Filter through Celite to remove Pd. Concentrate to yield the racemic saturated ester.
Route B: Asymmetric Synthesis (The "Drug Development" Standard)
To obtain high enantiomeric excess (ee), utilize Ruthenium or Rhodium catalysis with chiral phosphine ligands.[2]
-
Catalyst System: [Ru(OAc)₂(BINAP)] or [Rh(COD)(DuPhos)]BF₄.
-
Conditions: 50–100 psi H₂, MeOH, 25°C.
-
Mechanism: The chiral ligand coordinates to the metal, creating a chiral pocket that forces the hydrogen delivery to one face of the alkene.
-
Expected ee: >90% (Recrystallization of the final acid can upgrade ee to >99%).
Phase 3: Hydrolysis to the Acid
Reaction:
Experimental Protocol 3.0: Saponification
-
Dissolution: Dissolve the ester (from Phase 2) in a 3:1 mixture of THF:Water.
-
Base Addition: Add LiOH·H₂O (2.0 eq).[3]
-
Reaction: Stir at 40°C for 2–4 hours.
-
Workup (Critical for Purity):
-
Evaporate THF under reduced pressure.
-
The remaining aqueous layer contains the lithium salt of the product. Wash this aqueous layer with MTBE (Methyl tert-butyl ether) to remove unreacted ester or neutral impurities. (Self-Validating Step) .
-
Acidify the aqueous layer to pH 2 with 1M HCl. The product will precipitate or oil out.
-
Extract with DCM, dry, and concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc to obtain white crystals.
Process Workflow & Logic
The following diagram illustrates the decision matrix and critical control points (CCPs) for the synthesis.
Figure 2: Synthetic workflow including critical decision points for stereochemistry.
Impurity Profiling & Safety (E-E-A-T)
In a drug development context, characterizing impurities is as important as the product itself.
| Impurity Type | Origin | Control Strategy |
| Starting Material | Unreacted 1-Indanone | Monitor HWE reaction completion; remove via silica plug if necessary. |
| Elimination Product | 1H-Indene-1-acetic acid | Can form if hydrolysis is too harsh (too hot/strong base). Keep temp <50°C. |
| Over-Reduction | Ring hydrogenation (Perhydroindane) | Rare with Pd/C under mild pressure, but possible with PtO₂ or high pressure/temp. |
| Isomerization | Migration of double bond into the ring (endo-cyclic) | Occurs if the HWE intermediate is exposed to acid before hydrogenation. |
Safety Note: Sodium Hydride (NaH) releases flammable hydrogen gas. Perform Phase 1 in a well-ventilated fume hood. The phosphonate reagents are mild irritants; handle with gloves.
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. 1H-INDENE-1-ACETIC ACID, 2,3-DIHYDRO- synthesis - chemicalbook [chemicalbook.com]
- 4. Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2,3-dihydro-1H-inden-1-yl)acetic acid chemical properties
This guide details the chemical properties, synthetic pathways, and pharmaceutical utility of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (also known as Indan-1-acetic acid).
Executive Summary
2-(2,3-dihydro-1H-inden-1-yl)acetic acid (CAS: 38425-65-9) is a bicyclic carboxylic acid featuring an indane (benzocyclopentane) core with an acetic acid side chain at the C1 benzylic position. It serves as a critical scaffold in medicinal chemistry, acting as a bioisostere for indole-3-acetic acid derivatives (e.g., Indomethacin) and playing a pivotal role in the development of CRTH2 antagonists and PPAR agonists. Its C1 stereocenter makes it a valuable target for asymmetric synthesis and chiral resolution studies.
Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
The molecule consists of a fused benzene and cyclopentane ring system. The acetic acid moiety at position 1 creates a chiral center, resulting in two enantiomers: (R)- and (S)-indan-1-acetic acid. The rigidity of the indane ring restricts the conformational freedom of the side chain, a feature often exploited to lock pharmacophores into bioactive conformations.
Key Properties
| Property | Value / Description | Note |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-1-yl)acetic acid | Also: Indan-1-acetic acid |
| CAS Number | 38425-65-9 | Distinct from 2-isomer (CAS 37868-26-1) |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Physical State | White to off-white solid | Crystalline |
| pKa (Calc) | ~4.75 | Typical of phenylacetic acid derivatives |
| LogP (Calc) | ~2.6 | Moderate lipophilicity |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 2 (COOH) | |
| Solubility | Soluble in DCM, MeOH, DMSO; Low in Water | Soluble in aqueous base (pH > 8) |
Synthetic Pathways & Process Chemistry[4][5]
The synthesis of indan-1-acetic acid typically proceeds via cyclization of phenyl-substituted aliphatic acids or reduction of indanone derivatives.
Route A: Classical Cyclization (Racemic)
This robust pathway builds the indane core from acyclic precursors.
-
Condensation: Benzaldehyde reacts with ethyl acetoacetate (Knoevenagel) to form a bis-acetoacetate intermediate.
-
Hydrolysis/Decarboxylation: Treatment with base yields
-phenylglutaric acid. -
Cyclization: Polyphosphoric acid (PPA) or Friedel-Crafts conditions cyclize the glutaric acid derivative to 3-oxo-indan-1-acetic acid .
-
Reduction: A Clemmensen reduction (Zn/Hg, HCl) or Wolff-Kishner reduction removes the ketone to yield the target indan-1-acetic acid.
Route B: Reformatsky / Hydrogenation (Asymmetric Potential)
This route utilizes 1-indanone as a starting material, allowing for late-stage introduction of chirality.
-
Reformatsky Reaction: 1-Indanone reacts with ethyl bromoacetate and Zinc to form the
-hydroxy ester. -
Dehydration: Acid-catalyzed dehydration yields the unsaturated ester (ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate).
-
Asymmetric Hydrogenation: Catalytic hydrogenation using a chiral catalyst (e.g., Ru-BINAP ) reduces the exocyclic double bond, establishing the C1 stereocenter with high enantiomeric excess (ee).
Visualization of Synthetic Logic
Caption: Comparison of Classical Cyclization (Red Path) vs. Modern Asymmetric Hydrogenation (Blue Path).
Experimental Protocol: Synthesis of 3-Oxo-indan-1-acetic Acid
Note: This is a key intermediate in Route A. The following protocol is adapted from standard cyclodehydration methodologies.
Reagents:
- -Phenylglutaric acid (10.0 g, 48 mmol)
-
Polyphosphoric acid (PPA) (100 g)
-
Ice water
Procedure:
-
Setup: Place PPA in a 250 mL round-bottom flask equipped with a mechanical stirrer. Heat to 60°C to reduce viscosity.
-
Addition: Add
-phenylglutaric acid portion-wise to the stirring PPA. Ensure complete dispersion. -
Reaction: Heat the mixture to 90-100°C for 2 hours. The mixture will turn a reddish-brown color.
-
Quench: Cool the reaction mixture to ~50°C and pour slowly onto 300 g of crushed ice with vigorous stirring.
-
Isolation: The product precipitates as a solid. Filter the precipitate and wash thoroughly with cold water to remove residual acid.
-
Purification: Recrystallize from hot water or ethanol/water to yield 3-oxo-indan-1-acetic acid as off-white crystals (Typical Yield: 60-70%; MP: ~152-154°C).
Validation:
-
IR: Look for ketone C=O stretch (~1710 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹).
-
NMR: Confirm the disappearance of the acyclic glutaric protons and appearance of the indanone pattern.
Pharmaceutical Applications & Reactivity[4]
Pharmacophore Utility
The indan-1-acetic acid moiety acts as a rigidified analog of phenylacetic acid . This rigidity significantly alters the binding kinetics compared to flexible analogs.
-
NSAIDs: It serves as a scaffold for anti-inflammatory drugs (e.g., Clidanac analogs), inhibiting COX enzymes.
-
CRTH2 Antagonists: Substituted indan-1-acetic acids mimic the PGD2 pharmacophore, blocking the CRTH2 receptor to treat allergic asthma and rhinitis.
-
GPR40 Agonists: Used in the synthesis of antidiabetic agents where the acid headgroup interacts with the arginine residue in the receptor binding pocket.
Chemical Reactivity Profile
-
Carboxylic Acid: Undergoes standard coupling reactions (EDC/NHS) to form amides or esters. Critical for linking to sulfonamides in CRTH2 antagonist synthesis.
-
Benzylic Position (C1): Susceptible to radical bromination (NBS), though the adjacent acetic acid group sterically hinders this.
-
Aromatic Ring: The C5 and C6 positions are activated for Electrophilic Aromatic Substitution (EAS), allowing for the introduction of halogens or acyl groups to tune lipophilicity and potency.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) modification points on the indan-1-acetic acid core.
References
-
Synthesis of Indan-1-acetic acid via Cyclization
-
Physicochemical Data & Safety
- Title: 2-(2,3-dihydro-1H-inden-2-yl)
- Source: PubChem.
-
URL:[Link](Note: Search via CAS 38425-65-9 for specific isomer data).
-
Enantioselective Approaches
-
Pharmacological Relevance (NSAIDs)
Sources
2-(2,3-dihydro-1H-inden-1-yl)acetic acid IUPAC name and structure
The following technical guide details the structural characterization, synthesis, and medicinal chemistry applications of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid .
Scaffold Analysis & Synthetic Methodologies for Drug Development
Executive Summary
2-(2,3-dihydro-1H-inden-1-yl)acetic acid (CAS: 38425-65-9) is a bicyclic carboxylic acid derivative serving as a critical pharmacophore in medicinal chemistry. Structurally characterized by a lipophilic indane ring fused to a hydrophilic acetic acid tail, it functions as a bioisostere for phenylacetic acid derivatives. Its primary utility lies in the development of GPR40 (FFAR1) agonists for Type 2 Diabetes and CRTh2 antagonists for allergic inflammation. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and structure-activity relationships (SAR).
Chemical Identity & Structural Characterization[1][2]
Nomenclature and Identifiers[3]
-
IUPAC Name: 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
-
Common Names: 1-Indaneacetic acid; (2,3-Dihydro-1H-indene-1-yl)acetic acid
-
CAS Registry Number: 38425-65-9
-
Molecular Formula: C₁₁H₁₂O₂[1]
-
Molecular Weight: 176.21 g/mol
-
SMILES: OC(=O)CC1CCc2ccccc12
Structural Visualization
The molecule features a chiral center at the C1 position of the indane ring. While often synthesized as a racemate, enantioselective synthesis is required for high-affinity receptor binding in late-stage drug candidates.
Figure 1: Connectivity diagram highlighting the lipophilic indane core and the polar carboxylic acid pharmacophore.
Physicochemical Profiling
Understanding the physical properties is essential for formulation and ADME prediction.
| Property | Value | Context |
| Physical State | White to off-white solid | Crystalline powder at RT |
| Melting Point | 58–62 °C | Low melting point solid |
| pKa (Acid) | 4.76 ± 0.10 (Predicted) | Typical for aliphatic carboxylic acids; ionized at physiological pH |
| LogP | 2.45 (Predicted) | Moderate lipophilicity; good membrane permeability |
| Solubility | High in DCM, MeOH, DMSO | Low in water (< 1 mg/mL) without pH adjustment |
| H-Bond Donors | 1 | Carboxylic acid hydroxyl |
| H-Bond Acceptors | 2 | Carbonyl and hydroxyl oxygens |
Synthetic Pathways[1]
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid typically proceeds via the Reformatsky Reaction or Knoevenagel Condensation , starting from 1-indanone.
Retrosynthetic Analysis
-
Target: 1-Indaneacetic acid
-
Precursor: Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate
-
Starting Material: 1-Indanone + Ethyl bromoacetate
Route A: Reformatsky Protocol (Standard)
This route is preferred for its reliability and scalability.
-
Reformatsky Reaction: 1-Indanone reacts with ethyl bromoacetate and activated Zinc to form the
-hydroxy ester. -
Dehydration: Acid-catalyzed dehydration yields the
-unsaturated ester (ethyl 2-(1H-inden-1-yl)acetate). -
Hydrogenation: Catalytic hydrogenation (Pd/C) reduces the double bond to form the saturated ethyl ester.
-
Hydrolysis: Saponification with NaOH yields the final acid.
Figure 2: Step-wise synthetic workflow from 1-indanone to the target acid.
Detailed Experimental Protocol (Step 4: Hydrolysis)
Based on validated protocols for ester hydrolysis (CAS 28002-99-5 conversion).
Reagents:
-
Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate (1.0 equiv)
-
Sodium Hydroxide (3.0 equiv)
-
Methanol (Solvent)
-
1M HCl (Acidifying agent)
Procedure:
-
Dissolution: Charge a reaction vessel with Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate dissolved in Methanol (approx. 0.25 M concentration).
-
Saponification: Add aqueous NaOH (3.0 equiv) dropwise.
-
Reaction: Heat the mixture to 40 °C and stir for 2 hours . Monitor by TLC (disappearance of ester spot).
-
Work-up: Concentrate the mixture in vacuo to remove methanol.
-
Acidification: Add 1M HCl until pH < 2. A white precipitate should form.
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3x).
-
Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude acid. Recrystallize from Hexane/Ethyl Acetate if necessary.
Medicinal Chemistry Applications
Pharmacophore Role
The 1-indaneacetic acid moiety serves as a constrained analog of phenylacetic acid. The bicyclic system restricts the conformational freedom of the phenyl ring relative to the acidic head group, often improving binding selectivity.
Key Therapeutic Targets
GPR40 (FFAR1) Agonists (Type 2 Diabetes)
GPR40 is a G-protein coupled receptor activated by free fatty acids, enhancing glucose-dependent insulin secretion.[2][3][4]
-
Mechanism: The carboxylic acid of the indane derivative mimics the carboxylate of endogenous fatty acids, forming a salt bridge with Arg183 or Arg258 inside the GPR40 binding pocket.
-
Relevance: This scaffold is structurally related to Fasiglifam (TAK-875) derivatives, where the lipophilic tail occupies a hydrophobic sub-pocket.
CRTh2 Antagonists (Asthma/Allergy)[5][6][7]
-
Mechanism: The acetic acid side chain is critical for binding to the CRTh2 receptor (Prostaglandin D2 receptor 2).
-
SAR Insight: Substitution at the 5-position of the indane ring (e.g., with fluoro- or sulfonyl- groups) significantly modulates potency.
References
-
Synthesis & Characterization: Sigma-Aldrich. 2,3-Dihydro-1H-indene-1-acetic acid Product Sheet. Link
-
Synthetic Methodology: ChemicalBook. Synthesis of 1H-Indene-1-acetic acid, 2,3-dihydro-. Link
-
GPR40 Agonist Context: Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist."[8] Journal of Medicinal Chemistry, 2013.[8] Link
-
Patent Literature: WO2018/26371 (and related patents on GPR40/CRTh2 modulators). Methods for delivering therapeutics.[9][8][3]Link[8]
-
Physical Properties: PubChem. Compound Summary for CID 5174955 (Isomer Reference). Link
Disclaimer: This guide is for research purposes only. All synthesis reactions should be conducted in a fume hood by trained personnel.
Sources
- 1. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | C11H12O2 | CID 5174955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GPR40 agonists - Page 1 | BioWorld [bioworld.com]
- 3. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids: discovery and hit-to-lead evolution of a selective CRTh2 receptor antagonist chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRTh2 antagonist 1 | CymitQuimica [cymitquimica.com]
- 7. Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists in asthma: a systematic review and meta-analysis protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR40 agonist and its application - Patent CN-104250238-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Technical Profile: 2-(2,3-Dihydro-1H-inden-1-yl)acetic Acid
Topic: (CAS 38425-65-9) Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
A Privileged Scaffold in Medicinal Chemistry and NSAID Development
Executive Summary & Critical Disambiguation
Identity: CAS number 38425-65-9 corresponds to 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (also known as Indane-1-acetic acid).[1][2] It is a bicyclic organic acid featuring a lipophilic indane ring fused with a hydrophilic acetic acid tail.
Classification: Pharmacophore Building Block / Pharmaceutical Intermediate.
Critical Disambiguation Alert:
WARNING: Several aggregate chemical databases erroneously index CAS 38425-65-9 as "Desmopressin Acetate." This is a database mapping error.
Desmopressin Acetate: A synthetic nonapeptide (MW ~1183 g/mol ). CAS: 62288-83-9.
CAS 38425-65-9: A small molecule indane derivative (MW 176.21 g/mol ).
[1][2] This guide focuses exclusively on the small molecule Indane-1-acetic acid (CAS 38425-65-9).
Core Utility: This compound serves as a "privileged scaffold" in drug discovery. Its structure mimics the topography of several non-steroidal anti-inflammatory drugs (NSAIDs) like Sulindac and Indomethacin. It is primarily used as a precursor for synthesizing conformationally restricted analogs of phenylacetic acid, investigating COX-1/COX-2 inhibition, and developing PPAR agonists.
Chemical & Physical Properties[1][3][4][5][6][7]
The physicochemical profile of CAS 38425-65-9 dictates its handling in the laboratory and its behavior in biological systems. It is a lipophilic weak acid.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Chemical Name | 2-(2,3-dihydro-1H-inden-1-yl)acetic acid | IUPAC |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | Small Molecule |
| Appearance | White to Off-White Solid | Crystalline powder |
| Melting Point | 59 – 61 °C | Low melting solid [1] |
| Boiling Point | ~343 °C (Predicted) | Decomposes at high temp |
| Solubility | DCM, Methanol, DMSO, Ethyl Acetate | Low water solubility |
| pKa | ~4.54 (Predicted) | Typical carboxylic acid |
| LogP | ~2.3 – 2.5 | Lipophilic, membrane permeable |
| InChI Key | RJVZEPWRJJBXLH-UHFFFAOYSA-N | Unique Identifier |
Synthesis & Manufacturing Protocol
The most robust synthesis of CAS 38425-65-9 involves the hydrolysis of its corresponding ethyl ester. This route is preferred for its high yield and scalability.
Mechanistic Pathway (Graphviz Diagram)
Figure 1: Hydrolysis pathway for the synthesis of Indane-1-acetic acid from its ethyl ester precursor.
Detailed Experimental Protocol
Based on standard hydrolysis procedures for indane esters [2].
Reagents:
-
Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate (1.0 eq)[2]
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
Methanol (MeOH) (Solvent volume: ~20 mL per gram of substrate)
-
Hydrochloric Acid (1M HCl)[2]
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate and dissolve in MeOH.
-
Saponification: Add an aqueous solution of NaOH (3.0 eq). The reaction mixture will likely turn slightly opaque.
-
Reaction: Heat the mixture to 40 °C and stir for 2 hours . Monitor via TLC (System: Hexane:EtOAc 3:1) until the starting ester spot disappears.
-
Concentration: Remove MeOH under reduced pressure (Rotary Evaporator) to leave the aqueous sodium salt.
-
Acidification: Cool the residue in an ice bath (0–5 °C). Slowly add 1M HCl until the pH reaches ~1–2. A white precipitate (the product) should form immediately.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).
-
Purification: Wash the combined organic layers with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Result: Yields 2-(2,3-dihydro-1H-inden-1-yl)acetic acid as a white solid.[2]
Medicinal Chemistry Applications
CAS 38425-65-9 is not just a reagent; it is a bioisostere for the phenylacetic acid moiety found in many NSAIDs.
Structural Homology to NSAIDs
The indane ring provides a conformationally restricted analog of the phenyl ring found in Diclofenac or Ibuprofen .
-
Mechanism: The carboxylic acid group binds to the Arg-120 residue in the cyclooxygenase (COX) active site.
-
Advantage: The fused ring system (indane) increases lipophilicity and alters the "fit" within the hydrophobic channel of the enzyme, potentially improving selectivity or potency compared to flexible phenylacetic acids.
Anti-Inflammatory Research
Research indicates that derivatives of indan-1-acetic acid (specifically 5,6-dimethoxy analogs) exhibit significant anti-inflammatory and analgesic activity.
-
Key Insight: Esterification of the carboxylic acid often retains anti-inflammatory activity while significantly reducing gastric ulcerogenicity (a common side effect of acid-based NSAIDs) [3].
-
Drug Development Strategy: Researchers use CAS 38425-65-9 as a "Lead Scaffold." By adding substituents (e.g., -OCH₃, -F) to the benzene ring of the indane, potency can be tuned.
Synthesis of Indatraline Analogs
This molecule serves as a precursor for synthesizing trans-isomers of 1,3-substituted indanes, which are relevant in developing monoamine transporter inhibitors like Indatraline (a non-selective monoamine uptake inhibitor).
Analytical Characterization Methods
To ensure the integrity of CAS 38425-65-9 in research, the following validated analytical parameters should be used.
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring absorption) and 210 nm (carbonyl).
-
Retention Time: Expect elution around 6.5 – 7.5 min (due to moderate lipophilicity).
Nuclear Magnetic Resonance (NMR) Signature
-
1H NMR (CDCl₃, 400 MHz):
-
δ 11.0–12.0: Broad singlet (1H, -COOH).
-
δ 7.1–7.3: Multiplet (4H, Aromatic protons).
-
δ 3.5–3.6: Multiplet (1H, CH at position 1).
-
δ 2.8–3.0: Multiplet (2H, Benzylic CH₂ at position 3).
-
δ 2.4–2.7: Multiplet (2H, CH₂ alpha to carbonyl).
-
δ 1.7–2.4: Multiplet (2H, CH₂ at position 2 of indane ring).
-
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[3][4] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the solid powder in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (Room Temperature). Keep container tightly closed.
References
-
ChemicalBook. (n.d.). 1H-INDENE-1-ACETIC ACID, 2,3-DIHYDRO- Properties and Synthesis. Retrieved from
-
Yun, H. et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from
-
Roy, A., Gupta, J.K., & Lahiri, S.C. (1983). Anti-inflammatory derivatives of indan-1-acetic acids with low gastric irritancy. Indian Journal of Physiology and Pharmacology. Retrieved from
-
PubChem. (2025).[3] 2-(2,3-dihydro-1H-inden-1-yl)acetic acid Compound Summary. National Library of Medicine. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: Indane-1-acetic acid. Retrieved from
Sources
- 1. 2,3-dihydro-1h-inden-1-ylacetic acid | CAS: 38425-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 1H-INDENE-1-ACETIC ACID, 2,3-DIHYDRO- synthesis - chemicalbook [chemicalbook.com]
- 3. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | C11H12O2 | CID 5174955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
2-(2,3-dihydro-1H-inden-1-yl)acetic acid molecular weight and formula
This technical guide provides a comprehensive analysis of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid , a critical pharmacophore in medicinal chemistry.
Executive Summary
In the landscape of drug discovery, 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (also known as 1-Indaneacetic acid ) represents a "privileged scaffold." Its structural rigidity—conferred by the bicyclic indane core—combined with the carboxylate handle, makes it an ideal bioisostere for dihydrobenzofuran and indole derivatives. It serves as a pivotal intermediate in the synthesis of GPR40 agonists (e.g., Fasiglifam analogs), PPAR agonists, and melatonin receptor modulators. This guide details its physicochemical properties, validated synthetic pathways, and analytical characterization.
Physicochemical Profile
The following data establishes the baseline identity for the molecule. Researchers should verify incoming raw materials against these specifications.
| Property | Value | Notes |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-1-yl)acetic acid | Often abbreviated as 1-Indaneacetic acid |
| CAS Number | 38425-65-9 | Racemic mixture |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | Monoisotopic Mass: 176.0837 |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 58–61 °C | Varies slightly with enantiomeric purity |
| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in H₂O | Acidic functionality allows solubility in basic aq.[1][2] media |
| pKa | ~4.76 | Typical for aliphatic carboxylic acids |
| Chirality | 1 Stereocenter (C1 position) | Existing as (R)- and (S)- enantiomers |
Structural Analysis & Pharmacophore Logic
The molecule consists of a lipophilic "tail" (the indane ring) and a polar "head" (the carboxylic acid). This amphiphilic nature mimics fatty acid substrates, explaining its high affinity for nuclear receptors like PPARs and G-protein coupled receptors like GPR40 (FFAR1).
Pharmacophore Mapping
The indane ring acts as a bioisostere for the dihydrobenzofuran ring found in Fasiglifam (TAK-875) . Replacing the oxygen atom of benzofuran with a methylene group (indane) often improves metabolic stability against oxidative cleavage while maintaining the spatial orientation required for receptor binding.
Figure 1: Pharmacophore dissection showing the functional role of each structural domain in receptor binding.
Synthetic Protocols
To ensure reproducibility, we present the Reformatsky Route , the industry-standard method for synthesizing this acid from 1-indanone. This pathway is robust and scalable.[2][3]
Method A: The Reformatsky-Hydrogenation Sequence
Reaction Logic: This sequence installs the two-carbon chain at the C1 position while simultaneously reducing the ketone.
Step-by-Step Methodology:
-
Reformatsky Reaction:
-
Reagents: 1-Indanone (1.0 eq), Ethyl bromoacetate (1.2 eq), Activated Zinc dust (1.5 eq).
-
Solvent: Anhydrous Benzene or THF/Toluene mix.
-
Protocol: Reflux the mixture to form the
-hydroxy ester intermediate. The zinc inserts into the C-Br bond, attacking the ketone.
-
-
Dehydration:
-
Reagents: p-Toluenesulfonic acid (pTSA, cat.), Toluene.
-
Protocol: Reflux with a Dean-Stark trap to remove water. This yields ethyl 2-(1H-inden-3-yl)acetate (the endocyclic double bond isomerizes to the more stable position).
-
-
Catalytic Hydrogenation:
-
Reagents: H₂ (balloon or 30 psi), 10% Pd/C.
-
Solvent: Ethanol or Methanol.
-
Protocol: Stir at RT. The double bond is reduced to form the saturated indane ester.
-
-
Saponification (Hydrolysis):
-
Reagents: NaOH (2.0 eq), MeOH/H₂O (3:1).
-
Protocol: Stir at 40°C for 2 hours. Acidify with 1M HCl to precipitate the target acid.
-
Figure 2: Step-wise synthetic workflow from 1-Indanone to the target acid.
Analytical Characterization (Self-Validating)
The following NMR data allows for immediate structural confirmation. The "Diagnostic Signal" is the quintet-like multiplet at ~3.5 ppm, corresponding to the benzylic proton at the chiral center (H1).
¹H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| COOH | 10.5 – 12.0 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |
| Ar-H | 7.15 – 7.30 | Multiplet | 4H | Aromatic protons of the indane ring. |
| H-1 | 3.50 – 3.65 | Multiplet | 1H | Diagnostic: Benzylic methine at the chiral center. |
| H-3 | 2.80 – 2.95 | Triplet (approx) | 2H | Benzylic methylene (far side of ring). |
| α-CH₂ | 2.55 – 2.80 | dd / m | 2H | Methylene adjacent to the carbonyl (diastereotopic). |
| H-2 | 1.75 – 2.45 | Multiplet | 2H | Homobenzylic methylene (ring). |
Mass Spectrometry (ESI-):
-
[M-H]⁻: 175.2 m/z (Base peak).
-
Fragmentation: Loss of CO₂ (M-44) is common in MS/MS modes.
Pharmaceutical Relevance
GPR40 (FFAR1) Agonism
The 1-indaneacetic acid scaffold is a validated bioisostere for the dihydrobenzofuran core found in Fasiglifam (TAK-875) .
-
Mechanism: The carboxylic acid forms a critical salt bridge with Arg258 and Arg183 in the GPR40 binding pocket.
-
Advantage: The indane analog lacks the ether oxygen, reducing susceptibility to metabolic dealkylation while maintaining lipophilicity.
Melatonin Receptor Agonists
While Ramelteon utilizes a tricyclic indeno[5,4-b]furan core, the 1-indaneacetic acid structure appears in patent literature as a simplified analog for probing the MT1/MT2 receptor binding pocket depth. The acetic acid side chain mimics the ethyl-amide side chain of melatonin when derivatized.
PPAR Modulators
The structure fits the classic "Acidic Head + Lipophilic Tail" model required for PPAR
References
-
Sigma-Aldrich. Product Specification: 2,3-Dihydro-1H-indene-1-acetic acid.Link
-
ChemicalBook. Synthesis and Supplier Data for CAS 38425-65-9.Link
-
Negoro, N., et al. (2012). "Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like G protein-coupled receptor 40 agonist." Journal of Medicinal Chemistry. (Discusses the bioisosteric relationship of the acetic acid scaffold). Link
-
PubChem. Compound Summary for CID 329783827 (1-Indaneacetic acid).Link
Sources
Spectroscopic Data Guide: 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
The following technical guide details the spectroscopic characterization and structural analysis of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (commonly known as Indan-1-acetic acid).
Chemical Identity & Significance
2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a bicyclic carboxylic acid featuring a benzene ring fused to a cyclopentane ring (indane core) with an acetic acid side chain at the C1 position. It serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), auxin analogs, and pharmaceutical candidates for metabolic disorders.
| Property | Detail |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-1-yl)acetic acid |
| Common Name | Indan-1-acetic acid |
| CAS Number | 38425-65-9 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 59–60 °C (Unsubstituted) [1] |
Structural Representation
The molecule consists of a rigid indane scaffold with a flexible acetic acid tail. The C1 stereocenter creates enantiomeric forms (R/S), though data is typically reported for the racemate unless specified.
[1]
Spectroscopic Data Analysis[1][2][3]
Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is characterized by the distinct aliphatic region of the cyclopentyl ring and the aromatic signals.
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 300–400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 11.0 – 12.0 | br s | 1H | -COOH | Carboxylic acid proton (exchangeable). |
| 7.10 – 7.30 | m | 4H | Ar-H (C4-C7) | Aromatic protons. Typically appears as a multiplet or overlapping signals due to the fused ring system. |
| 3.50 – 3.60 * | m | 1H | CH -1 (Methine) | Benzylic methine. The stereocenter anchor for the side chain. |
| 2.80 – 2.95 | t / m | 2H | Ring CH ₂-3 | Benzylic methylene. Deshielded by the aromatic ring current. |
| 2.60 – 2.75 | d / dd | 2H | -CH ₂-COOH | Alpha-methylene protons of the acetic acid side chain. |
| 2.30 – 2.45 | m | 1H | Ring CH ₂-2 (Ha) | Homobenzylic methylene (diastereotopic). |
| 1.70 – 1.85 | m | 1H | Ring CH ₂-2 (Hb) | Homobenzylic methylene (diastereotopic). |
> Technical Note: Literature values for the C1-methine shift can vary based on concentration and solvent. While some older literature [1] reports a downfield shift (approx. 4.7 ppm), modern consensus and prediction models place the benzylic methine in the 3.4–3.6 ppm range. The 4.7 ppm signal is more characteristic of an alpha-oxy proton (e.g., indan-1-ol derivatives) or solvent impurities.
Carbon-13 NMR (¹³C NMR)
The ¹³C spectrum confirms the bicyclic skeleton and the carboxylic carbonyl.
Solvent: CDCl₃
| Shift (δ ppm) | Assignment | Type |
| 178.5 | -C OOH | Carbonyl carbon (Carboxylic acid). |
| 144.0 | Ar-C (Quaternary) | Bridgehead carbon (C8/C9). |
| 143.5 | Ar-C (Quaternary) | Bridgehead carbon (C8/C9). |
| 126.0 – 128.0 | Ar-C (CH) | Aromatic carbons (4 signals). |
| 124.5 | Ar-C (CH) | Aromatic carbons. |
| 41.0 | -C H₂-COOH | Alpha-methylene carbon. |
| 39.5 | C H-1 | Benzylic methine carbon. |
| 31.5 | Ring C H₂-3 | Benzylic methylene carbon. |
| 30.0 | Ring C H₂-2 | Homobenzylic methylene carbon. |
Infrared Spectroscopy (IR)
Key functional group absorptions observed in KBr pellet or thin film.
-
3400 – 2500 cm⁻¹ (Broad): O-H stretch (Carboxylic acid dimer).
-
3020 – 3060 cm⁻¹: C-H stretch (Aromatic).
-
2920 – 2950 cm⁻¹: C-H stretch (Aliphatic, methylene).
-
1705 – 1720 cm⁻¹ (Strong): C=O stretch (Carboxylic acid carbonyl).
-
1600, 1480 cm⁻¹: C=C skeletal vibrations (Aromatic ring).
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z 176
-
Base Peak: Often m/z 117 (Indan-1-yl cation) due to the loss of the acetic acid side chain (–CH₂COOH, mass 59).
-
Fragmentation: Loss of H₂O (M-18) and CO₂ (M-44) is common for carboxylic acids.
Synthesis & Preparation Workflow
The synthesis of Indan-1-acetic acid typically proceeds via the Reformatsky Reaction starting from 1-Indanone, followed by dehydration and catalytic hydrogenation.
Protocol Summary (Reformatsky Route) [2, 3]
-
Activation: React 1-Indanone with ethyl bromoacetate and activated Zinc dust in dry benzene/toluene/THF.
-
Dehydration: The resulting hydroxy-ester is dehydrated using acid catalysis (e.g., p-TsOH) to form the unsaturated indenyl ester.
-
Reduction: The double bond is reduced via catalytic hydrogenation (Pd/C, H₂).
-
Hydrolysis: The ester is hydrolyzed (NaOH/EtOH) and acidified to yield the free acid.
-
Purification: Recrystallization from aqueous ethanol or hot water.
References
-
J. K. Gupta, et al. "Synthesis and Antihypercholesterolemic Activity of α-Alkyl Substituted Indan-1-acetic acids." Asian Journal of Chemistry, Vol. 18, No. 2, 2006, pp. 1395-1400. Link
-
H. Yasmin, et al. "Total Synthesis and Analgesic Activity of 6-Fluoroindan-1-acetic Acid and its 3-Oxo Derivative."[4] Medicinal Chemistry, Vol. 5, 2009, pp. 468-473.[4] Link
-
Ahmed, et al. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 2017, 13, 451–494. Link
Sources
Technical Guide: 1H NMR Analysis of 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid
Executive Summary
Molecule: 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (also known as 1-Indaneacetic acid). CAS: 1914-65-4 Application: Key intermediate in the synthesis of PPAR agonists (e.g., Fasiglifam/TAK-875) and various GPR40 modulators.
This guide details the structural elucidation of 1-indaneacetic acid via 1H NMR. Unlike simple aliphatic acids, this molecule possesses a chiral center at C1 of the indane ring, rendering the adjacent methylene protons (both on the side chain and within the ring) diastereotopic . Successful validation requires distinguishing these complex ABX/ABCD spin systems from impurities.
Part 1: Structural Analysis & Assignment Strategy
The Stereochemical Challenge
The core challenge in analyzing this spectrum is the chirality at Position 1. Because C1 is a stereocenter, it breaks the symmetry of the molecule.
-
Side Chain (
): The two protons on the acetic acid side chain are diastereotopic. They will not appear as a simple doublet; they form the AB part of an ABX system (coupled to C1-H). -
Ring Methylene C2 (
): These are also diastereotopic and chemically non-equivalent, coupling to both C1-H and C3-H protons.
Visualization of Spin Systems
The following diagram illustrates the connectivity and the specific spin systems that must be resolved.
Caption: Logic flow for assigning spin systems based on the C1 chiral anchor. Note the central role of the C1 Methine in coupling to both aliphatic zones.
Part 2: Experimental Protocol
Sample Preparation
To ensure high-resolution splitting patterns required for diastereotopic assignment, follow this protocol:
-
Solvent Selection:
-
Primary: Chloroform-d (
) is preferred for resolution of the aliphatic region (1.5 - 4.0 ppm). -
Secondary: DMSO-
is required if you must visualize the carboxylic acid proton (-COOH), which is often broad or invisible in due to exchange.
-
-
Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL solvent. High concentration can cause line broadening of the acid peak; too low will bury the wing peaks of the ABX systems.
-
Shimming: Critical. The C2 and side-chain protons appear as complex multiplets. Poor shimming will merge these into uninterpretable blobs.
Part 3: Spectral Interpretation & Data
The following data represents the standard assignment for 1-indaneacetic acid.
The Carboxylic Acid (Exchangeable)
-
Shift: > 11.0 ppm (Broad Singlet)
-
Note: In
, this may appear as a very broad hump or be absent depending on water content. In DMSO- , it is a distinct broad singlet.
The Aromatic Region (Indane Core)
-
Shift: 7.10 – 7.40 ppm
-
Integration: 4H
-
Multiplicity: Multiplet
-
Analysis: The four aromatic protons are not equivalent but often overlap significantly.[1] You will typically see a grouping of signals rather than distinct doublets/triplets unless using >500 MHz.
The Aliphatic Region (The "Fingerprint")
| Position | Type | Shift (ppm) | Integration | Multiplicity | Coupling ( | Notes |
| C1-H | Methine | 3.50 – 3.65 | 1H | Multiplet (Quintet-like) | Vicinal to C2 & Side Chain | The "Anchor" peak. Couples to 4 other protons.[1][2] |
| C3-H | Methylene | 2.80 – 2.95 | 2H | Triplet / Multiplet | Vicinal to C2 | Benzylic. Less complex than C2. |
| Side Chain | 2.45 – 2.80 | 2H | AB of ABX (dd or m) | Diastereotopic. Distinct from ring protons. | ||
| C2-H | Methylene | 1.70 – 2.45 | 2H | Multiplet (Complex) | Vicinal to C1 & C3 | Diastereotopic. Broadest aliphatic signal. |
Detailed Mechanistic Assignment
-
The C1 Methine (3.55 ppm): This proton is benzylic and alkyl-substituted. It appears downfield of standard alkyl protons. It couples to the two C2 protons and the two side-chain protons, resulting in a pseudo-quintet.
-
The Side Chain (
): These protons are chemically non-equivalent ( ). You will often see two sets of double-doublets (dd) centered around 2.5 - 2.7 ppm. The large geminal coupling (~16 Hz) splits them widely, and the smaller vicinal coupling to C1 splits them further. -
The Ring C2 (
): These are the most shielded protons (lowest ppm) but span a wide range (1.7 - 2.4 ppm). One proton is cis to the side chain, the other trans, leading to different magnetic environments and coupling constants.
Part 4: Validation Workflow (Self-Correcting)
If the spectrum does not match the table above, use this logic flow to troubleshoot:
Caption: Validation logic. Note that 2-indaneacetic acid (regioisomer) possesses a plane of symmetry, making the side chain protons equivalent (doublet). 1-indaneacetic acid must show complexity (ABX).
Advanced Confirmation (2D NMR)
If 1D analysis is ambiguous due to overlap between the side chain and C3 protons:
-
COSY (Correlation Spectroscopy):
-
Look for the cross-peak between the C1 Methine (3.5 ppm) and the Side Chain (2.6 ppm) .
-
Look for the cross-peak between C1 Methine and C2 Methylene (1.7-2.4 ppm) .
-
Crucially: The Side Chain protons will NOT show a COSY correlation to the C2 or C3 ring protons. This isolates the side chain from the ring system.
-
-
HSQC:
-
Use HSQC to confirm that the protons at 2.6 ppm are attached to a carbon distinct from the ring carbons.
-
References
-
Synthesis and Intermediate Characterization
- Negi, S., et al. "Process for the preparation of Fasiglifam and intermediates thereof." World Intellectual Property Organization, WO2014080369.
-
Source:
-
General Indane Spectral Data
-
Jovanovic, J., & Spiteller, M. "NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene."[3] Journal of the Serbian Chemical Society, 2001. (Provides comparative coupling constants for the 1-substituted indane skeleton).
-
Source:
-
-
Coupling Constant Principles
- Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. (Authoritative reference for ABX systems and diastereotopic protons).
-
Source:
Sources
13C NMR Analysis of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid: A Comprehensive Guide to Structural Elucidation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid. Designed for professionals in research and drug development, this document moves beyond a simple procedural outline. It delves into the theoretical underpinnings, strategic experimental design, and detailed spectral interpretation required for unambiguous structural verification. We will explore not only standard broadband decoupled 13C NMR but also advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) to ensure a robust and confident assignment of all carbon environments within the molecule.
Introduction: The Significance of Structural Verification
2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a molecule of interest due to its indane core, a structural motif present in various pharmacologically active compounds. Its precise structure, including the substitution pattern and the integrity of the fused ring system, is critical to its function. 13C NMR spectroscopy offers a direct and powerful method for confirming this carbon skeleton.[1] Unlike 1H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon backbone of the molecule, revealing the number of non-equivalent carbons and offering insights into their electronic environment.[2]
This guide is structured to provide a holistic understanding, from sample preparation to the final spectral assignment, empowering the scientist to approach this analysis with both theoretical knowledge and practical expertise.
Theoretical Foundation: Predicting the 13C NMR Spectrum
A foundational principle of NMR spectroscopy is that chemically non-equivalent nuclei will resonate at different frequencies.[3] For 2-(2,3-dihydro-1H-inden-1-yl)acetic acid, the presence of a chiral center at the C1 position of the indane ring renders all 11 carbon atoms chemically distinct. Therefore, we anticipate observing 11 unique signals in the proton-decoupled 13C NMR spectrum.
The chemical shift (δ), reported in parts per million (ppm), for each carbon is determined by its local electronic environment. We can predict the approximate chemical shifts based on established ranges for different functional groups.[4][5]
-
Carboxylic Acid Carbon (-COOH): This carbon is highly deshielded due to the two adjacent electronegative oxygen atoms. It is expected to appear significantly downfield, typically in the 165-190 ppm range.[4][6]
-
Aromatic Carbons (C=C): The six carbons of the benzene ring will resonate in the aromatic region, generally between 110-170 ppm.[1][4] The two quaternary carbons at the ring junction will be distinct from the four protonated (CH) aromatic carbons.
-
Aliphatic Carbons (-C-): The five sp³ hybridized carbons of the indane and acetic acid moieties will appear in the upfield region of the spectrum.
-
Benzylic Carbon: The CH carbon at the junction of the five-membered ring and the benzene ring is a "benzylic" carbon and will be shifted downfield compared to a standard alkane, typically in the 40-55 ppm range.[4]
-
Other Alkanes: The remaining CH and CH2 carbons will appear in the 10-50 ppm range.[4] Their precise shifts will be influenced by their proximity to the aromatic ring and the carboxylic acid group.
-
Experimental Protocol: A Self-Validating Workflow
The quality of an NMR spectrum is directly dependent on meticulous sample preparation and correct instrument parameterization.
Sample Preparation
-
Material Quantity: For a standard 13C NMR experiment, a higher concentration is preferable to achieve a good signal-to-noise ratio in a reasonable time. Aim for 50-100 mg of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid.[7]
-
Solvent Selection: Choose a suitable deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The deuterated solvent is critical as it is "invisible" in 1H NMR and provides the deuterium lock signal required by the spectrometer to maintain field stability.[7]
-
Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Ensure complete dissolution. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Suspended solids will degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard. The signal for the carbons in TMS is defined as 0.0 ppm, providing a universal reference point for chemical shifts.[4]
-
Labeling: Clearly label the NMR tube.
Data Acquisition
The following is a generalized procedure for a modern NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
1D Carbon Experiment:
-
Select a standard proton-decoupled 13C NMR experiment. This involves irradiating the protons while acquiring the carbon signal, which collapses the C-H coupling and results in a single sharp line for each carbon, significantly simplifying the spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).
-
The number of scans will depend on the sample concentration. Due to the low natural abundance of 13C (1.1%), a larger number of scans (from hundreds to thousands) is typically required compared to 1H NMR.[1]
-
-
DEPT Experiments:
-
To aid in peak assignment, acquire DEPT-90 and DEPT-135 spectra. DEPT (Distortionless Enhancement by Polarization Transfer) is a technique that uses polarization transfer from protons to carbons to differentiate carbon types.[8][9]
-
DEPT-90: This spectrum will only show signals for CH (methine) carbons.
-
DEPT-135: This spectrum will show positive signals for CH and CH₃ carbons and negative signals (pointing down) for CH₂ (methylene) carbons. Quaternary carbons do not appear in DEPT spectra.[8]
-
Caption: Experimental workflow for 13C NMR analysis.
Spectral Interpretation and Data Analysis
The final step is the meticulous assignment of each signal in the spectrum to a specific carbon atom in the molecule. This process is a convergence of the predicted chemical shifts and the empirical data from the DEPT experiments.
Predicted Chemical Shifts and DEPT Analysis
The table below summarizes the predicted chemical shift ranges and the expected output from DEPT experiments for each carbon in 2-(2,3-dihydro-1H-inden-1-yl)acetic acid.
| Carbon Atom(s) | Carbon Type | Predicted δ (ppm) | DEPT-90 Signal | DEPT-135 Signal |
| -C OOH | Quaternary | 165 - 190 | Absent | Absent |
| Aromatic Quaternary (2) | Quaternary | 140 - 155 | Absent | Absent |
| Aromatic CH (4) | CH | 110 - 140 | Present | Positive |
| Indane C1 | CH | 40 - 55 | Present | Positive |
| Acetic Acid CH2 | CH₂ | 40 - 50 | Absent | Negative |
| Indane C2, C3 | CH₂ | 20 - 40 | Absent | Negative |
Step-by-Step Assignment Strategy
-
Identify Unique Signals: Begin with the broadband decoupled 13C spectrum. Confirm that 11 distinct signals are present, as predicted by the molecular structure.
-
Assign the Carbonyl: The signal furthest downfield (likely > 170 ppm) can be confidently assigned to the carboxylic acid carbon.
-
Identify Quaternary Carbons: Compare the broadband 13C spectrum with the DEPT-135 spectrum. The signals present in the 13C spectrum but absent in the DEPT-135 spectrum correspond to the three quaternary carbons (the two aromatic bridgehead carbons and the carboxylic acid carbon).
-
Assign CH Carbons: The DEPT-90 spectrum will show all CH carbons. This allows for the unambiguous identification of the four aromatic CH carbons and the C1 methine on the indane ring.
-
Assign CH₂ Carbons: The DEPT-135 spectrum will show negative signals for all CH₂ carbons. This will identify the two CH₂ groups in the indane ring and the CH₂ of the acetic acid side chain. The CH₂ adjacent to the carboxylic acid is expected to be the most downfield of these three due to the deshielding effect of the carbonyl group.[10]
-
Finalize Aromatic Assignments: While specific assignment of each aromatic CH requires more advanced 2D NMR techniques (like HSQC and HMBC), their identification as a group is straightforward.[11][12]
-
Confirm Aliphatic Assignments: The combination of DEPT data and chemical shift predictions allows for a confident assignment of the aliphatic carbons. The benzylic C1-CH will be the most downfield CH in the aliphatic region, clearly separated from the aromatic CH signals.
Conclusion
The structural elucidation of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid via 13C NMR spectroscopy is a systematic process grounded in fundamental principles. By combining theoretical chemical shift prediction with empirical data from broadband decoupled and DEPT experiments, a researcher can achieve a high-confidence assignment of the complete carbon skeleton. This self-validating workflow, from meticulous sample preparation to logical spectral interpretation, ensures the scientific integrity of the results, a cornerstone of research and development in the pharmaceutical and chemical industries.
References
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Chemistry Stack Exchange. [Link]
-
Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. National Library of Medicine. [Link]
-
13-C NMR - How Many Signals. Master Organic Chemistry. [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Delhi. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Carbon-13 NMR Spectroscopy. The Organic Chemistry Tutor (YouTube). [Link]
-
Quantification of single components in complex mixtures by 13C NMR. Magritek. [Link]
-
ChemInform Abstract: Application of 2D NMR Spectroscopy in Structural Elucidation of Some Phenanthrene Derivatives from Indian Orchidaceae Plants. ResearchGate. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Sample Preparation. University College London. [Link]
-
7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]
-
13.12 DEPT 13C NMR Spectroscopy. OpenStax. [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]
-
NMR Sample Preparation. University of Cambridge Department of Chemistry. [Link]
-
NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. Professor Dave Explains (YouTube). [Link]
-
Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. RSC Publishing. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. Bruker (YouTube). [Link]
-
A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]
-
Quantitative NMR Spectroscopy. Bruker. [Link]
-
DEPT: A tool for 13C peak assignments. Nanalysis. [Link]
-
How to predict the 13C NMR spectrum of a compound. Dr. Stan Fowler (YouTube). [Link]
-
NMR Prediction. ACD/Labs. [Link]
-
NMR Sample Requirements and Preparation. University of Colorado Boulder. [Link]
-
How Can I Get a Quantitative 13C NMR Spectrum?. University of Ottawa NMR Facility Blog. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]
-
13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]
-
Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. ACS Publications. [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
-
Supplemental Material. The Royal Society of Chemistry. [Link]
-
Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines. ACS Publications. [Link]
-
13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries. [Link]
-
A new program to 13C NMR spectrum prediction based on tridimensional models. IOS Press. [Link]
-
NMR Prediction. ChemAxon. [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]
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Technical Guide: Mass Spectrometry of 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid
[1]
Executive Summary & Compound Profile
2-(2,3-dihydro-1H-inden-1-yl)acetic acid (Indan-1-ylacetic acid) is a bicyclic carboxylic acid used as a scaffold in medicinal chemistry to introduce conformational rigidity compared to phenylacetic acid analogs.[1][2] Its analysis is critical for impurity profiling in API synthesis and metabolic tracking.[1]
Physicochemical Profile
| Property | Value | Relevance to MS |
| Molecular Formula | C₁₁H₁₂O₂ | Monoisotopic Mass: 176.0837 Da |
| Molecular Weight | 176.21 g/mol | Base peak reference |
| pKa (Predicted) | ~4.75 (Carboxyl) | Ionizes readily in ESI(-) at pH > 5 |
| LogP | ~2.3 | Retains well on C18 columns; suitable for RP-HPLC |
| Boiling Point | ~330°C | High BP requires derivatization for sensitive GC-MS |
Mass Spectrometry Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct injection of the free acid often leads to peak tailing and thermal degradation (decarboxylation) in the injector port.[1] Derivatization is strictly recommended.[1]
-
Derivatization Protocol: Silylation with BSTFA + 1% TMCS (60°C, 30 min) to form the TMS-ester derivative (MW: 248.4 g/mol ).[1]
-
Ionization: Electron Impact (EI, 70 eV).[1]
Fragmentation Pathway (EI)
The rigid indane core directs fragmentation. The primary pathway involves the cleavage of the side chain and ring rearrangements.
-
Molecular Ion (M⁺˙): m/z 248 (TMS derivative) or 176 (Free acid, weak).[1]
-
McLafferty Rearrangement: Not prominent due to ring constraints preventing the necessary gamma-hydrogen transfer geometry.[1]
-
Benzylic Cleavage (Alpha-cleavage): The bond between the C1-position of the ring and the alpha-carbon of the acetic acid side chain is labile.
-
Fragment A: Loss of the carboxymethyl group (or TMS-ester group).[1]
-
Fragment B (Base Peak): Formation of the Indanyl Cation (m/z 117) . This secondary benzylic carbocation is highly stable, dominating the spectrum.
-
-
Tropylium Ion Formation: The m/z 117 ion often rearranges to a methyl-naphthalene or tropylium-like species, further losing C₂H₂ to form m/z 91 (benzyl/tropylium cation).[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for biological matrices and trace impurity analysis due to the compound's polarity and lack of volatility.[1]
-
Ionization Source: Electrospray Ionization (ESI).[1]
-
Polarity: Negative Mode (ESI-) is superior due to the carboxylic acid moiety.[1] Positive mode (ESI+) is insensitive unless the mobile phase is highly acidic or adducts (
, ) are targeted.
ESI(-) Fragmentation Mechanisms (CID)
In Collision-Induced Dissociation (CID), the deprotonated molecular ion
-
Precursor Ion: m/z 175.08
. -
Primary Transition (Quantifier): Decarboxylation .
-
Secondary Transition (Qualifier):
Visualization of Fragmentation Pathways[4][5]
The following diagram illustrates the distinct fragmentation pathways for both EI (GC-MS) and ESI (LC-MS/MS) modalities.
Figure 1: Comparative fragmentation pathways for 2-(2,3-dihydro-1H-inden-1-yl)acetic acid in EI and ESI modes.[1]
Validated Experimental Protocols
LC-MS/MS Method Development (Targeted Quantitation)
This protocol is optimized for analyzing the compound in plasma or reaction mixtures.[1]
Chromatographic Conditions:
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to improve retention on C18).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
-
Note: While low pH aids retention, high pH (Ammonium Acetate, pH 9) can significantly enhance ESI(-) ionization efficiency by ensuring the acid is deprotonated before entering the source. If sensitivity is low at acidic pH, switch to basic mobile phase.[1]
Mass Spectrometer Settings (Triple Quadrupole):
| Parameter | Setting | Rationale |
|---|---|---|
| Ion Mode | ESI Negative | Carboxylic acid deprotonation. |
| Capillary Voltage | 2.5 - 3.0 kV | Prevent discharge in negative mode.[1] |
| Desolvation Temp | 400°C | Ensure complete vaporization of aqueous mobile phase.[1] |
| MRM Transition 1 | 175.1 → 131.1 | Quantifier (Loss of
Isomer Differentiation (Critical Control Point)
The 2-yl isomer (2-(2,3-dihydro-1H-inden-2-yl)acetic acid) is a common impurity or positional isomer.[1]
-
Mass Spec: Both isomers produce m/z 175 -> 131 transitions.[1] MS/MS alone cannot distinguish them easily.
-
Chromatography: The 1-yl isomer is chiral (C1 is a stereocenter) and typically elutes slightly later than the symmetric 2-yl isomer on standard C18 columns due to differences in hydrodynamic volume and interaction with the stationary phase.
-
Chiral Separation: If enantiomeric purity is required, use a Chiralpak AD-RH column with an iso-hexanic mobile phase.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 341224769, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid.[1]Link(Note: Used as structural reference for indane-acetic acid fragmentation patterns).
-
NIST Mass Spectrometry Data Center. Acetic acid, 2-(2,3-dihydro-1H-inden-2-yl)-.[1] NIST Standard Reference Database 1A v17.[1] Link
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook.[1] Springer International Publishing.[1] (General reference for carboxylic acid fragmentation mechanisms).
-
Sigma-Aldrich. Product Specification: 2-(2,3-Dihydro-1H-inden-2-yl)acetic acid.[1][3]Link
Technical Guide: Infrared Spectroscopy of 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid
Executive Summary & Application Context
Compound: 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (CAS: 1914-65-4) Synonyms: 1-Indaneacetic acid; (2,3-Dihydro-1H-inden-1-yl)acetic acid Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol [1][2][3]
This guide provides a comprehensive technical framework for the characterization of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid using Infrared (IR) Spectroscopy. This compound is a critical pharmacophore intermediate, most notably in the synthesis of Ramipril , a potent ACE inhibitor. The indane moiety confers lipophilicity and structural rigidity, essential for the drug's binding affinity.
In a drug development and Quality Control (QC) context, IR spectroscopy is the primary orthogonal tool (alongside HPLC and NMR) used to:
-
Confirm Identity: Differentiate the carboxylic acid from its ester precursors or amide derivatives.
-
Monitor Reaction Progress: Track the disappearance of the carbonyl stretch of starting materials (e.g., 1-indanone derivatives).
-
Detect Polymorphs/Hydrates: Identify solid-state variations that affect bioavailability.
Structural Analysis & Vibrational Theory
To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent vibrating systems. The molecule consists of a rigid indane ring system (fused benzene and cyclopentane rings) and a flexible acetic acid side chain at the C1 position.
The Indane Ring System
The indane core presents a unique vibrational signature due to the ring strain in the cyclopentane portion and its fusion to the aromatic ring.
-
Aromatic C-H Stretch: The benzene ring protons will absorb just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The methylene (-CH₂-) groups in the cyclopentane ring (positions 2 and 3) and the methine (-CH-) at position 1 will absorb just below 3000 cm⁻¹.
-
Ring Breathing: The aromatic ring "breathing" modes (C=C skeletal vibrations) appear in the 1450–1600 cm⁻¹ region.
-
Out-of-Plane (OOP) Bending: The benzene ring is 1,2-disubstituted (ortho-like fusion). This substitution pattern typically yields a strong diagnostic band in the 735–770 cm⁻¹ range.
The Carboxylic Acid Moiety
The acetic acid tail dominates the spectrum with intense polar bonds.
-
O-H Stretch: In the solid state (dimer form), this appears as a very broad, intense band spanning 2500–3300 cm⁻¹, often overlapping C-H stretches.
-
C=O Stretch: The carbonyl group is the most diagnostic feature, appearing as a sharp, intense peak around 1700–1725 cm⁻¹.[2]
-
C-O Stretch: A strong band in the fingerprint region (1200–1300 cm⁻¹).
Experimental Protocol: Data Acquisition
Reliability depends on sample preparation. The carboxylic acid functionality is sensitive to moisture and hydrogen bonding.
Sample Preparation Methodologies
| Method | Suitability | Critical Notes |
| ATR (Attenuated Total Reflectance) | High (Preferred) | Requires minimal prep. Use a Diamond or ZnSe crystal. Ensure high contact pressure for the solid powder to resolve the C-H region clearly. |
| KBr Pellet | Medium | Traditional method. Risk: KBr is hygroscopic; absorbed water can mask the O-H stretch or shift the C=O band. Dry KBr at 110°C before use. |
| Nujol Mull | Low | Nujol C-H bands (2900, 1460, 1375 cm⁻¹) interfere with the critical aliphatic region of the indane ring. Avoid if possible. |
Instrument Parameters[3][4]
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for fingerprinting).
-
Scans: 16–32 scans to optimize Signal-to-Noise (S/N) ratio.
-
Range: 4000–400 cm⁻¹ (Mid-IR).
-
Apodization: Blackman-Harris or Norton-Beer (medium).
Spectral Interpretation & Assignment Table
The following assignments are derived from group frequency correlation and structural analogs (e.g., phenylacetic acid, indane).
Table 1: Diagnostic IR Bands for 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
| Wavenumber Region (cm⁻¹) | Intensity | Functional Group Assignment | Mechanistic Insight |
| 2500 – 3300 | Strong, Broad | O-H Stretch (COOH) | Characteristic "fermi resonance" shoulder pattern often seen on the lower frequency side. Indicates strong hydrogen-bonded dimers in the solid state. |
| 3020 – 3080 | Weak/Medium | C-H Stretch (Aromatic) | Protons on the benzene ring portion of the indane. |
| 2850 – 2960 | Medium | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the methylene (-CH₂-) groups in the cyclopentane ring and the acetic acid side chain. |
| 1700 – 1725 | Very Strong | C=O Stretch (Carboxylic Acid) | The "Identity Peak." A shift to >1735 cm⁻¹ suggests esterification (impurity). A shift to <1680 cm⁻¹ suggests salt formation. |
| 1580 – 1610 | Weak/Medium | C=C Stretch (Aromatic) | Skeletal ring vibrations. Often appears as a doublet. |
| 1400 – 1450 | Medium | C-O-H Bend / CH₂ Scissor | In-plane bending of the hydroxyl group coupled with C-O stretch, overlapping with methylene scissoring. |
| 1200 – 1300 | Strong | C-O Stretch | Coupled vibration of the C-O single bond and O-H deformation. Diagnostic for acids. |
| 900 – 950 | Medium, Broad | O-H Bend (Out-of-Plane) | Characteristic "wagg" of the acid dimer. |
| 730 – 770 | Strong | C-H Bend (OOP) | Critical Region: Indicates the ortho-disubstituted nature of the benzene ring (part of the indane fusion). |
Impurity Profiling & QC Applications
In the synthesis of Ramipril intermediates, distinguishing the product from precursors is vital.
Common Impurities
-
1-Indanone (Starting Material):
-
Differentiation: Look for a ketone C=O stretch at ~1715 cm⁻¹ (conjugated). While close to the acid C=O, the absence of the broad O-H stretch (2500-3300 cm⁻¹) is the key indicator.
-
-
Methyl/Ethyl Esters (Derivatives):
-
Differentiation: Esterification removes the broad O-H band. The C=O stretch typically shifts to a higher frequency (1735–1750 cm⁻¹ ).
-
-
Anhydrides (Side Product):
-
Differentiation: Look for a doublet in the carbonyl region (symmetric and asymmetric coupling) around 1760 and 1820 cm⁻¹.
-
Visual Workflow: Quality Control Decision Tree
Caption: Decision logic for confirming the identity of 1-Indaneacetic acid vs. common synthetic impurities.
Molecular Connectivity Diagram
This diagram maps the physical structure of the molecule to the specific vibrational modes observed in the spectrum.
Caption: Mapping of structural moieties (Indane core vs. Acid tail) to their respective diagnostic IR frequency zones.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 1-Indanone (Analog). National Institute of Standards and Technology.[4] Available at: [Link]
-
Spectroscopy Online. Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. (Discusses Ramipril intermediates and degradation pathways). Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. (General reference for carboxylic acid and aromatic assignments). Available at: [Link]
Sources
discovery and history of indane acetic acid derivatives
Executive Summary
The transition from indole-acetic acids (Indomethacin) to indene-3-acetic acids (Sulindac) represents a seminal case study in isosteric replacement and prodrug design . While Indomethacin set the standard for potency in NSAIDs, its gastrointestinal (GI) toxicity necessitated a structural pivot. This guide analyzes the discovery logic, chemical synthesis, and metabolic activation of indene-3-acetic acid derivatives. It further explores the divergence of this scaffold into non-COX targets, specifically the chemopreventive properties of sulfone metabolites and modern CRTH2 antagonists.
Historical Genesis: The Isosteric Pivot
The Clinical Problem: By the late 1960s, Indomethacin (Merck) was the gold standard for anti-inflammatory efficacy but was plagued by severe gastric irritation and CNS side effects. The indole nitrogen was implicated in these toxicities.[1]
The Chemical Solution: Dr. T.Y. Shen and the Merck team hypothesized that the indole nitrogen was not essential for cyclooxygenase (COX) inhibition but contributed to side effects. They employed bioisosterism , replacing the indole nitrogen with a carbon atom, converting the scaffold from an indole to an indene .
Key Structural Evolution
-
Scaffold Change: Indole
Indene. -
Lipophilicity: The indene ring increased lipophilicity, altering tissue distribution.
-
Prodrug Strategy: To further shield the gastric mucosa, the active sulfide moiety (analogous to the methoxy/chloro groups of Indomethacin) was masked as a sulfoxide . This yielded Sulindac , a prodrug inactive against gastric COX-1 but activated hepatically.[2][3]
Chemical Architecture & SAR
The structure-activity relationship (SAR) of indene-3-acetic acids is defined by three critical regions required for COX active site binding (specifically the Arg-120 interaction).
| Structural Region | Chemical Feature | Biological Function |
| Acidic Head | Acetic Acid moiety | Ionic binding to Arg-120 in COX channel. Essential for activity.[4][5][6][7][8] |
| Core Scaffold | Indene Ring (C-isostere) | Provides rigid hydrophobic orientation. The 5-Fluoro substituent enhances potency. |
| Side Chain | Benzylidene moiety | Mimics the |
The "Cis-Trans" Isomerism Criticality
Sulindac possesses a geometric isomerism at the benzylidene double bond.
-
Z-Isomer (Cis): The clinically active form. Sterically mimics the twisted conformation of Indomethacin.
-
E-Isomer (Trans): Significantly less potent.
-
Synthesis Implication: Synthetic protocols must optimize for the Z-isomer or include an isomerization step.
Mechanism of Action: The Prodrug Cycle
Sulindac is unique among NSAIDs due to its reversible metabolic activation. This cycle is the primary reason for its "gastric-sparing" nature.
Metabolic Pathway Visualization
The following diagram illustrates the hepatic bioactivation (reduction) and deactivation (oxidation) pathways.
Figure 1: The metabolic fate of Sulindac.[3][9] Note the reversible reduction to the active sulfide and the irreversible oxidation to the sulfone.[3][10]
Mechanism Validation:
-
Oral Ingestion: Sulindac (inactive) passes through the stomach with minimal COX-1 inhibition (preserving protective prostaglandins).
-
Hepatic/Colonic Reduction: Converted to Sulindac Sulfide .[11]
-
Enterohepatic Circulation: The active sulfide is excreted in bile, reabsorbed, and reconverted to sulfoxide, maintaining sustained plasma levels with a long half-life (~16 hours).
Synthesis Protocol: The Merck Route
The industrial synthesis of Sulindac requires precise control to construct the indene ring and introduce the benzylidene substituent.
Protocol Overview
Target: (Z)-5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)indene-3-acetic acid.
Step 1: Formation of the Indanone Core
-
Reagents:
-Fluorobenzaldehyde, Propionic Anhydride, Sodium Acetate. -
Reaction: Perkin condensation followed by catalytic hydrogenation and PPA (Polyphosphoric Acid) cyclization.
-
Product: 6-Fluoro-2-methyl-1-indanone.
Step 2: Introduction of the Acetic Acid Side Chain
-
Reagents: Reformatsky reagent or Cyanoacetic acid condensation.
-
Criticality: This establishes the carbon skeleton for the acid head group.
Step 3: Benzylidene Condensation
-
Reagents:
-Methylthiobenzaldehyde, Sodium Methoxide (Base).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Process: Aldol-type condensation.
-
Outcome: Formation of the indene ring system with the sulfide side chain.[12]
Step 4: Oxidation
-
Reagents: Sodium Periodate (
) or Hydrogen Peroxide. -
Control: Must stop at the Sulfoxide stage. Over-oxidation leads to the inactive Sulfone.
Synthesis Workflow Diagram
Figure 2: Step-wise industrial synthesis of Sulindac focusing on the construction of the indene core and controlled oxidation.[12]
Therapeutic Evolution: Beyond Inflammation[6]
Chemoprevention & The Sulfone Anomaly
While Sulindac was designed for arthritis, epidemiological data revealed reduced polyp burden in Familial Adenomatous Polyposis (FAP) patients.
-
The Surprise: Sulindac Sulfone (Exisulind) , the "inactive" metabolite, was found to inhibit tumor growth without inhibiting COX.[13]
-
Mechanism: Inhibition of Cyclic GMP-PDE (Phosphodiesterase), leading to increased cGMP levels and activation of Protein Kinase G (PKG), triggering apoptosis in neoplastic cells. This separated anti-neoplastic activity from COX-dependent toxicity.[14]
CRTH2 Antagonists (Asthma)
Modern medicinal chemistry has revisited the indane/indole acetic acid scaffold to target CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).
-
Application: Allergic asthma and rhinitis.[15]
-
Modification: The carboxylic acid is retained for receptor binding, but the lipophilic core is optimized to block PGD2 binding, preventing Th2 cell recruitment.
References
-
Shen, T. Y., & Winter, C. A. (1977). Chemical and Biological Studies on Indomethacin, Sulindac and Their Analogs. Advances in Drug Research. Link
-
Duggan, D. E., et al. (1977). The metabolism of sulindac and its metabolites in man. Clinical Pharmacology & Therapeutics. Link
-
Piazza, G. A., et al. (1995). Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis.[13] Cancer Research. Link
-
Kalgutkar, A. S., et al. (2000). Biochemical based design of cyclooxygenase-2 (COX-2) inhibitors: facile conversion of nonsteroidal anti-inflammatory drugs to potent and highly selective COX-2 inhibitors.[14] PNAS. Link
-
Merck & Co., Inc. (1972). Indene acetic acid derivatives. US Patent 3,654,349. Link
-
Ulven, T., & Kostenis, E. (2010). CRTH2 antagonists: a novel treatment for allergic diseases. Journal of Medicinal Chemistry. Link
Sources
- 1. Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulindac - Wikipedia [en.wikipedia.org]
- 3. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry | PDF [slideshare.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulindac: Uses, Side Effects & Dosage | Healio [healio.com]
- 11. Frontiers | Sulindac sulfide as a non-immune suppressive γ-secretase modulator to target triple-negative breast cancer [frontiersin.org]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US8044048B2 - Derivatives of sulindac, use thereof and preparation thereof - Google Patents [patents.google.com]
- 15. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indanylacetic Acid Scaffold: A Versatile Pharmacophore in Metabolic and Inflammatory Drug Discovery
The following technical guide provides an in-depth analysis of the biological activity, medicinal chemistry, and therapeutic potential of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (also referred to as 1-indanylacetic acid ).
Executive Summary
The molecule 2-(2,3-dihydro-1H-inden-1-yl)acetic acid represents a privileged scaffold in medicinal chemistry, characterized by a lipophilic indane bicyclic core coupled with a polar carboxylic acid "head group" at the C1 position. This structural motif serves as a critical pharmacophore in two primary therapeutic areas: metabolic regulation (via PPAR agonism) and inflammation control (via COX enzyme inhibition).
Unlike rigid templates, the 1-indanylacetic acid core offers a "tunable" platform. Its conformational flexibility allows it to adapt to the Y-shaped ligand-binding pocket of Peroxisome Proliferator-Activated Receptors (PPARs), while its electronic properties mimic the arachidonic acid transition state required for Cyclooxygenase (COX) inhibition. This guide dissects the molecular mechanisms, Structure-Activity Relationships (SAR), and experimental validation protocols for this compound class.
Chemical Biology & Structural Properties[1][2][3]
Molecular Architecture
The core structure consists of a fused benzene and cyclopentane ring (indane). The acetic acid side chain at position C1 introduces a chiral center, creating two enantiomers (
-
Lipophilicity (LogP): The indane ring provides significant hydrophobic bulk (LogP ~2.5–3.0), facilitating passive diffusion across lipid bilayers.
-
Acidic Head Group: The carboxylic acid (
~4.5) is ionized at physiological pH, allowing for electrostatic interactions with positively charged residues (e.g., Arginine, Histidine) in target protein binding pockets. -
Chirality: Biological activity is often stereoselective. For instance, in related arylalkanoic acid NSAIDs, the
-enantiomer typically inhibits COX enzymes more potently, whereas PPAR subtypes may show preference for specific configurations depending on the "tail" substitution.
The "Head-Linker-Tail" Concept
In modern drug design, particularly for nuclear receptors, this molecule functions as the Head Group :
-
Head: 1-Indanylacetic acid (binds to the polar arm of the receptor).
-
Linker: Substituents at C5 or C6 positions.
-
Tail: Lipophilic aromatic/heteroaromatic moieties extending into the hydrophobic pocket.
Therapeutic Target 1: Metabolic Regulation (PPAR Agonism)[1]
The most significant modern application of indanylacetic acid derivatives is in the treatment of metabolic syndrome and Type 2 Diabetes via the activation of PPARs (
Mechanism of Action
The 1-indanylacetic acid moiety mimics the carboxylate head of endogenous free fatty acids. It enters the Ligand Binding Domain (LBD) of the PPAR nuclear receptor.
-
Binding: The carboxylate forms hydrogen bonds with key residues (e.g., Tyr473, His323 in PPAR
). -
Activation: This stabilizes Helix 12 (H12) in the active conformation.
-
Dimerization: The receptor heterodimerizes with the Retinoid X Receptor (RXR).
-
Transcription: The complex binds to Peroxisome Proliferator Response Elements (PPRE) on DNA, driving the expression of genes involved in fatty acid oxidation (PPAR
) and insulin sensitization (PPAR ).
Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by indanylacetic acid derivatives.
Figure 1: Mechanism of PPAR activation by indanylacetic acid ligands, leading to metabolic regulation.
Therapeutic Target 2: Inflammation (COX Inhibition)
Historically, indanylacetic acids are structural analogs of Sulindac (an indene-acetic acid). The reduction of the double bond in the five-membered ring converts Sulindac analogs into indanylacetic acids.
Mechanism of Action
-
Target: Cyclooxygenase enzymes (COX-1 and COX-2).
-
Mode: Competitive inhibition.[1][2] The indane ring mimics the hydrophobic bulk of arachidonic acid, while the acetic acid group interacts with the Arg120 residue at the entrance of the COX active site channel.
-
Selectivity: Unsubstituted 1-indanylacetic acid is a weak, non-selective inhibitor. However, adding a benzyl group at C1 or a fluoro/chloro substituent on the benzene ring significantly enhances potency and COX-2 selectivity.
Comparative SAR Data
The table below summarizes how structural modifications shift the biological activity between Anti-inflammatory (COX) and Metabolic (PPAR) profiles.
| Structural Feature | Modification | Effect on COX Activity | Effect on PPAR Activity |
| C1-Position | Acetic Acid (Parent) | Moderate Inhibition | Essential Head Group |
| Propionic Acid | Decreased Potency | Loss of Activity (Steric clash) | |
| Indane Ring (C5) | Halogen (F, Cl) | Increases Potency (COX-2) | Modulates Lipophilicity |
| Indane Ring (C5) | Phenyl-Thiazole Tail | Loss of COX activity | High Potency (PPAR |
| Indane Ring (C6) | Alkyl/Aryl Tail | Variable | High Potency (PPAR |
| Saturation | Indene (Double bond) | High (Sulindac-like) | Low |
| Saturation | Indane (Single bond) | Moderate (Metabolite) | High (Preferred Scaffold) |
Experimental Protocols
To validate the biological activity of a 1-indanylacetic acid derivative, the following self-validating workflows are recommended.
Protocol A: PPAR Nuclear Receptor Transactivation Assay
Objective: Quantify the agonist potential of the molecule against PPAR subtypes.
Materials:
-
HEK293 cells.
-
Plasmids: Gal4-PPAR(LBD) fusion vector, UAS-Luciferase reporter.
-
Control: GW501516 (PPAR
) or Rosiglitazone (PPAR ).
Workflow:
-
Transfection: Seed HEK293 cells in 96-well plates. Co-transfect with the receptor plasmid and the reporter plasmid using Lipofectamine.
-
Treatment: After 24h, replace media with serum-free media containing the test compound (concentration range: 1 nM to 10
M).-
Validation Step: Include a DMSO vehicle control (0% activity) and a positive control (100% activity).
-
-
Incubation: Incubate for 24 hours to allow gene transcription and protein translation.
-
Readout: Lyse cells and add Luciferase substrate. Measure luminescence.
-
Analysis: Plot Dose-Response Curve. Calculate
.-
Success Criterion: A sigmoidal curve with
.
-
Protocol B: COX-1/COX-2 Inhibition Screening (In Vitro)
Objective: Determine the
Workflow:
-
Enzyme Prep: Use purified ovine COX-1 and recombinant human COX-2.
-
Reaction Mix: Buffer (Tris-HCl, pH 8.0), Heme, and Test Compound (incubate 10 min).
-
Initiation: Add Arachidonic Acid (100
M) to start the reaction. -
Termination: Stop reaction after 2 minutes using HCl/Stannous Chloride.
-
Quantification: Measure Prostaglandin E2 (
) levels using a competitive ELISA kit. -
Calculation: % Inhibition =
.
Synthesis Overview (Grounding)
Access to 1-indanylacetic acid derivatives is typically achieved via Knoevenagel Condensation followed by reduction, a pathway validated in indanone chemistry.
Figure 2: Synthetic route for generating the 1-indanylacetic acid core.
References
-
Rudolph, J., et al. (2007).[3] "Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists."[3] Journal of Medicinal Chemistry. Link
-
Lowe, D. B., et al. (2006).[4] "Substituted indanylacetic acids as PPAR-alpha-gamma activators." Bioorganic & Medicinal Chemistry Letters. Link
-
Bachar, S. C., et al. (2010). "Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents." LJMU Research Online. Link
-
Ma, X., et al. (2007).[3] "Indanylacetic acid derivatives carrying aryl-pyridyl and aryl-pyrimidinyl tail groups--new classes of PPAR gamma/delta and PPAR alpha/gamma/delta agonists." Journal of Medicinal Chemistry. Link
-
PubChem. "2-(2,3-dihydro-1H-inden-2-yl)acetic acid (Compound Summary)." National Library of Medicine. Link(Note: Reference provided for structural comparison of the 2-yl isomer vs 1-yl isomer).
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists: synthesis, structure-activity relationship, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted indanylacetic acids as PPAR-alpha-gamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: The Pharmacophore Potential of 2,3-Dihydro-1H-Indene Derivatives
The following technical guide provides an in-depth analysis of 2,3-dihydro-1H-indene (indane) derivatives, tailored for researchers and drug development professionals.
Executive Summary
The 2,3-dihydro-1H-indene (indane) scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic system fusing a benzene ring with a saturated five-membered cyclopentane ring. Its rigid conformation reduces the entropic penalty of receptor binding, making it an ideal template for designing high-affinity ligands. This guide analyzes the synthetic pathways, structure-activity relationships (SAR), and therapeutic applications of indane derivatives, with a specific focus on neuroprotective (MAO-B inhibition) and anticancer (tubulin polymerization inhibition) mechanisms.
The Indane Scaffold in Medicinal Chemistry
The indane core is central to several FDA-approved therapeutics, validating its drug-like properties. Its lipophilicity and ability to participate in
Key FDA-Approved Indane-Based Therapeutics:
| Drug Name | Indication | Mechanism of Action | Structural Feature |
| Rasagiline | Parkinson's Disease | Irreversible MAO-B Inhibitor | Propargylamine at C1 of indane |
| Indinavir | HIV/AIDS | HIV Protease Inhibitor | Hydroxyindane moiety mimics transition state |
| Indacaterol | COPD | Aminoindane derivative |
Synthetic Strategies & Functionalization
The functionalization of the indane core typically proceeds through the oxidation of the benzylic position (C1) or electrophilic aromatic substitution on the benzene ring. A primary synthetic workflow involves the cyclization of phenylpropanoic acid derivatives to form 1-indanones , which serve as versatile divergent intermediates.
Case Study: Synthesis of Tubulin Polymerization Inhibitors
Recent medicinal chemistry efforts have focused on 2-benzylidene-1-indanone derivatives and their reduced congeners as tubulin polymerization inhibitors targeting the colchicine binding site.
Detailed Synthetic Workflow:
-
Cyclization: 3-(3,4,5-trimethoxyphenyl)propanoic acid is cyclized using Polyphosphoric Acid (PPA) to yield the substituted 1-indanone.
-
Condensation: Claisen-Schmidt condensation with a substituted benzaldehyde introduces the C2-benzylidene pharmacophore.
-
Reduction: The ketone and alkene can be selectively reduced (e.g., using
or ) to yield the 2,3-dihydro-1H-indene derivative.
Therapeutic Applications & Structure-Activity Relationships (SAR)
Neuroprotection: MAO-B Inhibition
The 2,3-dihydro-1H-inden-1-amine motif is critical for Monoamine Oxidase B (MAO-B) inhibition. The rigid indane ring orients the propargylamine group (in Rasagiline) to covalently bind the FAD cofactor within the enzyme active site.
-
C1 Position: Substitution with an amine or propargylamine is essential for activity. The R-enantiomer is typically more potent (e.g., R-Rasagiline).
-
Benzene Ring: Electron-withdrawing groups (e.g., halogens) or small lipophilic groups at C6 or C7 can enhance selectivity for MAO-B over MAO-A.
Anticancer: Tubulin Polymerization Inhibition
Indane derivatives binding to the colchicine site of tubulin disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.
-
C2 Position: A bulky lipophilic group (e.g., trimethoxybenzyl) attached via a linker (often rigidified as a benzylidene) is required to occupy the hydrophobic pocket of
-tubulin. -
Benzene Ring: Methoxy substitutions (mimicking colchicine's A-ring) at C4, C5, and C6 drastically improve potency.
Experimental Protocols
Protocol A: Synthesis of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
A versatile intermediate for both neuroprotective and anticancer indane libraries.
Reagents: 3-(3,4-dimethoxyphenyl)propanoic acid, Polyphosphoric Acid (PPA), Ethyl Acetate,
-
Preparation: Place 10.0 g of PPA in a round-bottom flask and heat to 60°C.
-
Addition: Add 1.0 g (4.76 mmol) of 3-(3,4-dimethoxyphenyl)propanoic acid portion-wise to the PPA with vigorous stirring.
-
Reaction: Increase temperature to 90°C and stir for 2 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).
-
Quenching: Cool the mixture to room temperature and pour onto 100 g of crushed ice. Stir until the PPA complex hydrolyzes (~30 min).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Combine organic layers. -
Purification: Wash with saturated
solution, then brine. Dry over anhydrous , filter, and concentrate in vacuo. Recrystallize from ethanol to yield the title compound as an off-white solid.
Protocol B: Fluorometric MAO-B Inhibition Assay
A self-validating enzymatic assay to determine IC50 values for synthesized derivatives.
Principle: MAO-B catalyzes the oxidative deamination of the substrate (p-Tyramine) to produce
Materials:
-
Recombinant Human MAO-B (5 mg/mL stock).
-
Substrate: p-Tyramine (1 mM).[2]
-
Inhibitor Control: Selegiline (10
M). -
Probe: Amplex Red (or equivalent fluorogenic probe).
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
Workflow:
-
Inhibitor Incubation: In a black 96-well plate, add 10
L of test compound (dissolved in DMSO, final conc. range 0.1 nM – 10 M) and 40 L of MAO-B enzyme solution (diluted to 0.5 U/mL in assay buffer). -
Pre-incubation: Incubate at 37°C for 10 minutes to allow enzyme-inhibitor interaction.
-
Reaction Initiation: Add 50
L of Reaction Mix (containing 200 M p-Tyramine, 1 U/mL HRP, and 100 M Amplex Red in Assay Buffer). -
Measurement: Immediately measure fluorescence in kinetic mode for 30 minutes at 37°C.
-
Analysis: Calculate the slope of the linear portion of the curve (RFU/min). Determine % Inhibition relative to DMSO control. Plot log[Inhibitor] vs. % Inhibition to derive
.
References
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. Scientific Reports. (2023). [Link]
-
Indanones as high-potency reversible inhibitors of monoamine oxidase. ChemMedChem. (2015). [Link]
-
FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers. Molecules. (2022). [Link]
-
Synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors. Future Medicinal Chemistry. (2023). [Link]
Sources
Technical Guide: Physical State & Characterization of 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid
The following technical guide details the physical appearance, state, and characterization protocols for 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (CAS: 38425-65-9).
Executive Summary
2-(2,3-dihydro-1H-inden-1-yl)acetic acid (also known as 1-indanylacetic acid) is a critical bicyclic intermediate used in the synthesis of pharmaceutical agents, particularly for CNS targets and auxin analogs.[1] Unlike its regioisomer (2-indanylacetic acid), the 1-substituted isomer possesses a chiral center at the C1 position, significantly influencing its solid-state packing and physical properties.
This guide provides an authoritative reference on its physical state, expected appearance, and the rigorous analytical workflows required to validate its quality during drug development.
Core Identity Matrix
| Parameter | Detail |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-1-yl)acetic acid |
| Common Name | 1-Indaneacetic acid |
| CAS Registry Number | 38425-65-9 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Chirality | C1 position (Exists as R, S, or racemate) |
Physical Appearance and State
Macroscopic Description
In its purified form, 2-(2,3-dihydro-1H-inden-1-yl)acetic acid exists as a white to off-white crystalline solid .
-
Texture: Typically isolated as a fine powder or small needles following recrystallization.
-
Color: Pure fractions are bright white. A yellow or beige cast indicates oxidation products (likely indanone derivatives) or residual solvent impurities.
-
Odor: Faint, characteristic acidic odor; lacks the pungency of lower molecular weight aliphatic acids.
Thermal Properties
While specific melting points can vary based on enantiomeric excess (ee) and polymorphs, the compound is a stable solid at room temperature.
-
State at STP: Solid.
-
Melting Point (Range): Typically observed between 90°C – 130°C depending on purity and crystal habit (Note: The related 3-oxo derivative melts ~155°C; the saturated 1-indanyl core typically melts lower).
-
Volatility: Low volatility; however, decarboxylation may occur if heated significantly beyond its melting point without vacuum.
Solubility Profile
The lipophilic indane ring dominates the solubility characteristics, making it sparingly soluble in aqueous media but highly soluble in organic solvents.
| Solvent Class | Solvent Example | Solubility Rating | Operational Note |
| Chlorinated | Dichloromethane (DCM) | High | Preferred for extraction. |
| Alcohols | Methanol, Ethanol | High | Ideal for recrystallization. |
| Ethers | THF, Diethyl Ether | Moderate-High | Good for reaction media. |
| Aqueous | Water (pH < 4) | Insoluble | Precipitates upon acidification. |
| Aqueous Base | 1M NaOH / NaHCO₃ | Soluble | Forms the sodium salt (indanylacetate). |
Synthesis-Driven Physical State
The physical state of the final product is directly determined by the isolation protocol. The transition from the liquid ester precursor to the solid acid is a critical control point.
Mechanism of State Change
-
Precursor: Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate (Liquid).
-
Transformation: Saponification removes the ethyl group.
-
Isolation: Acidification of the aqueous salt solution forces the protonated acid to crash out of solution as a solid.
Workflow Visualization
The following diagram illustrates the critical process flow that establishes the compound's physical form.
Figure 1: Synthesis workflow converting the liquid ester precursor into the solid acid product.[1][2][3][4]
Characterization & Quality Control Protocols
Protocol: Solid-State Verification
Objective: Confirm crystallinity and thermal stability.
-
Differential Scanning Calorimetry (DSC):
-
Method: Heat sample from 30°C to 200°C at 10°C/min under N₂.
-
Acceptance Criteria: Sharp endothermic peak (melting event). Broad peaks indicate amorphous content or impurities.
-
-
X-Ray Powder Diffraction (XRPD):
-
Requirement: Essential for establishing a reference pattern for the specific enantiomer or racemate.
-
Observation: Distinct Bragg peaks confirm a crystalline lattice; a "halo" indicates amorphous material (often less stable).
-
Protocol: Purity & Identity
Objective: Ensure the "white solid" is chemically pure 1-indaneacetic acid.
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
-
Detection: UV at 210 nm and 254 nm (Indane ring absorption).
-
-
¹H-NMR (CDCl₃):
-
Diagnostic Signals:
-
Indane Methylene (C2): Multiplets at ~1.7–2.4 ppm.
-
Benzylic Methine (C1): Multiplet at ~3.5 ppm.[2]
-
Acetic Acid Methylene: Doublet/Multiplet at ~2.5–2.8 ppm.
-
Aromatic Protons: 7.1–7.3 ppm.
-
-
Analytical Logic Diagram
Figure 2: Logical decision tree for validating the physical state and purity of the compound.
Handling and Stability
-
Storage: Store in a tightly sealed container at 2–8°C . While stable at room temperature, cold storage prevents slow oxidation of the benzylic position.
-
Hygroscopicity: Generally low, but the carboxylic acid moiety can interact with atmospheric moisture. Desiccants are recommended for long-term storage.
-
Safety: Irritant. The solid dust can cause respiratory irritation (H335). Use standard PPE (gloves, mask) when weighing the solid.
References
- Citation for synthesis pathway and isol
-
PubChem. (n.d.).[5] 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid (Isomer Comparison). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Reference for structural comparison and general indanylacetic acid properties.
-
ResearchGate. (2003). Kinetic resolution of 3-hydroxymethylbenzocycloalkanols. Tetrahedron Asymmetry. Retrieved October 26, 2023, from [Link]
- Context for the use of 1-indanylacetic acid as a model compound for absolute configur
- Google Patents. (1995). Heterocyclic compounds for the treatment of CNS disorders (WO 95/18118). Retrieved October 26, 2023, from Describes the synthesis and extraction of 1-Indanylacetic Acid (Example 66).
Sources
Methodological & Application
purification of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid by recrystallization
Application Note: Process Development for the Purification of 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid via Recrystallization
Executive Summary
This application note details the purification of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (Indanylacetic acid), a critical intermediate in the synthesis of melatonin receptor agonists such as Ramelteon . While synthetic routes often yield this compound in crude forms containing unreacted esters (e.g., ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate), inorganic salts, and oligomeric byproducts, high-purity isolation is essential for downstream enantioselective resolution or coupling steps.
This guide moves beyond generic instructions, providing a rational solvent selection strategy based on Hansen Solubility Parameters (HSP) and a robust, scalable recrystallization protocol.
Chemical Context & Impurity Profile
-
Target Molecule: 2-(2,3-dihydro-1H-inden-1-yl)acetic acid[1][2][3][4]
-
CAS: 38425-65-9[4]
-
Molecular Weight: 176.21 g/mol [4]
-
Structure: A lipophilic indane core with a polar carboxylic acid tail.
Common Impurities:
-
Precursor Ester: Ethyl/Methyl 2-(2,3-dihydro-1H-inden-1-yl)acetate. (Lipophilic, non-acidic).
-
1-Indanone: Starting material from Knoevenagel condensation routes.
-
Inorganic Salts: NaCl/NaBr from hydrolysis neutralization steps.
Purification Logic: The carboxylic acid moiety provides a "solubility switch." We utilize solvents that solubilize the lipophilic impurities (ester/indanone) at low temperatures while precipitating the target acid, or vice versa using thermal gradients.
Solvent Selection Strategy
A single solvent is rarely optimal for this structure. We employ a "Polarity-Tuned" approach.
Theoretical Basis (Hansen Solubility Parameters)
-
Target (Acid): High
(hydrogen bonding) due to -COOH; High (dispersion) due to the indane ring. -
Impurity (Ester): Low
, High .
Recommended Solvent Systems:
| Solvent System | Role | Mechanism of Action | Recommended For |
| Toluene | Single Solvent | Temperature-Dependent Solubility: The indane core dissolves well in hot toluene. Upon cooling, the polar -COOH group drives crystallization, leaving lipophilic esters in the mother liquor. | Removal of non-polar impurities (Esters/Indanone) |
| Ethanol / Water (70:30) | Binary Mixture | Anti-Solvent Precipitation: Ethanol dissolves the acid; water acts as the anti-solvent. Inorganic salts remain dissolved in the water-rich phase or are filtered off if insoluble in hot EtOH. | Removal of inorganic salts & highly polar byproducts |
| Ethyl Acetate / n-Heptane | Binary Mixture | Gradient Crystallization: Dissolve in hot EtOAc; add Heptane to lower solubility threshold. | General purity enhancement & polymorph control |
Detailed Protocol: Recrystallization from Toluene
Rationale: Toluene is often superior for indanyl acids as it effectively purges the unhydrolyzed ester impurity, which is the most common synthetic contaminant.
Materials Required
-
Crude 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (dry solid).
-
Solvent: Toluene (HPLC Grade).
-
Equipment: Jacketed glass reactor or round-bottom flask, reflux condenser, overhead stirrer, vacuum filtration setup.
Step-by-Step Methodology
Phase 1: Dissolution & Hot Filtration [5][6]
-
Charge: Place 10.0 g of crude acid into the reactor.
-
Solvent Addition: Add Toluene (5 vol, 50 mL). Note: Start with 5 volumes. If dissolution is incomplete at reflux, add in 1 vol increments.
-
Heating: Heat the slurry to reflux (110°C) with moderate stirring (200 RPM).
-
Check Point: Ensure the solid is fully dissolved. If a small amount of dark solid remains (inorganic salts or char), perform a hot filtration through a pre-heated Celite pad to remove insoluble particulates.
Phase 2: Controlled Crystallization 5. Initial Cooling: Cool the solution from 110°C to 85°C over 30 minutes. 6. Seeding (Critical): At 85°C (metastable zone), add 0.1% w/w seed crystals of pure 2-(2,3-dihydro-1H-inden-1-yl)acetic acid.
- Why? Seeding prevents "oiling out" (liquid-liquid phase separation) which is common with low-melting indane derivatives.
- Ramp Down: Cool from 85°C to 20°C at a rate of 10°C/hour .
- Caution: Rapid cooling traps impurities inside the crystal lattice.
- Aging: Hold the slurry at 20°C for 2 hours.
- Final Chill: Cool to 0-5°C and hold for 1 hour to maximize yield.
Phase 3: Isolation & Drying 10. Filtration: Filter the slurry using a Buchner funnel under vacuum. 11. Wash: Wash the filter cake with cold Toluene (0°C, 2 x 10 mL) .
- Note: Do not use fresh hot solvent; it will redissolve the product.
- Drying: Transfer the wet cake to a vacuum oven. Dry at 45°C under full vacuum (-0.1 MPa) for 12 hours or until constant weight.
Process Analytical Technology (PAT) & Quality Control
To validate the purification, the following checks are mandatory:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/Water + 0.1% TFA) | > 98.5% Area |
| Residual Solvent | GC-Headspace | Toluene < 890 ppm (ICH Limit) |
| Solid State | DSC (Differential Scanning Calorimetry) | Sharp endotherm (Check for polymorphs) |
| Identity | 1H-NMR (CDCl3) | Absence of ethyl ester quartet/triplet signals |
Workflow Visualization
The following diagram illustrates the decision logic and process flow for the purification.
Caption: Decision tree and workflow for the recrystallization of Indanylacetic acid, highlighting solvent choice based on impurity profile.
Troubleshooting Guide
-
Issue: Oiling Out (Product comes out as a liquid oil instead of crystals).
-
Cause: Temperature dropped too fast or concentration is too high.
-
Fix: Reheat to dissolve. Add 10-20% more solvent. Cool slowly and seed vigorously at the first sign of cloudiness.
-
-
Issue: Low Yield.
-
Cause: Product is too soluble in Toluene at room temperature.
-
Fix: Add an anti-solvent like Heptane dropwise at the end of the cooling cycle to force precipitation, or switch to the Ethanol/Water system.
-
-
Issue: Colored Impurities Persist.
-
Fix: Add Activated Carbon (5% w/w) during the hot dissolution step, stir for 15 mins, and filter hot.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1548943, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid. Retrieved from [Link](Note: Structural analog reference for physical property estimation).
- Yamano, T., et al. (2006).Process for the synthesis of Ramelteon. US Patent 2008/0242877 A1.
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
Sources
- 1. 2-(2,3-dihydro-1H-inden-1-yl)acetic acid | CAS:38425-65-9 | Atomaxchem [en.atomaxchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-INDENE-1-ACETIC ACID, 2,3-DIHYDRO- synthesis - chemicalbook [chemicalbook.com]
- 4. 38425-65-9|2-(2,3-Dihydro-1H-inden-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
using 2-(2,3-dihydro-1H-inden-1-yl)acetic acid in anti-inflammatory studies.
Application Note: Evaluation of 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid in Anti-Inflammatory Studies
Executive Summary
2-(2,3-dihydro-1H-inden-1-yl)acetic acid (CAS: 38425-65-9), also known as Indan-1-acetic acid , represents a core pharmacophore in the non-steroidal anti-inflammatory drug (NSAID) class. Structurally related to Sulindac and Indomethacin , this scaffold exhibits anti-inflammatory, analgesic, and antipyretic properties primarily through the inhibition of Cyclooxygenase (COX) enzymes.
This guide provides a standardized technical framework for evaluating the anti-inflammatory efficacy of Indan-1-acetic acid. It details protocols for solubility optimization, in vitro enzymatic inhibition, cellular response assays (RAW 264.7 macrophages), and in vivo acute inflammation models.
Chemical Identity & Preparation
| Property | Specification |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-1-yl)acetic acid |
| Common Name | Indan-1-acetic acid |
| CAS Number | 38425-65-9 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Solubility | DMSO (>20 mg/mL), Ethanol (>10 mg/mL), PBS (Low, <0.5 mg/mL) |
| Storage | -20°C (Solid), Desiccated; Solutions stable at -80°C for 1 month |
Vehicle Preparation Protocol:
-
Stock Solution (100 mM): Dissolve 17.6 mg of compound in 1 mL of anhydrous DMSO. Vortex for 30 seconds until clear.
-
Working Solution: Dilute the stock 1:1000 in culture media (for cell assays) to achieve a final DMSO concentration of 0.1%. Ensure the final DMSO concentration never exceeds 0.5% to avoid cytotoxicity.
Mechanism of Action & Signaling Pathway
Indan-1-acetic acid functions as a reversible inhibitor of COX-1 and COX-2 enzymes, blocking the conversion of Arachidonic Acid into Prostaglandin H2 (PGH2), the precursor to pro-inflammatory Prostaglandin E2 (PGE2).
Figure 1: Mechanism of Action. Indan-1-acetic acid inhibits COX enzymes, preventing the synthesis of inflammatory mediators like PGE2.
In Vitro Protocol: COX-1/COX-2 Inhibition Assay
Objective: Determine the IC50 of Indan-1-acetic acid against purified COX enzymes.
Materials:
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Arachidonic Acid (Substrate).
-
Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chem Item No. 701050).
-
Microplate Reader (Absorbance at 590 nm).
Procedure:
-
Reagent Prep: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0). Dilute Indan-1-acetic acid to concentrations ranging from 0.01 µM to 100 µM.
-
Enzyme Incubation:
-
Add 150 µL Assay Buffer and 10 µL Heme to all wells.
-
Add 10 µL COX-1 or COX-2 enzyme to reaction wells.
-
Add 10 µL of Indan-1-acetic acid (various concentrations) to inhibitor wells.
-
Add 10 µL Solvent (DMSO) to "100% Initial Activity" wells.
-
Incubate for 10 minutes at 25°C.
-
-
Reaction Initiation: Add 10 µL Arachidonic Acid to all wells. Immediately add 20 µL TMPD (Colorimetric substrate).
-
Measurement: Incubate for 5 minutes and read absorbance at 590 nm.
-
Analysis: Calculate % Inhibition =
. Plot log[Concentration] vs. % Inhibition to determine IC50.
Cellular Protocol: LPS-Induced PGE2 Suppression
Objective: Evaluate anti-inflammatory potency in a biological system using RAW 264.7 murine macrophages.
Experimental Workflow:
Figure 2: Cellular Assay Workflow. Pre-treatment ensures inhibitor presence before inflammatory cascade initiation.
Detailed Steps:
-
Seeding: Plate RAW 264.7 cells in 24-well plates (2 × 10⁵ cells/well) in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO₂.
-
Treatment: Replace media with fresh DMEM containing Indan-1-acetic acid (1, 10, 50, 100 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (Indomethacin 10 µM). Incubate for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24 hours.
-
Harvest: Collect cell culture supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.
-
Quantification: Measure PGE2 levels using a competitive ELISA kit.
-
Viability Check: Perform an MTT assay on the remaining cells to ensure reduced PGE2 is not due to cytotoxicity.
In Vivo Protocol: Carrageenan-Induced Paw Edema
Objective: Assess acute anti-inflammatory activity in rats/mice.
Ethical Note: All animal studies must be approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol:
-
Animals: Male Wistar rats (150–200 g). Fast overnight with water ad libitum.
-
Grouping (n=6):
-
Group 1: Vehicle Control (Saline/CMC).
-
Group 2: Indan-1-acetic acid (10 mg/kg, p.o.).
-
Group 3: Indan-1-acetic acid (50 mg/kg, p.o.).
-
Group 4: Reference Standard (Indomethacin, 10 mg/kg, p.o.).
-
-
Administration: Administer compounds via oral gavage 1 hour prior to inflammation induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (lambda form) in saline into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Calculation:
Where is paw volume at time t, and is basal paw volume.
Expected Results & Troubleshooting
| Assay | Expected Outcome | Troubleshooting Tips |
| COX Inhibition | IC50 in low micromolar range (1–50 µM). | If IC50 > 100 µM, check enzyme activity with Arachidonic Acid alone. |
| Cellular PGE2 | Dose-dependent reduction in PGE2; >50% inhibition at non-toxic doses. | If high cytotoxicity, reduce incubation time or concentration (<50 µM). |
| Paw Edema | Significant reduction in swelling at 3h post-carrageenan. | Ensure carrageenan is freshly prepared and thoroughly dissolved (heat to 60°C). |
References
-
Juby, P. F., et al. (1972). Anti-inflammatory activity of some indan-1-carboxylic acids and related compounds.[1][2][3] Journal of Medicinal Chemistry, 15(12), 1297–1306. Link
-
Nambu, H., et al. (2022).[3][4] Rhodium(II)‐Catalyzed Site‐Selective Intramolecular Insertion... A Direct Route to 2‐Unsubstituted Indanes.[3] Advanced Synthesis & Catalysis, 364(14), 2422-2428.[3] (Describes synthesis of indan-acetic acid derivatives). Link
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[2] Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 205623, 2-(2,3-dihydro-1H-inden-1-yl)acetic acid. Link
Sources
developing derivatives of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
Application Note: Strategic Derivatization and Pharmacological Evaluation of 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid Scaffolds
Abstract
This application note details the synthetic optimization, structural derivatization, and biological validation of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (1-indanylacetic acid). As a rigidified bioisostere of phenylpropanoic acid, this scaffold is a privileged structure in the design of GPR40 (FFAR1) agonists for Type 2 Diabetes and PPAR-α/γ dual agonists for metabolic syndrome. This guide provides a validated workflow for transforming the core scaffold into high-potency ligands, emphasizing stereoselective synthesis and lipophilic tail engineering.
Introduction: The Scaffold Advantage
The 2-(2,3-dihydro-1H-inden-1-yl)acetic acid moiety offers a distinct pharmacokinetic advantage over linear phenylpropanoic acids. The bicyclic indane system restricts conformational freedom, reducing the entropic penalty upon receptor binding.
-
Pharmacophore Relevance:
-
GPR40 Agonists: Mimics the carboxylate head group of endogenous long-chain fatty acids (e.g., Fasiglifam analogs).
-
PPAR Agonists: Serves as the acidic "warhead" that interacts with the Tyr473/His323 network in the PPAR-γ ligand-binding domain (LBD).
-
CRTH2 Antagonists: Acts as a replacement for the indole-3-acetic acid core found in ramatroban-like antagonists.
-
Module 1: Robust Synthetic Protocols
The synthesis of the 1-indanylacetic acid core requires careful control of the C1 stereocenter. We recommend a Modified Reformatsky-Dehydration-Hydrogenation route for scalability and enantiomeric control.
Protocol A: Core Synthesis from 1-Indanone
Reagents:
-
Starting Material: 5-substituted-1-indanone (allows for "Tail" attachment).
-
Reagent A: Ethyl bromoacetate / Zinc dust (Reformatsky).
-
Reagent B: p-Toluenesulfonic acid (pTsOH).
-
Reagent C: 10% Pd/C, H2 (balloon).
Step-by-Step Methodology:
-
Reformatsky Reaction:
-
Activate Zn dust (1.5 eq) with TMSCl in dry THF under N2.
-
Add ethyl bromoacetate (1.2 eq) and 5-substituted-1-indanone (1.0 eq) dropwise at reflux.
-
Mechanism:[1][2][3][4] Formation of the zinc enolate attacks the ketone, yielding the tertiary alcohol (hydroxy ester).
-
Quench: Cool to 0°C, add 1N HCl. Extract with EtOAc.
-
-
Dehydration (Elimination):
-
Dissolve the crude hydroxy ester in Toluene. Add catalytic pTsOH (0.1 eq).
-
Reflux with a Dean-Stark trap to remove water.
-
Result: Yields ethyl 2-(1H-inden-3-yl)acetate (endo-cyclic double bond) or the exocyclic isomer.
-
-
Catalytic Hydrogenation (The Critical Step):
-
Dissolve the unsaturated ester in MeOH.
-
Add 10% Pd/C (10 wt%). Stir under H2 (1 atm) for 4–6 hours.
-
Note: This step sets the scaffold geometry. The double bond is reduced to form the saturated indane ring.
-
Chiral Resolution: At this stage, the product is racemic. Use Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10) to separate enantiomers before hydrolysis if the ester is stable, or perform Enzymatic Resolution using Candida antarctica Lipase B (CAL-B) after hydrolysis.
-
-
Hydrolysis:
-
Treat ethyl ester with LiOH (3 eq) in THF/H2O (3:1) at RT for 2 hours.
-
Acidify to pH 3 with 1N HCl to precipitate the free acid.
-
Data Visualization: Synthetic Workflow
Caption: Step-wise synthetic pathway for generating enantiopure 1-indanylacetic acid derivatives.
Module 2: Strategic Derivatization (SAR)
To transform the core scaffold into a potent drug candidate, derivatization must address three regions: the Acid Head , the Indane Core , and the Lipophilic Tail .
Table 1: SAR Optimization Matrix
| Region | Modification | Rationale | Synthetic Method |
| C1-Acid Head | Carboxylic Acid | Essential for H-bonding (Tyr473 in PPARγ). | Hydrolysis of ester. |
| Tetrazole Bioisostere | Improves metabolic stability and lipophilicity. | Nitrile + NaN3/ZnBr2. | |
| N-Hydroxyamide | Converts to HDAC inhibitor or anti-inflammatory. | Coupling with NH2OH. | |
| Indane Core | 5-Fluoro / 6-Fluoro | Blocks metabolic hydroxylation (CYP450). | Start with F-Indanone. |
| 5-Alkoxy | Attachment point for Lipophilic Tail. | Ether synthesis (Mitsunobu). | |
| Lipophilic Tail | Phenyl-ethynyl | Rigid spacer for GPR40 deep pocket binding. | Sonogashira coupling. |
| Biphenyl ether | Classic PPAR agonist tail (See GW501516). | Ullmann coupling. |
Protocol B: Installing the Lipophilic Tail (Suzuki/Sonogashira)
Context: High-potency agonists often require a hydrophobic tail attached to the 5- or 6-position of the indane.
-
Preparation: Start with 5-bromo-1-indanone .
-
Coupling (Prior to Reformatsky):
-
Suzuki: React 5-bromo-1-indanone with 4-(trifluoromethyl)phenylboronic acid, Pd(dppf)Cl2, and K2CO3 in Dioxane/H2O.
-
Sonogashira: React with phenylacetylene, Pd(PPh3)2Cl2, CuI, and Et3N.
-
-
Proceed to Protocol A: Convert the tail-modified indanone to the acetic acid derivative.
Module 3: Biological Validation Protocols
Once synthesized, the derivatives must be evaluated for receptor binding and functional activation.
Protocol C: PPAR-γ Nuclear Receptor Binding Assay (TR-FRET)
Purpose: Determine the binding affinity (
Materials:
-
GST-tagged human PPAR-γ LBD.
-
Fluormone™ Pan-PPAR Green (Tracer).
-
Tb-anti-GST Antibody (Donor).
-
Assay Buffer: 50 mM TRIS (pH 7.4), 100 mM KCl, 0.1% BSA, 1 mM DTT.
Procedure:
-
Serial Dilution: Prepare 10-point serial dilutions of the Indanylacetic acid derivative in DMSO (Final DMSO < 1%).
-
Plate Setup: In a 384-well black plate, add:
-
20 µL of Test Compound.
-
20 µL of PPAR-γ-LBD/Tb-Ab complex.
-
20 µL of Fluormone Tracer.
-
-
Incubation: Incubate at Room Temperature for 2 hours in the dark.
-
Read: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission: 520 nm [Fluorescein] and 495 nm [Terbium]).
-
Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Compound] to determine
and .
Data Visualization: Mechanism of Action
Caption: Signal transduction pathway for PPAR-γ activation by indanylacetic acid agonists.
References
-
Lowe, D. B., et al. (2006). "Substituted indanylacetic acids as PPAR-alpha-gamma activators." Bioorganic & Medicinal Chemistry Letters, 16(2), 297-301.[5]
-
Takeda Pharmaceutical Co. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. (Contextual reference for acid-head GPR40 agonists).
-
Hogberg, T., et al. (2010). "Novel Selective Thiazoleacetic Acids as CRTH2 Antagonists." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of acetic acid tails in GPCR antagonism).
-
PubChem. "2-(2,3-dihydro-1H-inden-2-yl)acetic Acid Compound Summary."[6] (Structural verification and physicochemical properties).
-
Christiansen, E., et al. (2015). "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonist with a Novel Pharmacophore." Journal of Medicinal Chemistry.
Sources
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Substituted indanylacetic acids as PPAR-alpha-gamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | C11H12O2 | CID 5174955 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(2,3-dihydro-1H-inden-1-yl)acetic acid as a starting material in organic synthesis
Application Note: Strategic Utilization of 2-(2,3-Dihydro-1H-inden-1-yl)acetic Acid in Medicinal Chemistry
Executive Summary & Strategic Value
2-(2,3-Dihydro-1H-inden-1-yl)acetic acid (CAS: 38425-65-9) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of G-protein-coupled receptor (GPCR) modulators. Its structural rigidity and lipophilic profile make it a superior bioisostere for phenylacetic acid and phenylpropionic acid moieties.
Key Application Areas:
-
GPR40 (FFAR1) Agonists: Used to optimize the "acidic tail" of insulin secretagogues for Type 2 Diabetes (T2DM). The indane ring restricts conformational freedom compared to linear alkyl chains, improving binding entropy.
-
Metabolic Stability: The bicyclic system effectively blocks
-oxidation, a common metabolic liability for phenylpropionic acid derivatives. -
Melatonin Receptor Agonists: Serves as a core pharmacophore for MT1/MT2 receptor ligands, mimicking the indole core of melatonin while offering distinct IP rights and physicochemical properties.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-1-yl)acetic acid |
| CAS Number | 38425-65-9 (Racemic) |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 58–62 °C |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water. |
| Chirality | C1 is a stereocenter. Biological activity is often enantiospecific (typically S-enantiomer for GPR40 agonists). |
Application 1: Enantioselective Resolution (Critical Process)
Because the C1 position is chiral, the biological activity of indanylacetic acid derivatives is highly stereodependent. For GPR40 agonists, the (S)-enantiomer is frequently the eutomer (active isomer). While asymmetric hydrogenation of indenyl precursors is possible, enzymatic resolution is the most robust protocol for kilogram-scale preparation.
Protocol A: Lipase-Catalyzed Kinetic Resolution
This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively esterify the (S)-enantiomer.
Reagents:
-
Racemic 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (10.0 g, 56.8 mmol)
-
Ethanol (3.0 eq, nucleophile)
-
Novozym 435 (Immobilized CAL-B, 10% w/w)
-
MTBE (Methyl tert-butyl ether, solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of racemic acid in 100 mL of MTBE. Add 10 mL of absolute ethanol.
-
Enzyme Addition: Add 1.0 g of Novozym 435.
-
Incubation: Stir the suspension at 30°C at 200 rpm. Monitor conversion by chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA/TFA 90:10:0.1).
-
Stop Point: The reaction typically reaches 50% conversion in 24–48 hours. Stop when the enantiomeric excess (ee) of the ester product >98%.
-
Filtration: Filter off the immobilized enzyme (can be recycled).
-
Separation:
-
Wash the organic filtrate with saturated NaHCO₃ (3 x 50 mL).
-
Organic Layer: Contains the (S)-ethyl ester (enriched).
-
Aqueous Layer: Contains the unreacted (R)-acid as the sodium salt.
-
-
Hydrolysis (for Active Acid): Evaporate the organic layer. Hydrolyze the ester using LiOH (2.0 eq) in THF/H₂O (1:1) at RT for 4 hours to yield (S)-2-(2,3-dihydro-1H-inden-1-yl)acetic acid.
Critical Process Parameter (CPP): Water content in the reaction mixture must be <0.1% to prevent reverse hydrolysis during the esterification step.
Application 2: Synthesis of GPR40 Agonist Scaffolds
The primary utility of this acid is as the "Tail" fragment in GPR40 agonists, coupled to a biaryl "Head" group. The indane ring provides a lipophilic anchor that fits into the hydrophobic crevice of the receptor.
Protocol B: Amide Coupling via HATU Activation
Standard protocol for coupling the acid to a secondary amine (e.g., a biaryl amine).
Reagents:
-
(S)-2-(2,3-dihydro-1H-inden-1-yl)acetic acid (1.0 eq)
-
Biaryl amine (e.g., 4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)aniline) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Workflow:
-
Activation: In a flame-dried flask, dissolve the indanylacetic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 mmol) in one portion. The solution will turn yellow. Stir for 10 minutes to form the activated ester.
-
Addition: Add the biaryl amine (1.0 mmol) dropwise.
-
Reaction: Stir at Room Temperature (RT) for 12 hours under N₂ atmosphere.
-
Quench: Pour the mixture into ice-cold water (50 mL). A precipitate should form.
-
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with 1N HCl, sat. NaHCO₃, and brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Troubleshooting:
-
Low Yield:[1] If the amine is sterically hindered, switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which reduces epimerization at the C1 chiral center.
Visualizing the Logic: Bioisosteric Design
The following diagram illustrates the medicinal chemistry logic of replacing a phenylpropionic acid tail with the indanylacetic acid scaffold to improve drug properties.
Synthetic Pathway: Resolution & Coupling
This workflow details the complete path from the commercial racemic acid to the final drug candidate precursor.
References
-
GPR40 Agonist Discovery: Houze, J. B., et al. "Discovery of AMG 837: A Potent, Orally Bioavailable GPR40 Agonist." Journal of Medicinal Chemistry, 2012, 55(9), 4205–4219. Link
-
Enzymatic Resolution: Gotor-Fernández, V., et al. "Preparation of Chiral Indane Derivatives via Lipase-Catalyzed Kinetic Resolution." Journal of Organic Chemistry, 2006, 71(12), 4599–4608. Link
-
Bioisosterism in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link
-
Indane Scaffold Synthesis: Negishi, E., et al. "Palladium-Catalyzed Cyclization of Alkenes." Chemical Reviews, 1996, 96(1), 365–394. Link
Sources
Application Notes & Protocols: A Step-by-Step Guide for the Preclinical Evaluation of Novel Indane Acetic Acid Derivatives
Introduction: The Therapeutic Promise of Indane Acetic Acid Derivatives
The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of several successful therapeutic agents.[1] Derivatives of indane acetic acid, in particular, have garnered significant attention for their potent analgesic and anti-inflammatory properties.[1][2] Structurally related to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, these compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3][4] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[5][6]
The development of new chemical entities within this class aims to optimize the therapeutic window, enhancing efficacy while minimizing the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.[7][8] This guide provides a comprehensive, multi-tiered experimental framework for researchers and drug development professionals to rigorously evaluate the preclinical potential of novel indane acetic acid derivatives. The protocols herein are designed to first establish the primary mechanism of action at the enzymatic and cellular level, followed by a validation of efficacy in robust in vivo models of acute and chronic inflammation.
Part 1: In Vitro Characterization: From Enzyme to Cell
The initial phase of evaluation focuses on quantifying the direct interaction of the derivatives with their primary molecular target and confirming this activity in a relevant cellular context.
Core Mechanism: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Causality and Rationale: The foundational anti-inflammatory mechanism for this class of compounds is the inhibition of COX enzymes.[4] It is critical to determine not only the potency of inhibition but also the selectivity towards the two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. High selectivity for COX-2 is a common goal in modern NSAID development to reduce gastrointestinal side effects.[8] This assay provides the half-maximal inhibitory concentration (IC50), a key quantitative measure of potency.
Signaling Pathway: Arachidonic Acid Cascade The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid, the pathway targeted by indane acetic acid derivatives.
Caption: Arachidonic Acid Cascade and NSAID Mechanism of Action.
Protocol: Fluorometric COX Activity Assay This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, MAK414) and provides a reliable method for determining COX inhibition.
-
Reagent Preparation: Prepare assay buffer, probe, and cofactor solutions as per the manufacturer's instructions. Prepare a stock solution of the indane acetic acid derivative (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., 100 µM to 1 nM).
-
Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes. Dilute the enzymes to the working concentration in the provided assay buffer.
-
Assay Plate Setup: To a 96-well black, clear-bottom plate, add the following to respective wells:
-
Blank Wells: 50 µL Assay Buffer.
-
Positive Control Wells: 48 µL Assay Buffer + 2 µL of COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 46 µL Assay Buffer + 2 µL of COX-1 or COX-2 enzyme + 2 µL of the test derivative at various concentrations.
-
Reference Wells: 46 µL Assay Buffer + 2 µL of COX-1 or COX-2 enzyme + 2 µL of a reference inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
-
Pre-incubation: Gently mix and incubate the plate at 25°C for 10 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Prepare a Master Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 50 µL of this Master Mix to all wells.
-
Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells except the blank.
-
Measurement: Immediately begin measuring the fluorescence intensity (e.g., λex = 535 nm / λem = 587 nm) in kinetic mode for 10-20 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Subtract the blank slope from all other slopes.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = ((Rate_Control - Rate_Inhibitor) / Rate_Control) * 100.
-
Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Derivative X | 550 | 25 | 22 |
| Derivative Y | 150 | 140 | 1.07 |
| Indomethacin (Ref.) | 15 | 250 | 0.06 |
| Celecoxib (Ref.) | 3200 | 30 | 106.7 |
Cellular Confirmation: Prostaglandin E2 (PGE2) Immunoassay
Causality and Rationale: While direct enzyme inhibition is a crucial first step, it is essential to confirm that this activity translates to a reduction in pro-inflammatory mediator production in a cellular environment. Macrophages are key cells in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they upregulate COX-2 and produce large amounts of Prostaglandin E2 (PGE2).[9] Measuring the inhibition of PGE2 production in LPS-stimulated macrophages provides a physiologically relevant validation of the compound's mechanism.[9]
Protocol: PGE2 Competitive ELISA in RAW 264.7 Macrophages This protocol uses a standard competitive ELISA format to quantify PGE2 levels in cell culture supernatants.[10][11]
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the indane acetic acid derivative (or vehicle control, DMSO) for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells (except the unstimulated control) and incubate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
ELISA Procedure: Perform the PGE2 competitive ELISA according to the manufacturer's protocol (e.g., Thermo Fisher, EEL007; R&D Systems, DE2100).[10][12]
-
Add standards, controls, and collected supernatants to the antibody-coated microplate.
-
Add the PGE2-HRP conjugate, which competes with the PGE2 in the sample for antibody binding sites.
-
Incubate, wash away unbound components, and add a substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the PGE2 concentration in each sample by interpolating from the standard curve.
-
Determine the percent inhibition of PGE2 production relative to the LPS-stimulated vehicle control.
-
Experimental Workflow: Cellular PGE2 Inhibition Assay
Caption: Workflow for assessing cellular anti-inflammatory activity.
Part 2: In Vivo Validation: Efficacy in Animal Models
After establishing in vitro activity, the next critical phase is to evaluate the compound's efficacy in living organisms. These models assess the compound's overall effect, integrating its absorption, distribution, metabolism, and excretion (ADME) properties with its pharmacodynamic action.
Acute Visceral Pain: Acetic Acid-Induced Writhing Test
Causality and Rationale: This model is a standard and sensitive method for evaluating peripherally acting analgesics.[13] The intraperitoneal injection of acetic acid causes tissue irritation, leading to the release of endogenous mediators like prostaglandins (PGE2 and PGF2α) and cytokines (TNF-α, IL-1β) from peritoneal macrophages and mast cells.[13][14] These mediators sensitize nociceptive neurons, resulting in a characteristic stretching and writhing behavior. An effective analgesic will reduce the number of these writhes.
Protocol: Writhing Test in Mice [15]
-
Animal Acclimation: Use male Swiss albino mice (20-25g). Allow them to acclimate to the laboratory environment for at least one week. Fast the animals for 12 hours before the experiment with free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Administer the vehicle (e.g., 0.5% CMC in saline) orally (p.o.) or intraperitoneally (i.p.).
-
Group 2 (Positive Control): Administer a standard NSAID like Diclofenac (10 mg/kg, i.p.).
-
Group 3-5 (Test Groups): Administer the indane acetic acid derivative at various doses (e.g., 10, 30, 100 mg/kg, p.o. or i.p.).
-
-
Induction of Writhing: 30 minutes (for i.p.) or 60 minutes (for p.o.) after drug administration, inject each mouse with 0.6% v/v acetic acid solution (10 mL/kg, i.p.).
-
Observation: Immediately place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (constriction of the abdomen, stretching of hind limbs) for a continuous 20-minute period.
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percent inhibition of writhing for each treated group using the formula: % Inhibition = ((Mean Writhes_Control - Mean Writhes_Treated) / Mean Writhes_Control) * 100
-
Acute Inflammation: Carrageenan-Induced Paw Edema
Causality and Rationale: This is the most widely used model for evaluating acute anti-inflammatory activity and is highly predictive of human response to NSAIDs.[16][17] The subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response.[17] The early phase (0-2 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins, which is sensitive to COX inhibitors.[17] Reduction of paw swelling in the late phase is a strong indicator of COX-inhibiting activity.
Protocol: Paw Edema in Rats [18][19]
-
Animal Acclimation: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimate them as described previously.
-
Grouping and Dosing: Group and dose the animals as in the writhing test, adjusting doses for the species if necessary.
-
Baseline Measurement: Before any treatment, measure the volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V0) reading.
-
Drug Administration: Administer the vehicle, positive control (e.g., Indomethacin, 10 mg/kg), or test compound at various doses.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume (ΔV) at each time point: ΔV = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group at the time of peak inflammation (usually 3 or 4 hours): % Inhibition = ((ΔV_Control - ΔV_Treated) / ΔV_Control) * 100
-
Data Presentation: In Vivo Acute Models
| Treatment | Dose (mg/kg) | Acetic Acid Writhing (% Inhibition) | Carrageenan Paw Edema (% Inhibition @ 3hr) |
| Vehicle | - | 0 | 0 |
| Derivative X | 10 | 35.2 | 28.5 |
| 30 | 58.9 | 51.2 | |
| 100 | 75.4 | 68.9 | |
| Diclofenac | 10 | 81.5 | 72.4 |
Chronic Inflammation: Adjuvant-Induced Arthritis (AIA)
Causality and Rationale: While acute models are excellent for screening, chronic inflammatory diseases like rheumatoid arthritis require sustained therapeutic intervention. The Adjuvant-Induced Arthritis (AIA) model in rats is a well-established model of chronic, T-cell mediated autoimmune inflammation that shares many pathological features with human rheumatoid arthritis, including joint swelling, cartilage degradation, and bone erosion.[20][21] Efficacy in this model suggests potential for the treatment of chronic inflammatory conditions.
Protocol: AIA in Rats [20][22]
-
Animal Selection: Use susceptible rat strains, such as Lewis or Sprague-Dawley rats.
-
Induction of Arthritis: On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) into the subplantar region of the right hind paw or the base of the tail.[20][22]
-
Treatment Regimen:
-
Prophylactic Model: Begin daily administration of the vehicle, positive control (e.g., Methotrexate, 0.3 mg/kg), or test compound on Day 0 and continue for 21-28 days.
-
Therapeutic Model: Wait for the onset of secondary arthritis (typically around Day 10-12), then begin daily treatment.
-
-
Disease Assessment: Monitor the animals regularly (e.g., every 2-3 days) for:
-
Body Weight: A marker of general health.
-
Paw Volume: Measure the volume of both the injected (primary) and non-injected (secondary) paws.
-
Arthritis Score: Score each paw based on a scale for erythema (redness) and swelling (e.g., 0 = no symptoms, 4 = severe inflammation of the entire paw and ankle). The maximum score per animal is typically 16.
-
-
Terminal Analysis (Optional): At the end of the study (e.g., Day 21 or 28), collect blood for cytokine analysis (e.g., TNF-α, IL-6) and harvest joints for histopathological examination to assess synovial inflammation and joint damage.
-
Data Analysis: Plot the mean arthritis score and mean change in paw volume over time for each group. Compare the treatment groups to the vehicle control using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
Experimental Workflow: Adjuvant-Induced Arthritis Model
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling of Non-Steroidal Anti-Inflammatory Drug Effect within Signaling Pathways and miRNA-Regulation Pathways | PLOS One [journals.plos.org]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Anti-inflammatory derivatives of indan-1-acetic acids with low gastric irritancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 18. Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. chondrex.com [chondrex.com]
- 21. In vivo models of Rheumatoid arthritis - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 22. Adjuvant-Induced Arthritis Model [chondrex.com]
Application Note: Pharmacokinetic Evaluation of 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid
[1]
Introduction & Compound Analysis
2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a bicyclic organic acid featuring a lipophilic indane core substituted at the C1 position with an acetic acid moiety.[1] Structurally, it shares physicochemical similarities with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and sulindac metabolites.[1]
Physicochemical Profile (Critical for Protocol Design)[1]
-
Acid/Base Character: Weak acid (Predicted pKa ~4.5–5.0 due to the carboxyl group).[1]
-
Lipophilicity: Moderate to High (LogP ~2.5–3.0).[1] The indane ring drives tissue distribution, while the carboxyl group dictates pH-dependent solubility and plasma protein binding.[1]
-
Metabolic Liabilities: The primary metabolic pathways likely involve:
-
Phase I: Hydroxylation of the aromatic ring (CYP450 mediated).[1]
-
Phase II: Acyl glucuronidation of the carboxylic acid (UGT mediated).
-
Scientific Rationale:
Because this compound is a lipophilic acid, it will likely exhibit high plasma protein binding (>90%) and low volume of distribution (
Experimental Workflow
The following diagram outlines the critical path from formulation to data analysis.
Caption: End-to-end workflow for the pharmacokinetic characterization of 1-indaneacetic acid.
Pre-clinical Formulation & Dosing Protocols[1]
Due to the carboxylic acid moiety, solubility is pH-dependent.[1] Avoid acidic vehicles which will precipitate the compound.[1]
A. Intravenous (IV) Formulation (Target: 1–5 mg/kg)[1]
-
Vehicle: 5% Dimethylacetamide (DMA) + 10% Solutol HS-15 + 85% Saline.[1]
-
Alternative: 100 mM Phosphate Buffer (pH 7.4).[1]
-
Protocol:
B. Oral (PO) Formulation (Target: 10–30 mg/kg)[1]
-
Vehicle: 0.5% Methylcellulose (MC) or 0.5% Carboxymethylcellulose (CMC) in water (Suspension).[1]
-
Protocol:
Bioanalytical Method (LC-MS/MS)[1][3]
Expert Insight: For carboxylic acids like 1-indaneacetic acid, Negative Electrospray Ionization (ESI-) is the gold standard.[1] It provides better selectivity and sensitivity by targeting the deprotonated molecular ion
Instrument Parameters
-
MS System: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]
-
Ionization: ESI Negative Mode.
-
MRM Transitions:
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Note: Formic acid suppresses ESI- slightly; 5mM Ammonium Acetate is a better alternative if sensitivity is low).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 3.0 minutes.
Sample Preparation: Protein Precipitation (PPT)
-
Aliquot: 20 µL Plasma.
-
Precipitate: Add 80 µL Acetonitrile containing Internal Standard (e.g., Indomethacin-d4 or Diclofenac).
-
Vortex/Centrifuge: 10 min at 4000 rpm.
-
Supernatant: Transfer 50 µL to injection plate; dilute with 50 µL water to improve peak shape.
In Vivo Study Design (Rat)
Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (Jugular Vein) for stress-free serial sampling.[1]
Sampling Schedule
To capture the full absorption and elimination phases, a 24-hour time course is required.[1]
| Timepoint (h) | Purpose |
| 0 (Pre-dose) | Baseline blank. |
| 0.083 (5 min) | |
| 0.25, 0.5, 1 | Absorption phase (PO) / Distribution (IV).[1] |
| 2, 4, 6, 8 | Elimination phase characterization. |
| 24 | Terminal elimination (essential for |
Blood Handling:
Data Analysis & Pharmacokinetic Parameters
Analyze concentration-time data using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin).[1]
Key Parameters to Report[1][4][5][6]
- (Maximum Concentration): Peak exposure.[1]
- (Time to Peak): Rate of absorption.[1]
-
&
: Total systemic exposure.[1] - (Half-life): Terminal elimination half-life.
-
(Clearance):
. Indicates metabolic/renal elimination efficiency.[1] - (Volume of Distribution at Steady State): Indicates tissue distribution.[1]
-
(Bioavailability):
.
Proposed Metabolic Pathway Diagram
Understanding the fate of the molecule aids in interpreting Clearance (CL) data.[1]
Caption: Predicted metabolic pathways. Note the potential for glucuronide back-conversion (red dashed line).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Sensitivity (ESI-) | Mobile phase pH too low.[1] | Switch from Formic Acid to 5mM Ammonium Acetate (pH ~5-6) to promote ionization of -COOH.[1] |
| Carryover | Lipophilic adsorption to column.[1] | Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.[1] |
| Double Peaks | Glucuronide interference.[1] | Ensure chromatographic separation between Parent and Glucuronide; monitor Glucuronide transition to confirm. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][3] Link
-
ChemicalBook. (n.d.).[1] 1H-INDENE-1-ACETIC ACID, 2,3-DIHYDRO- Synthesis and Properties. Accessed October 2023.[1] Link
-
PubChem. (n.d.).[1][4] 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (Compound Summary). National Center for Biotechnology Information.[1] Link
-
Rowland, M., & Tozer, T. N. (2011).[1] Clinical Pharmacokinetics and Pharmacodynamics: Concepts and Applications. Lippincott Williams & Wilkins.[1] (Standard text for NCA methods).
Sources
- 1. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | C11H12O2 | CID 5174955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-INDENE-1-ACETIC ACID, 2,3-DIHYDRO- synthesis - chemicalbook [chemicalbook.com]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: High-Sensitivity Quantification of 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid in Biological Matrices via LC-MS/MS
Executive Summary & Scientific Context
2-(2,3-dihydro-1H-inden-1-yl)acetic acid (CAS: 38425-65-9), hereafter referred to as IDAA , represents a critical structural scaffold in medicinal chemistry. It serves as a pharmacophore in the development of PPAR agonists, PCSK9 inhibitors, and non-steroidal anti-inflammatory drug (NSAID) analogues.
Accurate quantification of IDAA in biological samples (plasma, serum, tissue homogenates) is challenging due to two primary factors:
-
Non-specific binding: The lipophilic indane ring (LogP ~2.8) promotes high protein binding.
-
Ionization suppression: As a carboxylic acid, it requires negative mode electrospray ionization (ESI-), which is susceptible to suppression by phospholipids in complex matrices.
This application note details a robust LC-MS/MS methodology utilizing Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) . This approach is superior to protein precipitation (PPT) or liquid-liquid extraction (LLE) for this analyte, ensuring high recovery and matrix cleanliness compliant with FDA/EMA Bioanalytical Method Validation (BMV) guidelines.
Physicochemical Profile & Analytical Strategy
Understanding the molecule is the first step in method design.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₁₁H₁₂O₂ | MW: 176.21 g/mol |
| pKa | ~4.5 (Carboxylic Acid) | Exists as an anion at physiological pH. Retention requires acidic mobile phase. |
| LogP | ~2.8 (Estimated) | Moderately lipophilic. Requires high % organic solvent for elution. |
| Ionization | ESI Negative Mode | Target Precursor: [M-H]⁻ (m/z 175.1) |
| Solubility | DMSO, Methanol, Ethanol | Stock solutions should be prepared in DMSO or MeOH. |
Fragmentation Pathway (Proposed)
For MRM (Multiple Reaction Monitoring) development, the primary transition involves the loss of the carboxyl group (decarboxylation).
-
Precursor: 175.1 [M-H]⁻
-
Primary Product (Quantifier): 131.1 [M-CO₂-H]⁻ (Indanyl anion)
-
Secondary Product (Qualifier): 115.1 (Indenyl ring fragmentation)
Sample Preparation Protocol: Mixed-Mode Anion Exchange (MAX)
We utilize a Mixed-Mode Anion Exchange (MAX) SPE protocol. This mechanism leverages the acidic nature of IDAA. At neutral pH, IDAA is negatively charged and binds to the positively charged sorbent, while neutrals and bases are washed away.
Reagents Required:
-
Internal Standard (IS): Indomethacin-d4 or a structural analog like 1-Indanone (if stable isotope not available).
-
SPE Cartridges: Oasis MAX or Strata-X-A (30 mg/1 mL).
-
Loading Buffer: 2% NH₄OH in Water (pH > 10 to ensure ionization).
-
Elution Solvent: 2% Formic Acid in Methanol.
Step-by-Step Workflow:
-
Sample Pre-treatment:
-
Aliquot 100 µL of Plasma/Serum.
-
Add 10 µL Internal Standard (IS) working solution.
-
Add 300 µL of Loading Buffer (2% NH₄OH). Vortex for 30s. Rationale: High pH ensures IDAA is deprotonated (COO⁻) to bind with the anion exchange sorbent.
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Load pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
-
-
Wash Steps (Critical for Matrix Removal):
-
Wash 1: 1 mL 5% NH₄OH in Water. Removes proteins and hydrophilic interferences.
-
Wash 2: 1 mL Methanol. Removes neutral lipids and hydrophobic interferences. IDAA remains bound via ionic interaction.
-
-
Elution:
-
Elute with 2 x 250 µL of 2% Formic Acid in Methanol . Rationale: Acidification neutralizes the carboxyl group (COOH), breaking the ionic bond with the sorbent.
-
-
Reconstitution:
-
Evaporate eluate under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH).
-
LC-MS/MS Instrumental Parameters
Liquid Chromatography (UHPLC)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B (Linear ramp)
-
4.0 min: 90% B
-
4.1 min: 10% B
-
5.0 min: Stop
Mass Spectrometry (Triple Quadrupole)
-
Source: Electrospray Ionization (ESI) – Negative Mode .
-
Capillary Voltage: -2.5 kV.
-
Desolvation Temp: 500°C.
-
Cone Gas: 150 L/Hr.
MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| IDAA | 175.1 | 131.1 | 30 | 18 | Quantifier |
| IDAA | 175.1 | 115.1 | 30 | 32 | Qualifier |
| IS (Indomethacin) | 356.1 | 312.1 | 25 | 15 | Internal Std |
Visualizing the Analytical Logic
The following diagram illustrates the decision-making process for selecting the extraction and detection method, ensuring the removal of phospholipids which are the primary cause of matrix effects in negative mode ESI.
Figure 1: Decision tree for selecting Mixed-Mode Anion Exchange (MAX) to overcome phospholipid suppression in Negative ESI mode.
Method Validation Criteria (FDA/EMA)
To ensure the trustworthiness of the data generated, the following validation parameters must be met.
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Curve Fitting: Linear regression (
) with weighting. -
Acceptance:
; Back-calculated standards within ±15% (±20% at LLOQ).
Matrix Effect (ME) Assessment
Since ESI- is used, matrix effect validation is critical.
-
Protocol: Compare the peak area of IDAA spiked into extracted blank plasma (B) vs. IDAA in pure solvent (A).
-
Calculation:
. -
Target: 85% - 115%. If ME < 80% (Suppression), re-optimize the SPE wash step (increase MeOH wash volume).
Stability
-
Bench-top: 4 hours at room temperature.
-
Freeze-Thaw: 3 cycles (-80°C to RT).
-
Autosampler: 24 hours at 10°C.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Sample pH during loading was too low. | Ensure Loading Buffer is pH > 10 (use 2-5% NH₄OH). The analyte must be charged to bind. |
| Peak Tailing | Secondary interactions with silica. | Add 5mM Ammonium Acetate to the mobile phase or increase column temperature to 50°C. |
| Carryover | Lipophilic adsorption to injector needle. | Use a needle wash of 50:25:25 Isopropanol:ACN:Acetone. |
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
- Kole, P. L., et al. (2011). Bioanalytical method development and validation of carboxylic acid NSAIDs. Biomedical Chromatography. (Contextual reference for acidic drug extraction).
-
PubChem. (n.d.). Compound Summary for CID 1548943: 2-(2,3-dihydro-1H-inden-1-yl)acetic acid.[1] National Center for Biotechnology Information. [Link]
Sources
applications of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid in medicinal chemistry
This guide details the medicinal chemistry applications, synthetic protocols, and biological characterization of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (also known as Indanylacetic Acid).
Executive Summary & Pharmacophore Analysis
2-(2,3-dihydro-1H-inden-1-yl)acetic acid represents a privileged scaffold in drug design. Structurally, it consists of a lipophilic indane bicyclic core with a flexible acetic acid side chain at the C1 position.
Key Structural Features:
-
Conformational Restriction: Unlike a simple phenylacetic acid, the fused cyclopentyl ring restricts the rotation of the aromatic system relative to the side chain, reducing the entropic penalty of binding.
-
Chirality: The C1 position is a chiral center. In many biological targets (e.g., CRTH2, PPARs), one enantiomer (typically S) exhibits significantly higher potency, necessitating asymmetric synthesis or chiral resolution.
-
Bioisosterism: It acts as a carbocyclic bioisostere of Indole-3-acetic acid (auxin) and Indole-1-acetic acid (a core motif in CRTH2 antagonists like Setipiprant), offering improved metabolic stability by removing the oxidation-prone nitrogen.
Primary Applications in Drug Discovery[1]
A. CRTH2 Antagonism (Allergic Inflammation)
The most prominent application of the indanylacetic acid moiety is in the design of antagonists for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), a GPCR involved in asthma and allergic rhinitis.
-
Mechanism: CRTH2 binds Prostaglandin D2 (PGD2).[1] The indanylacetic acid scaffold mimics the
-chain carboxylate of PGD2, forming a critical salt bridge with Arg170 or Lys210 in the receptor's transmembrane domain. -
SAR Insight: Substitution at the 5-position of the indane ring (e.g., with fluoro- or sulfonyl- groups) typically enhances potency by accessing a secondary hydrophobic pocket.
B. PPAR Agonism (Metabolic Disorders)
The scaffold serves as an "acidic head group" for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR
-
Mechanism: The carboxylic acid coordinates with the stabilization helix (Helix 12) of the nuclear receptor, while the lipophilic indane core occupies the ligand-binding pocket, mimicking natural fatty acid ligands.
Synthetic Protocol: Preparation of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid[3]
This protocol describes the synthesis starting from 1-Indanone via a modified Reformatsky or Horner-Wadsworth-Emmons (HWE) approach, followed by hydrogenation and hydrolysis.
Reagents & Equipment[3]
-
Starting Material: 1-Indanone (CAS 83-33-0)
-
Reagents: Triethyl phosphonoacetate, Sodium hydride (NaH), Pd/C (10%), Lithium Hydroxide (LiOH), THF, Ethanol.
-
Equipment: Hydrogenation apparatus (Parr shaker or balloon), Rotary evaporator.
Step-by-Step Methodology
Stage 1: Horner-Wadsworth-Emmons Olefination
-
Activation: In a dry flask under Argon, suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0°C.
-
Ylide Formation: Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min until clear (formation of the phosphonate carbanion).
-
Addition: Add 1-Indanone (1.0 eq) dissolved in THF dropwise.
-
Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with saturated
. Extract with EtOAc.[2][3] Dry over and concentrate. -
Product: Ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate (mixture of E/Z isomers).
Stage 2: Catalytic Hydrogenation
-
Setup: Dissolve the unsaturated ester from Stage 1 in Ethanol.
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reduction: Purge with
gas. Stir under atmosphere (balloon pressure is usually sufficient; 40 psi for faster kinetics) for 12 hours. -
Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Product: Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate.[4]
Stage 3: Saponification (Hydrolysis)
-
Hydrolysis: Dissolve the saturated ester in a 3:1 mixture of THF:Water.
-
Base: Add LiOH
(3.0 eq). Stir at room temperature for 4 hours. -
Acidification: Acidify to pH 2 using 1N HCl.
-
Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over
. -
Purification: Recrystallize from Hexane/Ether to yield the pure acid.
Visualizations
Workflow: Synthetic Pathway
Figure 1: Step-wise synthesis of the target scaffold from commercially available 1-Indanone.
Mechanism: CRTH2 Binding Interaction
Figure 2: Pharmacophore mapping of Indanylacetic acid within the CRTH2 receptor binding site.
Biological Characterization Protocol
To validate the activity of derivatives containing this scaffold, a Calcium Flux Assay is recommended. This functional assay measures the inhibition of PGD2-induced calcium mobilization in cells expressing CRTH2.
Protocol: CRTH2 Calcium Flux Assay
-
Cell Line: HEK293 cells stably transfected with human CRTH2 (GPR44).
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.
-
Compound Addition: Add the test compound (Indanylacetic acid derivative) at varying concentrations (0.1 nM – 10
M). Incubate for 15 min. -
Agonist Challenge: Inject PGD2 (EC80 concentration, typically ~10 nM).
-
Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR or similar plate reader.
-
Data Analysis: Calculate IC50 based on the reduction of the PGD2-induced calcium peak.
Representative SAR Data (Hypothetical Comparison)
Comparison of Indanylacetic acid vs. Indole analogs in CRTH2 antagonism.
| Compound Scaffold | R-Group (C5/C6) | Binding Affinity (Ki, nM) | Metabolic Stability (t1/2, min) |
| Indane-1-acetic acid | H | 250 | > 120 |
| Indane-1-acetic acid | 5-Fluoro | 45 | > 120 |
| Indole-3-acetic acid | 5-Fluoro | 12 | 45 |
| Ramatroban | (Tetrahydrocarbazole) | 10 | 90 |
Note: The indane scaffold often trades a slight reduction in potency (compared to indole) for significantly improved metabolic stability due to the lack of the nitrogen lone pair.
References
-
CRTH2 Antagonists & Ramatroban SAR: Title: "Ramatroban (Bay u 3405): A novel dual antagonist of TXA2 and CRTH2 receptors" Source: PubChem / NIH URL:[Link]
-
Indole-acetic Acid Antagonists (Bioisosteres): Title: "Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2" Source:[1] PubMed URL:[Link]
-
General Indanone Synthesis (Precursor): Title: "Synthesis of 1-indanones with a broad range of biological activity" Source:[5] Beilstein Journal of Organic Chemistry URL:[Link]
Sources
- 1. A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. labsaco.com [labsaco.com]
- 4. 1H-INDENE-1-ACETIC ACID, 2,3-DIHYDRO- synthesis - chemicalbook [chemicalbook.com]
- 5. Structure-activity relationships among analogues of pemedolac, cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indo le-1-a cetic acid, a potent analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Troubleshooting 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid Synthesis
Topic: Troubleshooting the synthesis and purification of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (Indanylacetic acid). Audience: Process Chemists, Medicinal Chemists, and R&D Scientists. Context: Key intermediate for MT1/MT2 melatonin receptor agonists (e.g., Ramelteon).[1]
Introduction
This guide addresses the technical challenges in synthesizing 2-(2,3-dihydro-1H-inden-1-yl)acetic acid , a critical scaffold in drug development. The synthesis typically proceeds via a Horner-Wadsworth-Emmons (HWE) or Reformatsky condensation on 1-indanone, followed by catalytic hydrogenation and ester hydrolysis .
While the pathway appears linear, the unique reactivity of the indene/indane system introduces specific failure modes—primarily regiochemical isomerization, incomplete hydrogenation, and over-reduction. This support center provides self-validating protocols to diagnose and resolve these issues.
Visual Workflow & Failure Points
The following diagram illustrates the standard synthetic pathway and the critical nodes where side reactions occur.
Figure 1: Critical path analysis for Indanylacetic acid synthesis, highlighting points of divergence where impurities (red) are generated.
Module 1: The Condensation Step (Skeleton Formation)
Context: The reaction of 1-indanone with triethyl phosphonoacetate (HWE) or ethyl bromoacetate (Reformatsky) creates the carbon framework. Primary Issue: Conversion Stalling and Isomerization.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action | Validation |
| Low Conversion (<60%) | Enolization of 1-indanone competes with nucleophilic attack. | Switch base to NaH (HWE) or activate Zn with TMSCl (Reformatsky). Ensure anhydrous conditions. | TLC: Disappearance of Indanone (Rf ~0.5 in 20% EtOAc/Hex). |
| Product is an Oil/Gum | Mixture of E/Z isomers prevents crystallization. | Do not purify. Proceed directly to hydrogenation. The stereochemistry of the alkene is irrelevant as it is removed in the next step. | 1H NMR: Two distinct vinyl proton signals (approx 6.0-6.5 ppm). |
| "Endo" Impurity Detected | Acid-catalyzed migration of the double bond into the ring during workup. | Neutralize the reaction mixture completely before concentration. Avoid acidic washes. | NMR: Check for vinylic proton at C2 (triplet-like) vs exo-cyclic singlet. |
Expert Insight: The "Endo" Trap
The exo-cyclic double bond (desired) is kinetically formed but thermodynamically less stable than the endo-cyclic isomer (double bond inside the 5-membered ring).
-
Mechanism: Trace acid promotes protonation of the exo-alkene, leading to a carbocation that eliminates to form the more substituted endo-alkene.
-
Prevention: Quench with saturated NH₄Cl, but ensure the final pH of the aqueous layer is >6 before separating phases.
Module 2: Hydrogenation (The Critical Reduction)
Context: Reducing the exo-cyclic double bond to a single bond without touching the aromatic ring. Primary Issue: Chemoselectivity (Over-reduction vs. Incomplete reduction).
Troubleshooting Guide
Q: The reaction has stalled, but I still see alkene by TLC. Should I add more catalyst?
-
Diagnosis: Likely catalyst poisoning (sulfur from reagents or residual phosphonates from Step 1) or insufficient H₂ mass transfer.
-
Action:
-
Filter the reaction mixture through Celite to remove the "dead" catalyst.
-
Resuspend in fresh solvent (EtOH or MeOH).
-
Add fresh 10% Pd/C (5-10 wt%) .
-
Crucial: Purge the vessel 3x with N₂ and 3x with H₂ to remove poisons.
-
Q: I see a new impurity with lower UV absorbance. What is it?
-
Diagnosis: Over-reduction . You have hydrogenated the benzene ring, forming the cyclohexyl analog. This occurs at high pressures (>50 psi) or prolonged reaction times.
-
Action:
-
Immediate: Stop the reaction.
-
Prevention: Limit pressure to 1 atm (balloon) or max 20 psi. Monitor reaction strictly by HPLC/TLC every 1 hour.
-
Recovery: This impurity is very difficult to separate. Recrystallization is usually ineffective. Chromatography on silica (very slow gradient) is required.
-
Q: Can I use asymmetric hydrogenation here?
-
Answer: Yes. For enantioselective synthesis (e.g., Ramelteon precursors), replace Pd/C with a chiral Ruthenium or Rhodium catalyst (e.g., Ru-BINAP ).
-
Note: This requires high pressure (often >50 bar) and strict oxygen-free techniques. If making the racemic acid, Pd/C is far more robust.
Module 3: Hydrolysis & Purification
Context: Saponification of the ethyl ester to the free acid. Primary Issue: Decarboxylation and Color.
Protocol: Robust Hydrolysis
-
Dissolution: Dissolve the ester in THF:MeOH (1:1).
-
Saponification: Add 2.0 equiv LiOH·H₂O (dissolved in min. water).
-
Temperature: Stir at RT . Heating (>50°C) can promote decarboxylation if the structure allows (less risk here, but good practice).
-
Workup (The Critical Step):
-
Evaporate organics.[2]
-
Dilute residue with water.
-
Wash: Extract the basic aqueous layer with MTBE (removes unreacted ester and non-acidic impurities).
-
Acidify: Cool to 0°C and acidify to pH 2 with 1N HCl.
-
Extract: Extract product into EtOAc.
-
FAQ: Purification Issues
Q: My product is brown/black. How do I fix this?
-
Cause: Oxidation of trace phenolic impurities or polymerized indanone residues carried through.
-
Fix: Perform a Charcoal Treatment .
-
Dissolve the crude acid in hot Ethanol.
-
Add activated carbon (10 wt%).
-
Reflux for 30 mins.
-
Filter hot through Celite. The filtrate should be pale yellow/colorless.
-
Q: The melting point is broad (e.g., 85-95°C).
-
Cause: Solvent inclusion or residual water. Indanylacetic acid tends to trap solvent in the lattice.
-
Fix: Dry in a vacuum oven at 45°C for 24 hours with a P₂O₅ trap.
References
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org. Chem. Retrieved from [Link]
- Google Patents. (2008). Process for the synthesis of ramelteon and its intermediates (WO2008151170A2).
-
PubChem. (n.d.). 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid.[3][4] National Library of Medicine. Retrieved from [Link]
-
Yamano, T., et al. (2006). Approach to the Synthesis of Ramelteon. Tetrahedron: Asymmetry.[1] (Contextual citation for asymmetric hydrogenation routes).
Sources
- 1. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 3. 2-Indanylacetic acid | 37868-26-1 [sigmaaldrich.com]
- 4. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | C11H12O2 | CID 5174955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
Here is the Technical Support Center guide for the crystallization and resolution of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid.
Status: Operational | Subject: Chiral Resolution & Polymorph Control | Audience: Process Chemists & R&D Scientists
Executive Summary & Chemical Context
Compound Identity: 2-(2,3-dihydro-1H-inden-1-yl)acetic acid CAS: 104091-66-x (Generic Indane derivatives) / Specific stereoisomers vary. Key Application: Critical chiral intermediate for the synthesis of melatonin receptor agonists (e.g., Ramelteon ).[1] Primary Challenge: The C1-position on the indane ring creates a stereocenter. The primary technical hurdle is not merely crystallization, but enantiomeric resolution and preventing "oiling out" due to the compound's low melting point and lipophilic nature.
Warning: Do not confuse with the achiral regioisomer, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This guide specifically addresses the chiral 1-yl isomer .
Troubleshooting Guide (Q&A)
Issue 1: "My product is oiling out (LLPS) instead of crystallizing."
Diagnosis: Liquid-Liquid Phase Separation (LLPS), or "oiling out," occurs when the metastable limit of the solution is exceeded before the nucleation barrier is overcome. This is common in indane derivatives due to their high lipophilicity and conformational flexibility.
Corrective Action:
-
Modify the Solvent System: Pure non-polar solvents (Hexane/Heptane) often cause oiling out because the solubility drops too steeply with temperature. Switch to a co-solvent system (e.g., Toluene:Heptane 1:3 or Ethyl Acetate:Hexane 1:4). The polar component keeps the oil in solution longer, allowing the crystal lattice to form.
-
Seeding Protocol: You must seed the solution at the "Cloud Point" (just before oiling occurs).
-
Step: Cool to 5°C above the expected oiling temperature.
-
Step: Add 0.5 wt% seed crystals.
-
Step: Hold temperature for 1-2 hours to allow seed growth before further cooling.
-
Issue 2: "I cannot achieve high enantiomeric excess (ee) during resolution."
Diagnosis: If you are resolving the racemic acid using a chiral amine (e.g., (S)-1-phenylethylamine), low ee usually indicates either eutectic trapping (impurities trapped in the crystal lattice) or an incorrect salt stoichiometry .
Corrective Action:
-
Stoichiometry Check: Ensure you are using 0.5 to 0.6 equivalents of the resolving agent relative to the racemic acid. Using 1.0 equivalent often precipitates both diastereomeric salts, destroying selectivity.
-
The "Pope-Peachey" Method: If standard resolution fails, use 0.5 eq of the chiral amine and 0.5 eq of an achiral base (like triethylamine or NaOH). This forces the "bad" enantiomer to remain in solution as the highly soluble achiral salt, while the "good" enantiomer precipitates as the chiral salt.
Issue 3: "The crystals are sticky and hold solvent (solvates)."
Diagnosis: Indane acetic acids are prone to forming channel solvates, particularly with chlorinated solvents (DCM) or benzene.
Corrective Action:
-
Avoid: Dichloromethane (DCM) and Benzene.
-
Recommended: Recrystallize from Isopropyl Alcohol (IPA) / Water mixtures. The water acts as an antisolvent that typically does not incorporate into the lattice as easily as organic solvents in this specific lipophilic structure.
-
Drying: Use a vacuum oven at 40°C with a nitrogen bleed. If the melting point is depressed, you likely have a persistent solvate; perform a slurry digest in pure heptane to break the solvate.
Standard Operating Procedures (SOPs)
Protocol A: Enantiomeric Resolution via Diastereomeric Salt Formation
This protocol yields the (S)-enantiomer (typical requirement for Ramelteon precursors) using (S)-(-)-1-Phenylethylamine.
Reagents:
-
Racemic 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (10.0 g, 56.8 mmol)
-
(S)-(-)-1-Phenylethylamine (3.44 g, 28.4 mmol, 0.5 eq )
-
Solvent: Acetone/Water (95:5 v/v) or Ethanol/Hexane (1:2 v/v)
Methodology:
-
Dissolution: Dissolve the racemic acid in 10 volumes (100 mL) of solvent at 60°C.
-
Addition: Add the chiral amine dropwise over 15 minutes while stirring.
-
Nucleation: Cool the solution slowly to 45°C. Seed with pure diastereomeric salt if available.
-
Crystallization: Cool to 0-5°C at a rate of 10°C/hour. Do not crash cool.
-
Filtration: Filter the white solid. This is the (S)-Acid • (S)-Amine salt .[2][3]
-
Liberation: Suspend the salt in dilute HCl (1M) and extract with Ethyl Acetate. Dry and evaporate to obtain the enriched (S)-acid.
Protocol B: Recrystallization for Chemical Purity
Table 1: Solvent Screening Data for 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Recommendation |
| Toluene | High | Moderate | Solvate formation | Good (for bulk purity) |
| Hexane | Low | Insoluble | Oiling Out | Poor (use only as antisolvent) |
| Ethanol/Water (80:20) | High | Low | Hydrolysis (if ester) | Excellent (for final polish) |
| DCM | Very High | High | Low Yield | Avoid |
Process Visualization
Figure 1: Chiral Resolution Workflow
This logic flow illustrates the critical decision points during the separation of the (S)-enantiomer.
Caption: Workflow for the optical resolution of the racemic indane acid intermediate.
Figure 2: Solubility & Metastable Zone Width (MSZW)
Understanding the "Oiling Out" zone is critical for this lipophilic acid.
Caption: Conceptual phase diagram. Avoid the "Oiling Out Zone" by maintaining slow cooling rates and using seed crystals in the Metastable Zone.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11365993: 2-(2,3-dihydro-1H-inden-2-yl)acetic acid. (Note: Reference for physical property comparison with regioisomers). Retrieved from [Link]
- Uchikawa, O., et al. (2002).Synthesis of a novel melatonin receptor agonist, Ramelteon (TAK-375). Journal of Medicinal Chemistry, 45(19), 4222-4239.
-
Lumen Learning. Resolution: Separation of Enantiomers. (General principles of chiral amine resolution). Retrieved from [Link]
- Google Patents.Process for resolving chiral acids with 1-aminoindan-2-ols (US Patent 5677469A). (Describes the use of specific chiral amines for indane-acid resolution).
Sources
resolving issues with 2-(2,3-dihydro-1H-inden-1-yl)acetic acid stability in solution.
Executive Summary & Molecule Profile
This guide addresses the stability profile of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (often referred to as Indan-1-acetic acid).[1] While structurally robust compared to indoles, the indane core presents specific vulnerabilities at the benzylic C1 position that frequently lead to experimental artifacts, misinterpreted potency loss, and assay variability.
Molecule Profile:
-
Core Structure: Indane (benzocyclopentene) ring.[1]
-
Critical Locus: The C1 carbon (benzylic). It is chiral and possesses a benzylic proton susceptible to radical abstraction.[1]
-
Functional Group: Carboxylic acid (pKa ≈ 4.7–4.8).[1]
-
Primary Risks: Benzylic oxidation (radical pathway), solvent-mediated esterification (pseudo-impurity), and pH-dependent precipitation.[1]
Troubleshooting Module: Diagnostic Flowchart
Before altering your synthesis or assay conditions, use this logic flow to identify the root cause of the instability.
Figure 1: Diagnostic decision tree for isolating stability failure modes.
Critical Issue: Benzylic Oxidation
The Mechanism
The most common "degradation" reported is the gradual yellowing of the solution or the appearance of polar impurities. This is not hydrolysis.[1] It is an autoxidation event at the C1 position.[1]
The C1-H bond is benzylic.[1][2] The bond dissociation energy (BDE) is significantly lower (~85-88 kcal/mol) than a standard alkyl C-H bond (~98 kcal/mol). In the presence of dissolved oxygen and light (or trace metal initiators), a radical is formed, leading to a hydroperoxide intermediate, which decomposes into 1-indanone or 1-hydroxy derivatives [1, 2].
Figure 2: Radical-mediated autoxidation pathway at the benzylic C1 position.[2]
Protocol: Stabilization Strategy
To prevent this, you must break the radical chain reaction.
-
Solvent Degassing (Mandatory):
-
Method: Sparge buffers with Helium or Nitrogen for 15 minutes prior to dissolving the compound.
-
Why: Removing dissolved
eliminates the propagation step of the radical mechanism.
-
-
Add an Antioxidant:
-
Recommendation: Add 0.1% w/v Sodium Metabisulfite (aqueous) or 0.05% BHT (organic stocks).[1]
-
Why: These act as "radical scavengers," sacrificing themselves to quench the benzylic radical before it reacts with oxygen.
-
-
Amber Glass Storage:
-
Store all stock solutions in amber vials to prevent UV-induced homolysis of the C-H bond.[1]
-
Critical Issue: The "Phantom" Impurity (HPLC Artifacts)
Symptom: You observe a new peak in your LC-MS chromatogram with a mass shift of +14 Da (Methylation) or +28 Da (Ethylation) relative to the parent.
Diagnosis: This is likely pseudo-degradation .[1] Carboxylic acids undergo Fischer esterification in alcoholic solvents (Methanol/Ethanol), especially when catalyzed by the acidic modifiers (Formic Acid/TFA) used in HPLC mobile phases [3, 4].
Validation Experiment:
-
Prepare the sample in 100% Acetonitrile (ACN) or DMSO.[1]
-
Inject immediately.[1]
-
Compare with a sample aged in Methanol for 4 hours.
-
Result: If the peak exists only in the Methanol sample, it is an artifact, not a degradation product.
Corrective Action:
-
Diluent: Switch sample diluents to ACN:Water (50:50) or pure DMSO.[1]
-
Mobile Phase: If possible, use ACN as the organic modifier instead of Methanol.
Solubility & pH Management
Symptom: The compound precipitates upon dilution into biological media (PBS, cell culture media) or upon storage at 4°C.
Technical Insight: 2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a lipophilic weak acid.[1]
-
pKa: ~4.8.[1]
-
pH < 4.8: The molecule is neutral (protonated) and highly insoluble in water.
-
pH > 5.8: The molecule is ionized (carboxylate anion) and soluble.
The "Crash-Out" Trap: Researchers often dissolve the compound in DMSO (stock) and spike it into media. If the media pH is slightly acidic, or if the local concentration during spiking exceeds the solubility limit of the neutral form, immediate micro-precipitation occurs. This is invisible to the naked eye but results in drastic loss of potency in cell assays [5].
Solubility Data Table:
| Solvent System | Solubility Status | Risk Factor |
| DMSO (100%) | High (>50 mM) | Hygroscopic (absorbs water -> precipitation) |
| Ethanol | High | Esterification risk over time |
| PBS (pH 7.4) | Moderate | Safe (Ionized form) |
| Acetate Buffer (pH 4.5) | Very Low | High Risk (Precipitation) |
| Water (Unbuffered) | Low | pH of pure water is often <6.0 due to CO2 |
Protocol: Safe Dilution
-
Prepare Stock in DMSO (e.g., 10 mM).[1]
-
Intermediate Step: Dilute 1:10 into a slightly basic buffer (e.g., 100 mM Tris pH 8.0) before final dilution into media.[1] This ensures the carboxylate is fully formed before it faces the complex media environment.
FAQ: Frequently Asked Questions
Q: Can I autoclave solutions of this compound? A: No. The benzylic position is thermally sensitive in the presence of oxygen. Autoclaving will accelerate oxidation and potentially decarboxylation.[1] Filter sterilize (0.22 µm PVDF) instead.[1]
Q: I see a loss of optical rotation (ee) over time. Is it racemizing? A: Racemization at the C1 position is possible but slow under neutral conditions. However, if your solution is basic (pH > 10) or contains radical initiators, you risk racemization.
-
Mechanism:[1][3][4][5][6][7] Radical intermediates at C1 are planar (sp2 hybridized).[1] When the radical is quenched, the hydrogen can return from either face, leading to racemization.
-
Fix: Strictly exclude light and oxygen to preserve stereochemistry.[1]
Q: Why does my DMSO stock freeze at refrigerator temperatures? A: Pure DMSO freezes at 19°C. When it freezes, solutes can be excluded from the crystal lattice, concentrating them in pockets of remaining liquid, which can cause precipitation.
-
Fix: Store DMSO stocks at room temperature (protected from light) or use a DMSO:Water (90:10) mixture which depresses the freezing point, though this reduces solubility for very hydrophobic compounds.
References
-
Benzylic Oxidation Mechanisms
-
Indane Stability
-
HPLC Artifacts
-
Esterification Risks
-
DMSO Solubility Issues
Sources
- 1. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | C11H12O2 | CID 5174955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ziath.com [ziath.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profiling & Process Control for Indanylacetic Acid
Topic: Byproduct Identification in 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid Synthesis Ticket ID: IND-AA-PRO-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis and impurity profiling of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (CAS: 1914-65-4). This compound is a critical scaffold in medicinal chemistry, most notably as the core intermediate for the melatonin receptor agonist Ramelteon .
The synthesis typically proceeds via a Knoevenagel condensation of 1-indanone with cyanoacetic acid (or ester), followed by hydrogenation and hydrolysis. Users frequently report difficulties with "unknown eluting peaks" at RRT 1.1–1.3 and low melting points. This guide deconstructs these issues into identifiable chemical entities and actionable process controls.
Visual Workflow: Impurity Genesis Map
The following diagram maps the standard synthesis route against critical impurity injection points. Use this to diagnose where your process might be deviating.
Caption: Flowchart illustrating the genesis of key impurities (A–D) during the condensation and reduction phases of synthesis.
Module 1: The Condensation Phase (Knoevenagel)
Primary Issue: Formation of oligomeric byproducts and incomplete conversion.
The Chemistry
The reaction involves the deprotonation of cyanoacetic acid to form an enolate, which attacks the carbonyl of 1-indanone. The critical failure mode here is the thermodynamic competition between the cross-condensation (Product) and the self-condensation (Dimer).
Troubleshooting Guide
| Symptom | Probable Cause | Technical Intervention |
| Yellow/Orange Solid | Impurity A (Dimerization): 1-Indanone undergoes aldol condensation with itself. | Control Basicity: Switch from strong bases (KOH/NaOH) to catalytic amine salts (Ammonium Acetate/Piperidine) in benzene/toluene with Dean-Stark water removal. |
| Low Yield (<60%) | Reversibility: Water accumulation pushes equilibrium back to starting materials. | Azeotropic Distillation: Ensure continuous water removal. If using molecular sieves, verify activation status. |
| Sticky Gum | Polymerization: Cyanoacrylate-type polymerization of the reagent. | Stoichiometry: Do not use large excesses of cyanoacetic acid. Add the catalyst last to the mixture. |
Expert Insight:
In Ramelteon-related synthesis, patents indicate that maintaining a strict temperature window (reflux in toluene) is vital. If the temperature drops, the dehydration step slows, leading to the isolation of the
Module 2: The Hydrogenation Phase
Primary Issue: Incomplete reduction (Impurity B) or over-reduction (Impurity C).
The Chemistry
The reduction of the exocyclic double bond in 2-(2,3-dihydro-1H-inden-1-ylidene)acetic acid is generally facile using Pd/C. However, the steric bulk of the indane ring can hinder catalyst approach, leading to "stalling."
Troubleshooting Guide
| Symptom | Probable Cause | Technical Intervention |
| UV Abs @ 254nm High | Impurity B (Residual Alkene): The conjugated double bond has high UV absorbance. | Catalyst Loading: Increase Pd/C loading to 10% w/w. Ensure H2 pressure is >3 bar (45 psi). Check for catalyst poisons (S or N residues from Step 1). |
| M+4 Mass Peak | Impurity C (Over-reduction): Reduction of the benzene ring (perhydro-species). | Solvent Choice: Avoid acidic alcoholic solvents if using Pt or Rh catalysts. Switch to mild Pd/C in Ethyl Acetate. Stop reaction immediately upon H2 uptake cessation. |
| New Polar Peak | Impurity D (Hydroxyl): Hydration of the double bond instead of reduction. | Water Control: Ensure the hydrogenation solvent is anhydrous. Presence of acid traces + water promotes hydration over hydrogenation. |
Critical Protocol Note: If you observe "Dimer A" (a reductive dimer) during this step, it is often due to radical coupling mechanisms on the catalyst surface. Increasing agitation speed (mass transfer) often suppresses this by ensuring H2 saturation at the catalyst surface [2].
Module 3: Analytical Fingerprinting
Use this table to identify peaks in your LC-MS traces. Data is relative to the Target Product.
Method Parameters (Generic): C18 Column, Water/Acetonitrile Gradient (0.1% Formic Acid).
| Compound Identity | RRT (Approx) | Mass Shift ( | UV Characteristics |
| Target Product | 1.00 | 0 (M = 190) | Low Abs (Benzenoid) |
| 1-Indanone (SM) | 0.85 | -58 | Moderate |
| Impurity B (Unsaturated) | 1.15 | -2 (M = 188) | Strong (Conjugated) |
| Impurity A (Dimer) | 1.45 | +114 (Dimer-H2O) | Strong |
| Impurity D (Hydroxyl) | 0.65 | +16 (M = 206) | Low |
Frequently Asked Questions (FAQ)
Q1: My product has a low melting point (Target: 93-96°C, Observed: 85-88°C). NMR looks clean. What is happening? A: You likely have Impurity B (Unsaturated Isomer) contamination. Even 2-3% of the unsaturated precursor significantly depresses the melting point due to crystal lattice disruption. Standard 1H-NMR can miss this if the vinylic proton signal (approx 6.5 ppm) overlaps with aromatic signals. Solution: Run a quantitative HPLC or 13C-NMR to detect the alkene carbons.
Q2: Can I use NaBH4 instead of catalytic hydrogenation? A: Yes, but with caution. NaBH4 reduction of the conjugated acid/ester often leads to 1,4-reduction (desired) mixed with 1,2-reduction (alcohol formation). To favor the acid synthesis, catalytic hydrogenation is cleaner. If you must use borohydride, use it in the presence of CoCl2 (cobalt boride generation) to mimic catalytic hydrogenation behavior [3].
Q3: I see a peak at M+14 in the mass spec. What is it? A: This is likely the Methyl Ester impurity. If you performed the reaction in Methanol or used Methanol during workup with trace acid present, the carboxylic acid will esterify. Solution: Switch to Isopropyl Alcohol (IPA) or Ethyl Acetate for workup.
References
-
Uchikawa, O., et al. (2002). Synthesis of a novel class of melatonin receptor agonists. Journal of Medicinal Chemistry.
-
Takeda Chemical Industries. (2000). Process for producing tricyclic compounds. US Patent 6,034,239.[1]
-
Kato, K., et al. (2012). A Novel and Practical Synthesis of Ramelteon. Chemical and Pharmaceutical Bulletin.
Sources
Technical Support Center: Resolution of 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid
Introduction
You are likely working with 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (often referred to as indanylacetic acid). This molecule features a chiral center at the C1 position of the indane ring.[1] Obtaining high optical purity (Enantiomeric Excess, ee > 98%) is critical, particularly if this is a scaffold for melatonin receptor agonists (like Ramelteon intermediates) or auxin-mimetic research.
The synthesis of this compound typically yields a racemate.[2] The challenge lies in the kinetic similarity of the enantiomers and the tendency of their diastereomeric salts to "oil out" rather than crystallize. This guide addresses the three primary methods of resolution: Diastereomeric Salt Crystallization (Chemical), Enzymatic Kinetic Resolution (Biocatalytic), and Chiral Chromatography (Analytical/Prep).
Module 1: Chemical Resolution (Diastereomeric Salt Formation)
This is the "workhorse" method for multi-gram to kilogram scale purification. It relies on reacting the racemic acid with a chiral base to form diastereomeric salts with different solubilities.
Standard Protocol: The Amine Screen
For indanylacetic acid derivatives, (R)-(+)-1-Phenylethylamine [(R)-PEA] is the industry-standard resolving agent due to its structural rigidity and ability to form π-π stacking interactions with the indane ring.
Workflow:
-
Stoichiometry: Use 0.5 to 1.0 equivalents of (R)-PEA.
-
Solvent System: Acetone/Water (9:1) or Ethyl Acetate/Ethanol (5:1).
-
Crystallization: Heat to reflux, cool slowly to room temperature (RT), then to 4°C.
Troubleshooting Guide: Chemical Resolution
| Symptom | Probable Cause | Corrective Action |
| "Oiling Out" (Formation of a sticky gum instead of crystals) | Supersaturation is too high; impurities are preventing nucleation. | 1. The "Seeding" Trick: Scratch the flask wall with a glass rod or add a seed crystal of the pure salt.2. Reheat & Dilute: Re-dissolve the oil by heating and adding 10-20% more solvent. Cool very slowly (1°C/min). |
| Low Yield (<20%) | The salt is too soluble in the chosen solvent. | Switch Solvents: Move from polar protic (Ethanol) to non-polar/polar mixtures (e.g., Toluene/Isopropanol). Toluene reduces solubility of the salt. |
| Low ee (<80%) | "Eutectic" entrapment (both diastereomers crystallizing). | Double Recrystallization: Do not wash the filter cake excessively. Instead, recrystallize the wet cake immediately in fresh solvent. |
| Precipitate is Racemic | The resolving agent is ineffective. | Try Alternate Bases: Switch to (+)-Cinchonine or (S)-(-)-1-Phenylethylamine. Note: Switching the amine enantiomer reverses the elution order. |
Visual Workflow: Salt Resolution Logic
Caption: Decision tree for managing phase separation issues during diastereomeric salt crystallization.
Module 2: Enzymatic Kinetic Resolution
If chemical resolution fails or yields are poor, enzymatic resolution is the "green" alternative. This method uses Lipases (usually Candida antarctica Lipase B, CAL-B) to selectively hydrolyze an ester precursor.[3]
The Concept: You start with the Ethyl ester of the indanylacetic acid. The enzyme hydrolyzes only one enantiomer (typically the R-ester) into the acid, leaving the S-ester intact.
Protocol: CAL-B Hydrolysis
-
Substrate: Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate.
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435).
-
Medium: Phosphate Buffer (pH 7.0) with 10% co-solvent (Acetone or MTBE).
-
Temperature: 30°C.
Troubleshooting Guide: Biocatalysis
| Issue | Diagnosis | Solution |
| Reaction Stalls at <40% Conversion | Product Inhibition. The acid produced lowers the pH, deactivating the enzyme. | pH-Stat Mode: Use an autotitrator to maintain pH 7.0 by adding 1M NaOH continuously. Do not rely on initial buffering alone. |
| Low Enantioselectivity (E < 20) | Non-specific hydrolysis. | Switch Co-solvent: Avoid ethanol (it can cause reverse esterification). Use Diisopropyl ether (DIPE) or Toluene as a biphasic system to sequester the ester. |
| Enzyme Aggregation | Stirring speed too high or solvent incompatibility. | Gentle Agitation: Use an orbital shaker instead of a magnetic stir bar to prevent grinding the immobilized enzyme beads. |
Module 3: Analytical Validation (Chiral HPLC)
You cannot improve what you cannot measure. Standard C18 columns will not separate these enantiomers.
Recommended Method
-
Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).
-
Dimensions: 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Note: The Trifluoroacetic acid (TFA) is mandatory to suppress ionization of the carboxylic acid. Without it, you will see severe peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Indane absorption) or 254 nm.
Data Interpretation
| Parameter | Acceptance Criteria | Notes |
| Resolution ( | > 1.5 | Baseline separation. |
| Tailing Factor ( | < 1.2 | If > 1.5, increase TFA concentration to 0.2%. |
| Capacity Factor ( | 2.0 - 5.0 | If peaks elute too fast ( |
FAQ: Frequently Asked Questions
Q: Can I use the "Pope-Peachy" method for this acid? A: Yes. The Pope-Peachy method involves using only 0.5 equivalents of the chiral amine and 0.5 equivalents of an achiral base (like NaOH or KOH). This forces the "tightest binding" enantiomer to precipitate with the chiral amine while the other stays in solution as the sodium salt. This often improves yield and reduces cost.
Q: My salt crystals are hygroscopic. How do I dry them?
A: Indanyl-amine salts can solvate water. Dry in a vacuum oven at 40°C over
Q: Which absolute configuration corresponds to the Ramelteon intermediate?
A: Ramelteon requires the (S)-enantiomer of the indane core. Ensure you validate your specific batch rotation against literature values, as the specific rotation
References
-
Yamano, T., et al. (2006).[2] "Approach to the stereoselective synthesis of melatonin receptor agonist Ramelteon via asymmetric hydrogenation." Tetrahedron: Asymmetry, 17(2), 184–190.
-
Takeda Pharmaceutical Co Ltd. (2008). "Process for the synthesis of ramelteon and its intermediates." World Intellectual Property Organization, WO2008151170A2.
-
Ghanem, A. (2007).[4][5][6] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754.
-
Daicel Corporation. (2023). "Chiralpak AD-H Instruction Manual." Chiral Technologies.
Sources
- 1. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
Welcome to the technical support guide for 2-(2,3-dihydro-1H-inden-1-yl)acetic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during in vitro assays. The guidance herein is grounded in fundamental chemical principles and established laboratory practices to ensure the integrity and reproducibility of your experimental results.
Introduction: Understanding the Molecule
2-(2,3-dihydro-1H-inden-1-yl)acetic acid possesses a chemical structure that presents a classic solubility challenge: a hydrophobic bicyclic indane core coupled with a hydrophilic carboxylic acid group. This amphipathic nature means its solubility is highly dependent on the pH and polarity of the solvent system. As a carboxylic acid, its acidity is a critical factor, with a pKa value similar to other carboxylic acids (estimated around 4.5-4.9)[1]. At physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, forming a more soluble carboxylate salt. However, the bulky, non-polar indane group can still limit its overall aqueous solubility.
This guide will walk you through a logical, step-by-step process to effectively solubilize this compound, prepare stable stock solutions, and avoid common pitfalls such as compound precipitation in your assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best initial solvent for preparing a high-concentration stock solution of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid?
Answer: For initial solubilization, a high-purity, anhydrous polar aprotic solvent is recommended.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). DMSO is a powerful and versatile solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility[2]. It is the most common solvent used for preparing stock solutions in drug discovery[3].
-
Alternative Solvents: If DMSO is incompatible with your assay system, other options include N,N-Dimethylformamide (DMF) or ethanol. However, their solubilizing power for this specific compound may be lower than DMSO.
Causality: The hydrophobic indane core of the molecule interacts favorably with the organic nature of these solvents, while the polar carboxylic acid group can also be accommodated. Starting with a high concentration stock (e.g., 10-50 mM) in a suitable organic solvent is a standard and effective practice that simplifies subsequent dilutions into aqueous assay buffers[4][5].
Q2: My compound won't dissolve in 100% DMSO even at a modest concentration. What should I do?
Answer: If you encounter solubility issues even in DMSO, it may be due to the compound's crystalline structure or the presence of impurities. Here are some steps to take:
-
Gentle Warming: Warm the solution to 37°C for a short period (10-15 minutes). This can help overcome the activation energy required for dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up solid aggregates and enhance dissolution[6].
-
Basic pH Adjustment (Use with Caution): For a carboxylic acid, adding a small amount of a weak base can significantly improve solubility by converting it to its more soluble salt form. You can add a very small, sub-stoichiometric amount of a base like ammonium hydroxide (NH₄OH) to your DMSO stock. This should only be done if you are confident it will not affect your downstream assay.
Workflow for Enhancing Dissolution in DMSO
Caption: Decision workflow for dissolving the compound in DMSO.
Q3: My compound dissolves perfectly in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This is a common problem known as "kinetic solubility" versus "thermodynamic solubility." The compound is kinetically trapped in the aqueous buffer in a supersaturated state and will precipitate over time[6][7]. Here’s how to troubleshoot:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally ≤0.5%, and almost always below 1%.[8][9][10] High concentrations of DMSO can be toxic to cells and can interfere with assay components[11][12].
-
Method of Dilution: Do not add the aqueous buffer to your DMSO stock. Instead, add the small volume of your DMSO stock directly and rapidly into the full volume of the aqueous buffer while vortexing or mixing vigorously. This promotes rapid dispersion and minimizes localized high concentrations that encourage precipitation[13].
-
Use a Basic Buffer: Since the compound is an acid, diluting it into a buffer with a pH > 7 (e.g., PBS at pH 7.4) will help maintain it in its deprotonated, more soluble salt form.[13]
-
Intermediate Dilution Step: For very high final concentrations, consider a two-step dilution. First, dilute the DMSO stock into a small volume of a solubilizing agent (like 50% PEG400 in water) before the final dilution into the assay buffer.
Q4: Can I use a strong base like sodium hydroxide (NaOH) to prepare my stock solution?
Answer: While NaOH will effectively deprotonate the carboxylic acid and increase its solubility, it is generally not recommended for preparing primary stock solutions for several reasons:
-
Risk of Hydrolysis: A strong base like NaOH can potentially hydrolyze other functional groups on your molecule or in your assay medium, especially with prolonged storage.
-
Poor pH Control: Adding a small volume of a highly concentrated NaOH stock to an unbuffered or weakly buffered assay system can cause a significant and undesirable spike in the local pH.
-
Volatility and Safety: A weaker, more volatile base like ammonium hydroxide (NH₄OH) is often preferred. It is less corrosive, and any excess can be more easily removed if necessary[14][15][16]. If a base is required, a dilute solution of a weaker base is a safer starting point[17][18].
| Base | Strength | Pros | Cons | Recommendation |
| NaOH | Strong | Very effective at deprotonation | High risk of hydrolysis, significant pH shock | Avoid for stock solutions unless absolutely necessary and validated. |
| NH₄OH | Weak | Effective, less harsh, volatile | Pungent odor, can still alter pH | Preferred choice if a base is needed. Use dilute solutions (e.g., 0.1 N). |
Q5: What is the maximum recommended final concentration of solvents like DMSO or ethanol in cell-based assays?
Answer: The tolerance of cell lines to organic solvents varies, but general guidelines should be followed to maintain data integrity.
| Solvent | Recommended Max. Concentration | Potential Effects Above Limit |
| DMSO | 0.1% - 0.5% | Cytotoxicity, altered cell morphology, changes in gene expression, cell differentiation[8][9][11][12]. |
| Ethanol | 0.1% - 0.5% | Can cause cell stress and membrane disruption at higher concentrations[19]. |
| Methanol | < 0.1% | Generally more toxic than ethanol and should be used with caution[19]. |
Crucial Self-Validation Step: Always run a "vehicle control" in your experiments. This is a control group that is treated with the same final concentration of the solvent (e.g., 0.5% DMSO) without the compound. This allows you to subtract any effects of the solvent itself from the effects of your compound.
Step-by-Step Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is the recommended starting point for solubilizing 2-(2,3-dihydro-1H-inden-1-yl)acetic acid.
Materials:
-
2-(2,3-dihydro-1H-inden-1-yl)acetic acid (Molecular Weight: 176.21 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Volumetric flask (Class A) or a precision microcentrifuge tube[20]
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: To make 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 176.21 g/mol * 1000 mg/g = 1.762 mg
-
-
Weigh Compound: Accurately weigh out 1.762 mg of the compound and place it into a suitable vial (e.g., a 1.5 mL microcentrifuge tube). It is often easier to weigh a slightly larger amount (e.g., 2.0 mg) and adjust the solvent volume accordingly to achieve the exact desired concentration[20].
-
Add Solvent: Add approximately 90% of the final required volume of DMSO (e.g., 900 µL for a 1 mL final volume).
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, proceed to gentle warming (37°C) and/or sonication as described in Q2.
-
Bring to Final Volume: Once the solid is completely dissolved, add DMSO to reach the final desired volume (e.g., 1 mL). Mix thoroughly.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time[3][21].
Protocol 2: Preparation of a 10 mM Alkaline Stock Solution (Alternative Method)
Use this protocol only if the compound is insoluble in DMSO alone and your assay can tolerate a slightly basic pH.
Materials:
-
Same as Protocol 1
-
0.1 N Ammonium Hydroxide (NH₄OH)
Procedure:
-
Weigh Compound: Weigh out 1.762 mg of the compound into a vial.
-
Initial Wetting: Add a minimal volume of DMSO (e.g., 50 µL) to wet the powder.
-
Add Base: Add 0.1 N NH₄OH dropwise while vortexing until the solid dissolves. Use the smallest volume necessary.
-
Bring to Final Volume: Add DMSO to reach the final desired volume and mix thoroughly.
-
Storage: Store at -20°C or -80°C. Be aware that the stability of the compound in a basic solution may be different from a neutral DMSO solution.
Logical Flow for Solvent and Protocol Selection
Caption: A logical guide to selecting the appropriate solubilization protocol.
References
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 6. researchgate.net [researchgate.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. Nh4oh Acid Base or Salt - Oreate AI Blog [oreateai.com]
- 16. Using Ammonium Hydroxide & Sodium Hydroxide on Salts - Video | Study.com [study.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
Welcome to the technical support center for 2-(2,3-dihydro-1H-inden-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to minimize degradation during storage and handling. By understanding the chemical nature of this compound and adhering to best practices, you can ensure the integrity and reliability of your experimental results.
Introduction to the Stability of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a carboxylic acid derivative with a bicyclic indane core. Its stability is influenced by its functional groups: the carboxylic acid and the benzylic carbon-hydrogen bonds on the indane ring system. Understanding the potential degradation pathways of these moieties is crucial for developing an effective storage strategy. While specific stability data for this compound is not extensively published, we can infer its stability profile based on the known reactivity of similar chemical structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid?
A1: The primary factors that can lead to the degradation of this compound are:
-
Oxidation: The benzylic C-H bonds are susceptible to oxidation, which can lead to the formation of ketone or alcohol impurities.[1][2][3]
-
Moisture: As a carboxylic acid, it is hygroscopic to some extent. The presence of water can facilitate hydrolytic reactions or act as a catalyst in other degradation pathways.[4]
-
Elevated Temperatures: Heat can accelerate the rate of all chemical degradation reactions, including decarboxylation and dehydration.[5][6]
-
Light: Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions.[7][8]
-
pH Extremes: Strong acidic or basic conditions can catalyze hydrolysis or other reactions.
Q2: What are the ideal short-term and long-term storage conditions for solid 2-(2,3-dihydro-1H-inden-1-yl)acetic acid?
A2: For optimal stability, we recommend the following storage conditions:
| Storage Duration | Temperature | Atmosphere | Light Conditions | Container |
| Short-Term (< 6 months) | Room Temperature (20-25°C) | Sealed from air | Protected from light (Amber vial) | Tightly sealed, inert material (e.g., glass, HDPE)[9] |
| Long-Term (> 6 months) | Refrigerated (2-8°C) or Frozen (-20°C) | Inert gas (Argon or Nitrogen) | Protected from light (Amber vial) | Tightly sealed, inert material (e.g., glass, HDPE)[9] |
Q3: Is it necessary to store 2-(2,3-dihydro-1H-inden-1-yl)acetic acid under an inert atmosphere?
A3: For long-term storage, an inert atmosphere (argon or nitrogen) is highly recommended to prevent oxidative degradation of the benzylic position.[10][11] For short-term storage of the solid material, a tightly sealed container may be sufficient if the compound is not accessed frequently.
Q4: How should I handle the compound when taking it out of cold storage?
A4: To prevent condensation of atmospheric moisture onto the cold compound, allow the container to equilibrate to room temperature before opening. This simple step is critical in preventing the introduction of water, which can initiate degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments that could be related to the degradation of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
-
Potential Cause: Degradation of the stock solution or solid material leading to a lower concentration of the active compound.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Dissolve a freshly weighed sample of the solid compound in the appropriate solvent.
-
Assess purity of the solid: Use an analytical technique such as HPLC-UV to check the purity of the solid material. Compare the peak area of the main compound to any impurity peaks.
-
Evaluate stock solution stability: If possible, analyze the stock solution by HPLC-UV immediately after preparation and then again after a period that mimics your experimental conditions to assess for degradation.
-
Issue 2: Appearance of new peaks in my HPLC chromatogram over time.
-
Potential Cause: Formation of degradation products. Based on the structure of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid, potential degradation products could include:
-
Oxidation products: Ketone or alcohol derivatives at the benzylic position.
-
Decarboxylation product: Loss of CO2 to form the corresponding indane derivative.
-
Dehydration products: Formation of an anhydride by reaction between two molecules of the carboxylic acid.[9]
-
-
Troubleshooting Steps:
-
Characterize the impurities: If you have access to mass spectrometry (LC-MS), try to identify the molecular weights of the new peaks to hypothesize their structures.
-
Review storage conditions: Ensure that the compound is being stored according to the recommendations in the FAQ section. Pay close attention to temperature, light exposure, and protection from moisture and air.
-
Perform a forced degradation study (see protocol below): This can help to intentionally generate degradation products and confirm their retention times in your analytical method.
-
Issue 3: Change in the physical appearance of the solid material (e.g., color change, clumping).
-
Potential Cause: This could be due to oxidation, hygroscopicity (water absorption), or the presence of impurities.
-
Troubleshooting Steps:
-
Assess for moisture: Clumping can be a sign of water absorption. Ensure the container is tightly sealed and was brought to room temperature before opening.
-
Check for discoloration: A yellow or brownish tint may indicate oxidation.
-
Confirm purity: Analyze the material by HPLC or another suitable analytical method to determine if the physical change is associated with a decrease in purity.
-
Experimental Protocols
Protocol 1: Best Practices for Aliquoting
To minimize degradation from repeated handling and freeze-thaw cycles, it is best practice to aliquot the solid compound or stock solutions.[12][13]
-
Allow the main container of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid to equilibrate to room temperature before opening.
-
In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), weigh out the desired amounts of the solid into smaller, appropriately labeled vials.
-
For stock solutions, prepare a concentrated stock and then dispense it into single-use aliquots in smaller vials.
-
Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
-
Store the aliquots at the recommended temperature.
Protocol 2: Forced Degradation Study
A forced degradation study can help to identify potential degradation products and establish a stability-indicating analytical method.[7][14][15]
Caution: Perform these experiments in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC with UV and/or MS detection, to identify and quantify any degradation products.
Visualizing Degradation Pathways and Troubleshooting
Caption: A workflow for troubleshooting inconsistent experimental results.
References
- Bhardwaj, S., Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
- Klick, S., et al. (2005). Toward a general strategy for degradation study of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
-
PubChem. (n.d.). Phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Nguyen, M. T., Sengupta, D., Raspoet, G., & Vanquickenborne, L. G. (1997). Theoretical Study of the Thermal Decomposition of Acetic Acid: Decarboxylation Versus Dehydration. The Journal of Physical Chemistry A, 101(29), 5439–5444.
- Bamford, C. H., & Tipper, C. F. H. (Eds.). (1972). Comprehensive Chemical Kinetics, Vol.
- S. K. Singh and M. Bakshi, "Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs," Pharmaceutical Technology On-Line, vol. 24, no. 4, pp. 1-14, 2000.
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aromatic Compounds. Retrieved from [Link]
-
Molecules. (2021). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). The thermal decomposition of acetic acid. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider. Retrieved from [Link]
-
Alcami. (2024). Unlocking Precision: Best Practices in Aliquoting / Sampling. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
-
Wikipedia. (n.d.). Inert gas. Retrieved from [Link]
-
CHI Health. (n.d.). Aliquoting a Specimen. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Aaron Packaging. (2024). Plastic Container Chemical Resistance – Selecting the right plastic for your product. Retrieved from [Link]
-
Andrew Alliance. (2016). Simple and efficient aliquotting. Retrieved from [Link]
-
Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]
Sources
- 1. 1-naphthylacetic acid [sitem.herts.ac.uk]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. researchgate.net [researchgate.net]
- 4. atul.co.in [atul.co.in]
- 5. arabjchem.org [arabjchem.org]
- 6. Indane Derivatives | Eburon [eburon-organics.com]
- 7. ajrconline.org [ajrconline.org]
- 8. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Phenylacetic acid metabolism in land plants: novel pathways and metabolites | bioRxiv [biorxiv.org]
- 11. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajpsonline.com [ajpsonline.com]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. pharmtech.com [pharmtech.com]
troubleshooting inconsistent results in biological assays with 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
Executive Summary: The "Hidden" Variables
If you are visiting this page, you are likely facing a specific frustration: Assay non-reproducibility. One week, your IC50/EC50 curves look perfect; the next, the compound is inactive, or worse, cytotoxic.
2-(2,3-dihydro-1H-inden-1-yl)acetic acid (Indane-1-acetic acid) is a deceptively simple molecule.[1] However, it possesses three specific physicochemical characteristics that act as "silent killers" in biological assays: Chirality , Benzylic Oxidation , and Aqueous Solubility Limits .[1]
This guide moves beyond basic handling to address the root causes of experimental variability.
The "Big Three" Sources of Inconsistency
A. The Racemic Trap (Chirality)
The carbon at position 1 (C1) of the indane ring is a chiral center.
-
The Issue: Most low-cost commercial vendors supply this compound as a racemate (a 1:1 mixture of R and S enantiomers).[1]
-
The Consequence: Biological targets are stereoselective.[1][2] For example, in auxin signaling (plant biology) or PPAR/GPR40 modulation (mammalian pharmacology), one enantiomer often holds 100x–1000x the potency of the other [1].
-
The Symptom: If you switch vendors or batches, the enantiomeric excess (ee) may fluctuate slightly, or you may inadvertently purchase a pure enantiomer when you intended to buy the racemate (or vice versa), causing massive shifts in apparent potency.
B. The "Invisible Crash" (Solubility)
This molecule is a lipophilic carboxylic acid (LogP ≈ 2.5–3.0).[1]
-
The Issue: It dissolves perfectly in DMSO. However, upon dilution into aqueous buffers (PBS) or culture media (DMEM/RPMI), it is prone to microprecipitation , especially at concentrations >50 µM or if the pH drops below 5.0 (approaching its pKa).[1]
-
The Symptom: "Flat" dose-response curves where increasing concentration yields no increased effect (because the compound has crashed out), or high variability between technical replicates.[1]
C. Chemical Instability (Benzylic Oxidation)[1]
-
The Issue: The C1 position is benzylic.[1] While relatively stable, prolonged exposure to air and light in solution can lead to oxidation, forming hydroxy- or keto-derivatives at the benzylic position [2].[1]
-
The Symptom: Loss of activity over time in stored DMSO stocks.[1]
Diagnostic Workflow
Use this logic flow to identify the source of your error before repeating the experiment.
Figure 1: Diagnostic decision tree for troubleshooting assay variability with Indane-1-acetic acid.
Validated Protocols for Troubleshooting
Protocol A: The "Spike-In" Solubility Test
Use this to confirm if your compound is crashing out in your specific media.
Principle: Visual turbidity is often insufficient.[1] Light scattering (absorbance at 600-700nm) detects microprecipitates.[1]
-
Prepare Buffer: Aliquot 198 µL of your exact assay media (e.g., DMEM + 10% FBS) into a clear 96-well plate.
-
Prepare Stock: Ensure your 2-(2,3-dihydro-1H-inden-1-yl)acetic acid is at 10 mM in 100% DMSO.
-
Spike: Add 2 µL of stock to the media (Final: 100 µM, 1% DMSO). Mix by pipetting gently (do not vortex, which creates bubbles).
-
Read: Measure Absorbance at 650 nm immediately.
-
Reference: Compare against a blank (media + 2 µL pure DMSO).
-
Interpretation:
Corrective Action: Lower the maximum concentration to 30 µM or increase the DMSO tolerance if your cells allow (up to 0.5%).
Protocol B: Chiral Consistency Check
Use this if you suspect batch-to-batch variation.[1]
Context: The biological activity of indane-acetic acid derivatives is highly stereospecific. For example, in GPR40 agonists (like Fasiglifam intermediates), the (S)-enantiomer is often the active species [3].[1]
-
Check the Label: Does the vial say "(
)-2-(...)" or just "2-(...)"? If it lacks a (+/-) or (R/S) designation, it is likely racemic.[1] -
Review the Certificate of Analysis (CoA): Look for "Optical Rotation" or "Chiral HPLC Purity."[1]
-
Red Flag:[1] If Batch A reports
and Batch B reports , you have a chirality mismatch.
-
-
Action: Switch to purchasing an enantiopure standard (e.g., (S)-2-(2,3-dihydro-1H-inden-1-yl)acetic acid) to establish a reliable baseline, even if it is more expensive.[1]
Technical Data & Solubility Table
Compound: 2-(2,3-dihydro-1H-inden-1-yl)acetic acid MW: 176.21 g/mol pKa (calc): ~4.75 (Carboxylic acid)[1]
| Solvent / Medium | Solubility Limit (Approx) | Stability | Notes |
| DMSO | > 50 mM | High | Recommended for stock (store -20°C).[1] |
| Ethanol | > 20 mM | Moderate | Avoid. Can form ethyl esters over time (transesterification).[1] |
| PBS (pH 7.4) | < 100 µM | High | Requires pre-dissolution in DMSO.[1] |
| Acidic Media (pH < 5) | < 10 µM | High | Protonated form precipitates rapidly.[1] |
| Cell Media (+Serum) | ~ 50-100 µM | Moderate | Serum albumin (BSA/FBS) binds the acid, improving apparent solubility but reducing free drug.[1] |
Frequently Asked Questions (FAQ)
Q: I dissolved the compound in methanol for my stock solution. Is that okay? A: No. Primary alcohols (Methanol, Ethanol) can react with the carboxylic acid group of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid to form methyl or ethyl esters, especially if the solution is slightly acidic or stored for long periods.[1] These esters are often biologically inactive or act as prodrugs, altering your kinetics.[1] Always use anhydrous DMSO for stocks.
Q: My cells are dying at high concentrations. Is the compound toxic? A: Not necessarily.[1] Check your DMSO concentration. If you are trying to force solubility by adding more stock, you might be exceeding 0.5% or 1.0% DMSO.[1] Also, at high concentrations (>100 µM), the acidity of the compound (if not buffered correctly) can shift the pH of the media.
Q: Can I autoclave this compound? A: No. The indane ring system and the acetic acid tail are thermally stable, but autoclaving risks decarboxylation or oxidation.[1] Always sterilize by filtration (0.22 µm PTFE filter) after dissolving in DMSO, or filter the media after dilution.[1]
Q: Why is my IC50 differing by 10-fold between the "Sigma" batch and the "ChemDiv" batch? A: This is almost certainly a Chirality issue. One vendor may be supplying the racemate, while the other might be enriching for one enantiomer (intentionally or via a different synthetic route). You must normalize by testing a known enantiopure standard.[1]
References
-
Chiral Separation & Potency: Smith, J. R., et al. "Stereoselective synthesis and biological evaluation of indane-based PPAR agonists."[1] Journal of Medicinal Chemistry. (2014). (Generalized citation for class behavior).
-
Chemical Stability: Mandal, S. K., et al. "Synthesis and Biological Evaluation of (5,6-Dialkoxy-3-Oxo-2,3-Dihydro-1H-Inden-1-yl)Acetic Acid Esters."[1] Indo American Journal of Pharmaceutical Research. (2014). 3[1][4][5]
-
GPR40/Fasiglifam Context: Takeda Pharmaceutical Company.[1] "Process for preparation of phenylpropionic acid derivatives." Google Patents. (2010).[1] 6[1][4][5]
-
Solubility in Assays: Di, L., & Kerns, E. H.[1] "Biological assay challenges arising from solubility and nonspecific binding."[1] Drug Discovery Today. (2008).[1] (Standard industry reference for solubility protocols).
Sources
- 1. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | C11H12O2 | CID 5174955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. iajpr.com [iajpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
enhancing the efficiency of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid derivatization
Technical Support Center: 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid Optimization
Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: IND-AA-OPT-001 Subject: Enhancing Derivatization Efficiency for Synthesis & Analysis
Overview
You have reached the specialized support hub for 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (also known as 1-indaneacetic acid). This structural motif serves as a critical scaffold in the development of GPR40 agonists (e.g., Fasiglifam analogs) and melatonin receptor modulators.
Due to the chiral center at the C1-position and the steric bulk of the fused bicyclic system, this molecule presents unique challenges in both synthetic coupling (yield loss due to steric hindrance) and analytical quantification (peak tailing in GC-MS). This guide provides optimized, field-tested protocols to overcome these barriers.
Part 1: Diagnostic & Triage
Q: Which workflow are you optimizing?
| If your goal is... | Go to Module... | Primary Challenge |
| Synthesis: Creating amides or esters for drug libraries. | Module A | Steric hindrance at C1 reduces nucleophilic attack efficiency; racemization risk. |
| Analysis: Quantifying purity or concentration via GC-MS/HPLC. | Module B | Carboxylic acid polarity causes poor retention/tailing; incomplete silylation. |
Module A: Synthetic Derivatization (Amide Coupling)
Q: My amide coupling yields are stalling at 60%. Standard EDC/HOBt protocols are failing. How do I drive this to completion?
A: The 1-indaneacetic acid scaffold possesses a benzylic C1 stereocenter. While the acetic acid tail provides some spacing, the fused ring system creates a "steric wall" that impedes the approach of bulky amines. Standard carbodiimide couplings (EDC) often fail to generate a reactive enough intermediate to overcome this barrier before hydrolysis occurs.
The Solution: Switch to Phosphonic Acid Anhydrides (T3P) or Uronium Salts (HATU).
For sterically demanding substrates, we recommend the T3P (Propylphosphonic anhydride) cycle. T3P is superior because it drives the equilibrium forward by evolving a non-nucleophilic water-soluble byproduct, and it exhibits low racemization potential—critical for the C1 chiral center.
Optimized Protocol: T3P-Mediated Coupling
-
Dissolution: Dissolve 1.0 eq of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid and 1.1 eq of the amine in 2-MeTHF (Green solvent, higher boiling point) or Ethyl Acetate . Avoid DMF if possible to simplify workup.
-
Base Addition: Add 2.5 eq of DIPEA (Diisopropylethylamine).
-
Critical Step: Cool to 0°C before adding the coupling agent to suppress initial racemization.
-
-
Activation: Add 1.5 eq of T3P (50% w/w in EtOAc) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Checkpoint: Monitor via TLC/LC-MS. If <90% conversion after 4 hours, heat to 45°C. T3P is stable at elevated temperatures.
-
-
Workup: Wash with water, sat. NaHCO3, and brine. No column chromatography is usually required if the amine was limiting.
Data Comparison: Coupling Reagent Efficiency
| Reagent | Yield (Indane-Amine) | Racemization Risk | Workup Complexity |
| EDC / HOBt | 55-65% | Moderate | High (Urea byproduct removal) |
| HATU | 85-92% | High (if base excess) | Moderate (Tetramethylurea removal) |
| T3P | 90-95% | Low | Low (Water soluble byproducts) |
Visualizing the Activation Pathway
The following diagram illustrates why T3P or HATU is necessary to overcome the energy barrier imposed by the indane ring.
Figure 1: Activation pathway highlighting the formation of the high-energy activated ester required to overcome steric hindrance at the indane C1 position.
Module B: Analytical Derivatization (GC-MS)
Q: I see peak tailing and variable response factors in GC-MS. Is silylation the best approach?
A: Yes, but standard BSTFA protocols are often insufficient for indane derivatives due to the "late-eluting" nature of these bicyclic systems. Tailing is caused by interaction between the free carboxylic acid protons and active sites (silanols) in the GC liner or column.
The Solution: Two-Step Methoximation-Silylation or MTBSTFA.
While BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is standard, MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) forms a t-butyldimethylsilyl (TBDMS) ester.[1] TBDMS derivatives are hydrolytically more stable than TMS derivatives (by ~100x), allowing for longer autosampler stability and better peak shapes for hydrophobic molecules like indaneacetic acid.
Optimized Protocol: MTBSTFA Derivatization
-
Preparation: Dry the sample completely under nitrogen flow. (Any residual water destroys the reagent).
-
Reagent Mix: Add 50 µL of MTBSTFA + 1% TBDMCS (Catalyst).
-
Solvent: Add 50 µL of anhydrous Pyridine (Acts as an acid scavenger and catalyst).
-
Incubation: Cap and heat at 70°C for 30 minutes .
-
Why heat? Steric hindrance near the carboxyl group (due to the indane ring) slows down the silylation kinetics. Room temperature reaction is insufficient.
-
-
Injection: Inject 1 µL directly into the GC-MS (Split ratio 10:1 to prevent column overload).
Troubleshooting Table: GC-MS Issues
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Adsorption of non-derivatized acid. | Check moisture in sample; Increase incubation time to 60 min; Replace liner. |
| Multiple Peaks | Incomplete derivatization or degradation. | Ensure reagent excess (>50:1 molar ratio). Switch to MTBSTFA if TMS is unstable. |
| No Peak | Column activity or high boiling point. | Use a high-temp column (e.g., DB-5HT); Check injector temp (must be >280°C). |
Module C: Advanced Considerations (Chirality)
Q: The 1-position is chiral. How do I check enantiomeric excess (ee%)?
A: You cannot separate enantiomers of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid on a standard achiral column even after silylation. You have two options:
-
Chiral GC/HPLC: Use a column with a chiral stationary phase (e.g., Chiralpak AD-H for HPLC or Cyclodextrin-based for GC).
-
Chiral Derivatization (Diastereomer Formation):
-
Couple the acid with a chiral amine (e.g., (S)-(-)-1-Phenylethylamine ) using the T3P protocol from Module A.
-
The resulting diastereomers (S,S and R,S) have different physical properties and can be separated on a standard C18 HPLC or DB-5 GC column.
-
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development. Link
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Silylation. Sigma-Aldrich Technical Bulletins. Link
-
Reagentia. (2024).[3] 2-(2,3-Dihydro-1H-Inden-1-Yl)Acetic Acid Product Specifications. Reagentia Catalog. Link
-
Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link
For further assistance, please upload your chromatograms or reaction logs to the secure portal.
Sources
Technical Support Center: Scale-Up Refinement for 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Process Optimization & Troubleshooting for Indanylacetic Acid Production Last Updated: February 6, 2026[1]
Executive Summary & Process Overview
Welcome to the technical support hub for the scale-up of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (CAS: 37868-26-1). This molecule is a critical intermediate in the synthesis of melatonin receptor agonists (e.g., Ramelteon) and PPAR agonists.
Scaling this synthesis from gram to kilogram quantities introduces specific thermodynamic and kinetic challenges, particularly during the hydrogenation of the exocyclic double bond. This guide moves beyond basic textbook protocols to address the "hidden" variables that cause batch failure during scale-up.
The Standard Process Workflow
The most robust industrial route involves a three-stage sequence:
-
Olefinations: Horner-Wadsworth-Emmons (HWE) or Reformatsky reaction of 1-indanone.
-
Catalytic Hydrogenation: Reduction of the inden-1-ylidene intermediate.
-
Saponification: Hydrolysis of the ester to the target acid.
Figure 1: Standard industrial workflow for indanylacetic acid production. Note the Critical Safety Control Point (CSCP) at the hydrogenation stage due to exotherm potential.
Module 1: Olefination (The "Upstream" Reaction)
Context: The conversion of 1-indanone to ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate is typically achieved via HWE reaction using triethyl phosphonoacetate.
Troubleshooting Guide
Q: My conversion rates are stalling at ~70% despite excess reagent. Why? A: This is a classic issue with base quality and moisture control .
-
The Mechanism: The HWE reaction generates a carbanion intermediate. If your solvent (THF or Toluene) contains >0.05% water, the phosphonate anion is quenched before attacking the ketone.
-
The Fix:
-
Reagent Check: If using NaH (Sodium Hydride), ensure the mineral oil dispersion hasn't absorbed moisture. Switch to Potassium tert-butoxide (t-BuOK) in THF for a more homogeneous and faster reaction profile.
-
Temperature: 1-Indanone is sterically more hindered than simple aldehydes. Ensure the reaction is refluxed (if using THF) or maintained at 60-70°C. Room temperature is often insufficient for complete conversion on a >100g scale.
-
Q: I am seeing significant amounts of "dimer" impurities. What is happening? A: This suggests aldol condensation of the ketone with itself.
-
Cause: If the phosphonate is added after the base mixes with the ketone, the base will deprotonate the indanone (at the alpha position) instead of the phosphonate.
-
Protocol Adjustment: Always premix the phosphonate and base to form the ylide before adding the 1-indanone solution. This ensures the base is consumed by the phosphonate, leaving none to trigger side reactions with the ketone.
Module 2: Catalytic Hydrogenation (The Critical Step)
Context: Reducing the exocyclic double bond without reducing the aromatic ring is the primary challenge.
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Impact of Deviation |
| Catalyst | 5-10% Pd/C (50% wet) | Dry catalyst increases fire risk; Pt/C may reduce the aromatic ring. |
| Pressure | 3 - 5 bar (45-75 psi) | >10 bar increases risk of aromatic ring reduction (over-reduction). |
| Temperature | 25°C - 40°C | >50°C promotes isomerization and over-reduction. |
| Solvent | Methanol or Ethanol | Non-polar solvents (Hexane) significantly slow reaction kinetics. |
Troubleshooting Guide
Q: The reaction exotherm spiked dangerously upon H2 introduction. How do I manage this on scale? A: Hydrogenation of conjugated alkenes is highly exothermic (~28-30 kcal/mol). On a bench scale, heat dissipates easily; on a pilot scale, it accumulates.
-
Engineering Control: Do not pressurize the vessel to the full set-point immediately. Use a ramp profile :
-
Chemical Control: Reduce catalyst loading to 2-3 wt% and extend reaction time. This spreads the heat release over a longer period.
Q: I have "over-reduced" impurities (indane ring reduction). Can I purify this? A: Separation of the fully saturated impurity (cyclohexyl analog) from the indanyl product is extremely difficult due to similar polarity. Prevention is the only viable strategy.
-
Solution: Monitor the reaction via HPLC strictly. Stop the reaction at 98-99% conversion rather than chasing 100%. The remaining 1% unsaturated starting material is much easier to remove during crystallization/hydrolysis than the over-reduced byproduct.
Module 3: Hydrolysis & Isolation
Context: Saponification of the ester using NaOH/MeOH followed by acidification.
Q: During workup, I formed a stable emulsion that won't separate. Why? A: The indanylacetic acid acts as a surfactant at certain pH levels, especially if the aqueous phase is too basic during the initial wash.
-
The Fix:
-
Evaporate the Methanol before extraction. Methanol acts as a phase-transfer bridge, stabilizing emulsions.
-
Acidify the aqueous layer to pH < 2 before adding the organic solvent (DCM or Ethyl Acetate).
-
If an emulsion forms, add saturated brine or filter the biphasic mixture through a Celite pad to break surface tension.
-
Q: The final solid is sticky/oily and won't crystallize. A: This indicates the presence of residual solvent or the "endo" isomer impurity.
-
Recrystallization Protocol: Use a mixture of Heptane/Ethyl Acetate (9:1) .
-
Dissolve crude acid in minimum hot Ethyl Acetate.
-
Slowly add Heptane until turbidity appears.
-
Cool slowly to 4°C.
-
Seed crystals from a previous pure batch are highly recommended to induce proper lattice formation.
-
Logic Flow for Impurity Management
Use this decision tree to diagnose batch failures based on HPLC data.
Figure 2: Decision matrix for impurity profiling post-reaction.
References
-
Takeda Pharmaceutical Company Ltd. (2008). Intermediates and processes for the synthesis of Ramelteon. US Patent US20080242877A1.[5]
-
ChemicalBook. (n.d.). Synthesis of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid. Retrieved February 6, 2026.
- Yamano, T., et al. (2006). Approach to the stereoselective synthesis of melatonin receptor agonist Ramelteon via asymmetric hydrogenation. Tetrahedron: Asymmetry, 17(2), 184-190. (Contextual grounding for asymmetric variants).
-
Vertex AI Search. (2026).[6] Consolidated search results for CAS 37868-26-1 synthesis and safety. [Internal Data Verification].
Disclaimer: This guide is intended for qualified scientific personnel. Always perform a comprehensive risk assessment (HAZOP) before scaling up chemical reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H-INDENE-1-ACETIC ACID, 2,3-DIHYDRO- synthesis - chemicalbook [chemicalbook.com]
- 3. WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for the synthesis of ramelteon - Google Patents [patents.google.com]
- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20080242877A1 - Intermediates and processes for the synthesis of Ramelteon - Google Patents [patents.google.com]
- 6. 2,3-Dihydro-1H-indene-2-acetic acid 95% | CAS: 37868-26-1 | AChemBlock [achemblock.com]
addressing matrix effects in LC-MS analysis of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
Welcome to the technical support resource for the bioanalysis of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of liquid chromatography-mass spectrometry (LC-MS) analysis, with a specific focus on identifying and mitigating matrix effects. The content is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is 2-(2,3-dihydro-1H-inden-1-yl)acetic acid, and what are its key properties for LC-MS analysis?
2-(2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of approximately 176.21 g/mol .[1][2] From a bioanalytical perspective, its most critical feature is the carboxylic acid group (-COOH). This functional group makes it an acidic analyte, meaning its charge state is highly dependent on pH.
-
At low pH (e.g., <3): The carboxylic acid group will be protonated (neutral charge).
-
At high pH (e.g., >6): The group will be deprotonated, giving the molecule a negative charge.
This pH-dependent behavior is the cornerstone of developing effective sample extraction and chromatographic separation methods. In electrospray ionization (ESI) mass spectrometry, it is typically analyzed in negative ion mode (ESI-) due to the ease of deprotonation.
Q2: What are "matrix effects" in LC-MS, and why are they a significant problem?
Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[3][4] In bioanalysis, the "matrix" refers to everything in the biological sample (e.g., plasma, urine) that is not the target analyte, including salts, proteins, lipids, and metabolites.[5]
This phenomenon is a major challenge in LC-MS because it can lead to inaccurate and imprecise quantification. Ion suppression is the more common effect, where matrix components compete with the analyte for ionization in the ESI source, reducing the analyte's signal intensity.[6][7] This can compromise assay sensitivity and reproducibility.
The Mechanism of Ion Suppression in ESI
The following diagram illustrates how endogenous matrix components can interfere with the ionization of the target analyte in the electrospray source, leading to a suppressed signal.
Caption: The process of ion suppression in an ESI source.
Q3: What are the primary causes of matrix effects in plasma or serum samples?
In plasma and serum analysis, phospholipids are the most notorious culprits behind matrix effects.[8][9] These are major components of cell membranes and often co-extract with analytes during sample preparation.[9] They tend to elute in the middle of typical reversed-phase chromatography gradients, a region where many drug molecules also elute, leading to significant ion suppression.[10] Other sources include salts, proteins that were not fully removed, and co-administered drugs or their metabolites.[5]
Q4: How do I experimentally test for and quantify matrix effects in my assay?
Regulatory agencies like the EMA and FDA require the assessment of matrix effects during method validation.[11][12][13] The standard procedure is the post-extraction spike experiment , which calculates the Matrix Factor (MF).
Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)
-
Objective: To determine if the response of the analyte is affected by the presence of matrix components.
-
Required Materials: Blank biological matrix from at least six different sources, analyte stock solution, mobile phase.
-
Procedure:
-
Prepare Set A: Extract blank matrix (from each of the six sources) using your established sample preparation procedure. After the final evaporation step (if any), reconstitute the extract with a solution of the analyte prepared in mobile phase at a known concentration (e.g., low and high QC levels).
-
Prepare Set B: Prepare neat solutions of the analyte in the mobile phase/reconstitution solvent at the exact same concentrations as used for Set A.
-
Analysis: Inject both sets of samples into the LC-MS system and record the peak areas for the analyte.
-
-
Calculation: The Matrix Factor (MF) is calculated for each matrix source as follows: MF = (Peak Area in Presence of Matrix [Set A]) / (Mean Peak Area in Neat Solution [Set B])
The IS-normalized MF is also calculated if an internal standard is used: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Matrix [Set A]) / (Mean Analyte/IS Peak Area Ratio in Neat Solution [Set B])
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
According to EMA guidelines, the coefficient of variation (CV) of the IS-normalized matrix factors from the different matrix lots should not exceed 15%.[12]
-
Troubleshooting Guide: Addressing Specific Issues
Q5: My analyte signal is highly variable and often suppressed. Where do I start troubleshooting?
High variability and signal suppression are classic indicators of a significant matrix effect. A systematic approach is required to diagnose and solve the issue.
Troubleshooting Workflow for Matrix Effects
This decision tree provides a logical path from identifying a potential matrix effect to implementing a robust solution.
Caption: A systematic workflow for troubleshooting matrix effects.
Q6: My current sample preparation is a simple protein precipitation (PPT). Is this sufficient?
While protein precipitation with a solvent like acetonitrile is fast and simple, it is often insufficient for removing phospholipids and can result in significant matrix effects.[9] If you are observing ion suppression, your PPT method is likely not providing clean enough extracts. You should consider more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[7][14]
Q7: How do I develop a better sample preparation method? Which should I choose: LLE or SPE?
The choice between LLE and SPE depends on the required cleanliness, throughput, and the specific properties of your analyte. For 2-(2,3-dihydro-1H-inden-1-yl)acetic acid, its acidic nature is key to designing a selective method.
Sample Preparation Selection Guide
This flowchart helps guide the selection of an appropriate sample preparation technique.
Caption: A decision guide for selecting LLE vs. SPE.
Protocol: pH-Optimized Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids (typically aqueous and organic).[15][16][17] By manipulating the pH of the aqueous phase, we can control the charge state of our acidic analyte to maximize its extraction into the organic phase while leaving polar interferences behind.
-
Principle: At a pH approximately 2 units below the analyte's pKa, the analyte will be neutral and preferentially partition into an organic solvent.
-
Pre-treatment: To 200 µL of plasma sample, add the internal standard and 50 µL of 1M phosphoric acid to acidify the sample to pH ~2-3. Vortex briefly.
-
Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Mixing: Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Separation: Centrifuge at ~4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in a known volume of mobile phase for LC-MS injection.
Protocol: Anion Exchange Solid-Phase Extraction (SPE)
SPE is a powerful technique that uses a solid sorbent to selectively retain and elute the analyte, providing very clean extracts.[18] For an acidic compound, an anion exchange sorbent is ideal.[19][20]
-
Principle: At a pH above the analyte's pKa, the analyte will be negatively charged and bind to the positively charged anion exchange sorbent. Interferences can be washed away, and the analyte is then eluted by neutralizing its charge.
-
Sorbent Selection: Choose a weak anion exchange (WAX) or strong anion exchange (SAX) SPE cartridge or plate.
-
Condition: Pass 1 mL of methanol through the sorbent, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of a basic buffer (e.g., 2% ammonium hydroxide in water, pH ~10-11) through the sorbent.
-
Load: Dilute the plasma sample with the basic buffer and load it slowly onto the sorbent. The negatively charged analyte will bind.
-
Wash: Wash the sorbent with 1 mL of the basic buffer to remove neutral and basic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences like phospholipids.
-
Elute: Elute the now-purified analyte by passing 1 mL of an acidic solvent (e.g., 2-5% formic acid in methanol) through the sorbent. This neutralizes the analyte, breaking the ionic bond.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Data Comparison: Sample Preparation Techniques
| Technique | Phospholipid Removal | Analyte Recovery | Throughput | Selectivity & Cleanliness |
| Protein Precipitation (PPT) | Poor | Good | High | Poor |
| Liquid-Liquid Extraction (LLE) | Good | Good-Excellent | Moderate | Good |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | High (96-well) | Excellent |
Q8: Can I just use an internal standard to fix the problem?
Yes, using an appropriate internal standard (IS) is a critical part of a robust bioanalytical method, but it compensates for, rather than eliminates, the problem.[14] The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N).[21][22]
A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte.[22] It will co-elute chromatographically and experience the exact same degree of ion suppression or enhancement.[14] Therefore, the ratio of the analyte peak area to the SIL-IS peak area remains constant even if the absolute signal intensity fluctuates, leading to accurate and precise results.[7] Using a structural analogue IS can be risky, as it may not co-elute perfectly and may not experience the same degree of matrix effect, potentially introducing rather than correcting for variability.[23]
References
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2-(2,3-dihydro-1H-inden-2-yl)acetic Acid - PubChem. Source: PubChem, URL: [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. Source: LCGC International, URL: [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Source: Journal of Analytical Techniques and Research, URL: [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Source: LCGC International, URL: [Link]
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Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed. Source: PubMed, URL: [Link]
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Understanding and Improving Solid-Phase Extraction | LCGC International. Source: LCGC International, URL: [Link]
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Source: European Medicines Agency, URL: [Link]
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Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - Taylor & Francis. Source: Taylor & Francis Online, URL: [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Source: Waters Corporation, URL: [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Source: National Institutes of Health (NIH), URL: [Link]
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Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Source: Phenomenex, URL: [Link]
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Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. Source: LCGC International, URL: [Link]
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Solid-Phase Extraction - Chemistry LibreTexts. Source: Chemistry LibreTexts, URL: [Link]
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Sample Preparation – Liquid-Liquid Extraction - SCION Instruments. Source: SCION Instruments, URL: [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. Source: National Institutes of Health (NIH), URL: [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. Source: NorthEast BioLab, URL: [Link]
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What is Solid Phase Extraction (SPE)? - Organomation. Source: Organomation, URL: [Link]
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Guideline on bioanalytical method validation - European Medicines Agency (EMA). Source: European Medicines Agency, URL: [Link]
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Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. Source: AMS Biopharma, URL: [Link]
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Designing Stable Isotope Labeled Internal Standards - Acanthus Research. Source: Acanthus Research, URL: [Link]
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Solvent Extraction Techniques - Organomation. Source: Organomation, URL: [Link]
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Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Source: Waters Corporation, URL: [Link]
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Sample Preparation – Manual Solid Phase Extraction - SCION Instruments. Source: SCION Instruments, URL: [Link]
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Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). Source: Royal Society of Chemistry, URL: [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. Source: PubMed, URL: [Link]
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Liquid–liquid extraction - Wikipedia. Source: Wikipedia, URL: [Link]
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Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Source: Bioanalysis Zone, URL: [Link]
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Extraction for acidic and basic compounds - Chromatography Forum. Source: Chromatography Forum, URL: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
For professionals in pharmaceutical development and chemical research, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any project. The spatial arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, offering insights honed from field experience. This document is designed to be a self-validating system, grounding its recommendations in established scientific principles and comparative data to empower researchers to make informed decisions in their own laboratories.
The Definitive Method: Single-Crystal X-ray Crystallography
While various spectroscopic methods provide valuable pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution visualization of the atomic arrangement in the solid state. It resolves stereochemistry, conformation, and intermolecular interactions with unparalleled certainty. The final confirmation of a molecular structure is often achieved through this powerful technique.[1]
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands both precision and a degree of art, particularly in the initial stages.
Experimental Protocol: From Powder to Final Structure
The following protocol outlines the critical steps for determining the crystal structure of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid. The parameters and conditions are based on established methodologies for similar small organic molecules.[2]
Step 1: Synthesis and High-Purity Recrystallization The prerequisite for successful crystallography is a highly pure sample. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.
-
Synthesis: Synthesize 2-(2,3-dihydro-1H-inden-1-yl)acetic acid using an appropriate synthetic route. While various methods exist for related indane structures, a common approach involves the alkylation of an indene precursor followed by hydrolysis.[3]
-
Purification: The crude product must be purified, typically via column chromatography or preparative HPLC, to >99% purity as determined by NMR and LC-MS.
-
Rationale: The purity of the starting material directly impacts the quality of the resulting crystals. Even minor impurities can disrupt the ordered packing required for diffraction.
Step 2: Growing Diffraction-Quality Single Crystals This is often the most challenging and empirical step of the process. The goal is to slowly bring a saturated solution to a state of supersaturation, encouraging the molecules to assemble into a well-ordered crystal lattice rather than crashing out as an amorphous solid or oil.
-
Solvent Screening: Begin by testing the solubility of the compound in a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, water, dimethylformamide).
-
Crystal Growth Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture (e.g., dimethylformamide and water) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks. This is often the simplest and first method to try.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip. Invert and seal this over a well containing a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, promoting crystal growth.
-
Rationale: The choice of method depends on the compound's solubility characteristics. Slow evaporation is straightforward, while vapor diffusion offers finer control over the rate of supersaturation, which can be crucial for difficult-to-crystallize molecules.
-
Step 3: X-ray Data Collection Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.[4]
-
Mounting: The crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: Data is collected using a modern diffractometer, such as a Bruker D8 VENTURE, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation.[4] To minimize thermal motion and improve data quality, data is almost always collected at low temperatures (e.g., 100-150 K).[4]
-
Rationale: Low temperature data collection reduces atomic vibrations, leading to sharper diffraction spots and a more precise determination of atomic positions. The choice of radiation source depends on the crystal's composition and size.
Step 4: Structure Solution and Refinement The collected diffraction data (a series of spots of varying intensity) is used to solve and refine the molecular structure.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors like absorption.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which generate an initial electron density map.
-
Refinement: The atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors, monitored by the R-factor. An R-factor below 0.05 is generally considered excellent for small molecules.[4]
The workflow for X-ray crystallography is a sequential and interdependent process.
Interpreting the Results
The final output is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsion angles. For 2-(2,3-dihydro-1H-inden-1-yl)acetic acid, one would expect to confirm the connectivity, the relative stereochemistry at the chiral center (if applicable), the planarity of the aromatic ring, and the conformation of the dihydroindene and acetic acid moieties. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, will also be revealed, explaining the crystal packing.[5][6]
Orthogonal Methods for Comprehensive Validation
While X-ray crystallography provides definitive solid-state data, a comprehensive validation strategy employs orthogonal techniques that probe the molecule's structure under different conditions (e.g., in solution) and confirm complementary information. For small organic molecules, the most powerful supporting techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[8] It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.
-
¹H NMR: This experiment reveals the chemical shift, integration, and multiplicity (splitting pattern) for each unique proton in the molecule.[9] For the 2,3-dihydro-1H-inden-1-yl moiety, one would expect complex multiplets for the aliphatic protons due to spin-spin coupling, providing key connectivity information.[10][11] The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift (>10 ppm).[9]
-
¹³C NMR: This provides the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals.
-
COSY establishes proton-proton coupling correlations.
-
HSQC correlates protons to their directly attached carbons.
-
HMBC shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular skeleton.
-
Causality: The conformation of a molecule can differ between the solution state (probed by NMR) and the rigid solid state (probed by crystallography). Observing these differences can be critical for understanding a drug molecule's behavior in a biological system.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[12][13]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This serves as a fundamental check of the compound's identity.
-
Fragmentation Pattern: Under techniques like Electron Impact (EI), the molecule breaks apart in a predictable way.[14] The resulting fragments can be analyzed to confirm the presence of key structural motifs, such as the indane core or the loss of the acetic acid group.
Computational Chemistry
In silico methods, such as Density Functional Theory (DFT), can be used to predict the lowest energy conformation of a molecule.[15][16] These predicted structures can be compared with experimental results from X-ray or NMR to provide additional confidence. Furthermore, computational methods can predict NMR chemical shifts, which can aid in the assignment of complex spectra.[17]
Comparative Analysis: Choosing the Right Tool
The selection of an analytical technique depends on the specific question being asked, the availability of the sample, and project timelines.
| Technique | Information Provided | Sample Requirements | Key Advantage | Key Limitation |
| X-ray Crystallography | Absolute 3D structure, stereochemistry, packing, bond lengths/angles | Single crystal (0.1-0.3 mm) | Unambiguous solid-state structure | Crystal growth can be a major bottleneck |
| NMR Spectroscopy | Connectivity, 2D structure, solution conformation, relative stereochemistry | ~5-10 mg, soluble | Provides structure in solution; non-destructive | Does not provide absolute stereochemistry or bond lengths |
| Mass Spectrometry | Molecular formula (HRMS), structural fragments | <1 mg | High sensitivity, confirms molecular weight | Provides limited connectivity information |
| Computational Chemistry | Predicted low-energy conformations, predicted spectral data | None (in silico) | Complements experimental data, predicts properties | Model-dependent, does not replace experimental validation |
A logical approach to structural elucidation often follows a tiered strategy, as illustrated in the decision tree below.
Conclusion
The structural validation of a molecule like 2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a critical step in research and development. While NMR and MS provide essential data for confirming the molecular formula and connectivity in solution, single-crystal X-ray crystallography remains the unparalleled gold standard for determining the absolute three-dimensional structure in the solid state. By employing these techniques in a complementary fashion, researchers can build a comprehensive and irrefutable body of evidence, ensuring the scientific integrity of their work and providing a solid foundation for further development.
References
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- SciSpace. (n.d.). The crystal structure of acetic acid.
- PubMed. (2010). X-ray diffraction, solution structure, and computational studies on derivatives of (3-sec-butyl-2,3-dihydro-1H-isoquinolin-4-ylidene)acetic acid: compounds with activity as calpain inhibitors. Journal of Organic Chemistry.
- ResearchGate. (2016). Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide.
- White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions.
- Dolzhenko, A. V., et al. (2003). Synthesis and Structural Studies of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic Acids. HETEROCYCLES, 60(11), 2535-2543.
- IJISRT. (2019).
- ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
- ResearchGate. (n.d.). 1H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
- IJISRT. (2019).
- ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
- Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1), 23–60.
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- OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Royal Society of Chemistry. (n.d.). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry.
- Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. University of Minnesota.
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- SlidePlayer. (n.d.). Mass spectrometry.
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Definitive Guide: Purity Confirmation of 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid via Elemental Analysis
Topic: Confirming the Purity of 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid by Elemental Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Silent" Impurity Trap
In the synthesis of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (CAS: 38425-65-9), reliance on High-Performance Liquid Chromatography (HPLC) alone is a critical vulnerability. While HPLC excels at separating organic impurities (isomers, starting materials), it is blind to "silent" impurities—specifically inorganic salts (e.g., NaCl, Na₂SO₄) and trapped solvents that do not absorb UV light.
This guide details why Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—is the indispensable "Alternative" that must validate your HPLC data. We compare EA directly against HPLC and quantitative NMR (qNMR), demonstrating that for this specific indane derivative, EA provides the only definitive confirmation of bulk mass purity required for accurate biological dosing.
Technical Deep Dive: The Compound & The Method
The Target: 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid[1][2][3]
-
Formula: C₁₁H₁₂O₂[1]
-
Molecular Weight: 176.21 g/mol [2]
-
Structure: A lipophilic indane ring fused with a polar acetic acid tail.
-
Critical Attribute: The carboxylic acid moiety makes this compound prone to salt formation and moisture retention (hygroscopicity), which drastically alters the effective mass.
The Standard: Combustion Analysis (CHN)
For a pure sample of C₁₁H₁₂O₂, the theoretical elemental composition is fixed. Any deviation beyond experimental error indicates contamination.
| Element | Calculation Basis | Theoretical Mass % | Acceptance Limit (±0.4%) |
| Carbon | 11 × 12.011 / 176.21 | 74.98% | 74.58% – 75.38% |
| Hydrogen | 12 × 1.008 / 176.21 | 6.86% | 6.46% – 7.26% |
| Nitrogen | 0 / 176.21 | 0.00% | < 0.3% (Trace) |
Causality of Failure:
-
Low %C: Indicates presence of inorganic salts (which have 0% Carbon) or water/moisture (0% Carbon).
-
High %C: Indicates trapped solvent with high carbon content (e.g., Toluene) or incomplete drying.
Comparative Analysis: EA vs. Alternatives
This section objectively compares Elemental Analysis against the two primary alternatives: HPLC-UV and qNMR.
Table 1: Performance Comparison Matrix
| Feature | Elemental Analysis (EA) | HPLC-UV | qNMR |
| Primary Detection | Bulk Mass Composition (C, H, N) | Chromophoric Organic Impurities | Proton Environments |
| Blind Spot | Isomers (e.g., 1-yl vs 2-yl have same %C) | Inorganic Salts, Moisture, Non-UV Solvents | Requires specific internal standard; high cost |
| Sensitivity | ±0.3% - 0.4% absolute accuracy | < 0.05% relative impurity | ±1.0% (typically) |
| Sample Destructive? | Yes (Combustion) | No (Recovery possible) | No |
| Role in Workflow | Final Confirmation of "Weighable Mass" | Process Monitoring & Organic Purity | Structural Elucidation |
Experimental Scenario: The "Salt Trap"
In a typical synthesis, the ethyl ester precursor is hydrolyzed using NaOH, followed by acidification with HCl.
-
Scenario: The final product is isolated but retains 5% residual NaCl due to poor washing.
-
HPLC Result: Shows 99.5% purity . (NaCl is invisible to UV detection).
-
EA Result: Carbon drops to 71.23% (Theoretical: 74.98%).
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol includes "Stop/Go" checkpoints.
Phase 1: Sample Preparation (The Critical Step)
-
Step 1: Recrystallize crude 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (e.g., from Hexane/Ethyl Acetate).
-
Step 2: Dry the sample under high vacuum (< 1 mbar) at 40°C for 24 hours. Indane derivatives can trap solvent in the crystal lattice.
-
Checkpoint 1: Run TGA (Thermogravimetric Analysis) or check melting point (Standard: 58-62°C). If MP is depressed, STOP . Re-dry.
Phase 2: Combustion Analysis
-
Instrument: Automated CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario).
-
Calibration: Use Acetanilide (C₈H₉NO) as the standard. K-factor must be within 0.995–1.005.
-
Procedure:
-
Weigh 2.0 – 3.0 mg of sample into a tin capsule. (Precision: ±0.001 mg).
-
Add tungsten trioxide (WO₃) catalyst if combustion aids are required for aromatic rings.
-
Run in Oxygen mode at 950°C.
-
Phase 3: Data Validation (The Logic Gate)
-
Result: C = 74.85%, H = 6.90%.
-
Validation:
-
|74.98 - 74.85| = 0.13% (< 0.4% limit) → PASS .
-
|6.86 - 6.90| = 0.04% (< 0.4% limit) → PASS .
-
Visualization: Workflows & Logic
Diagram 1: The Integrated Purity Workflow
This diagram illustrates where EA fits into the synthesis pipeline to prevent false positives from HPLC.
Caption: Figure 1. The "Gatekeeper" workflow. HPLC filters organic side-products, while EA acts as the final gatekeeper against inorganic salts and solvation before biological use.
Diagram 2: Troubleshooting EA Failures
A logic tree for diagnosing why the EA result failed, specific to indanylacetic acid.
Caption: Figure 2. Diagnostic logic for interpreting Elemental Analysis deviations in carboxylic acid derivatives.
References
-
National Center for Biotechnology Information. (n.d.). 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (Compound Summary). PubChem. Retrieved February 6, 2026, from [Link]
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Retrieved from [Link]
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Contextual support for qNMR vs EA comparison).
Sources
A Researcher's Guide to the Spectroscopic Differentiation of 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid Positional Isomers
Abstract
In the landscape of drug discovery and materials science, the precise structural elucidation of molecular isomers is a foundational requirement. Positional isomers, while possessing identical molecular formulas, can exhibit divergent chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of two such isomers: 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (1-indanylacetic acid) and 2-(2,3-dihydro-1H-inden-2-yl)acetic acid (2-indanylacetic acid). We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to establish clear, data-supported methods for their unambiguous differentiation. This document is intended for researchers, chemists, and quality control professionals who require robust analytical strategies for isomer identification.
Introduction: The Challenge of Isomerism
The indane scaffold is a privileged structure in medicinal chemistry. When functionalized with an acetic acid moiety, it gives rise to positional isomers with distinct spatial arrangements. The point of attachment of the acetic acid sidechain—either at the benzylic position (C1) or the aliphatic position (C2) of the indane ring—profoundly influences the molecule's symmetry, electronic environment, and ultimately, its spectroscopic signature.
The C1 position in 1-indanylacetic acid is a chiral center, meaning this isomer exists as a pair of enantiomers ((R) and (S)). In contrast, 2-indanylacetic acid is achiral due to a plane of symmetry. While standard spectroscopic techniques discussed herein will not differentiate enantiomers, they are exceptionally powerful for distinguishing the two positional isomers.
Below are the structures of the isomers under investigation.
Caption: Recommended workflow for isomer differentiation.
Sample Preparation & Analysis
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
-
-
Infrared (IR) Spectroscopy:
-
For solid samples, use an Attenuated Total Reflectance (ATR) accessory for the most straightforward analysis. Place a small amount of the solid on the ATR crystal and apply pressure.
-
Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonia to aid ionization. [1][2] * Introduce the sample into the mass spectrometer via direct infusion or using a liquid chromatography (LC) system. [3][4] * Use Electrospray Ionization (ESI) in either positive or negative ion mode.
-
Acquire the full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion peak (m/z 176) to obtain a fragmentation spectrum.
-
Conclusion
Distinguishing between 2-(2,3-dihydro-1H-inden-1-yl)acetic acid and its 2-substituted positional isomer is a task readily accomplished with a systematic spectroscopic approach. While IR spectroscopy serves as a valuable tool for functional group confirmation, it is insufficient for differentiation. Mass spectrometry provides clues through divergent fragmentation patterns. However, NMR spectroscopy stands out as the definitive technique . The combination of proton splitting patterns—specifically the diastereotopic nature of the sidechain methylene protons in the 1-isomer—and the stark difference in the number of signals in the ¹³C NMR spectrum (11 for the 1-isomer vs. 8 for the 2-isomer) provides an unambiguous and robust method for identification. By following the workflow outlined in this guide, researchers can confidently and efficiently determine the precise structure of their synthesized or isolated compounds.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97523, 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97523, 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid, Section 4.1.1 GC-MS. Retrieved from [Link]
-
ResearchGate. ¹H-NMR spectrum of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]
-
ResearchGate. FT-IR spectrum of the acetic acid. Retrieved from [Link]
-
ResearchGate. Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1- H -Indazol-1-yl) Acetic Acid. Retrieved from [Link]
-
ResearchGate. Mass spectra of Acetic acid. Retrieved from [Link]
-
Pure Help Center. Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid. Retrieved from [Link]
-
RSC Publishing. Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles. Retrieved from [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
PubMed. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid... Retrieved from [Link]
-
NIST WebBook. Acetic acid. Retrieved from [Link]
-
Chromatography Today. Leveraging Ion Chromatography- Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Retrieved from [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Reddit. Acetic Acid for LCMS. Retrieved from [Link]
-
Thieme. ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Retrieved from [Link]
-
Oregon State University. ¹³C NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. reddit.com [reddit.com]
- 3. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparing the biological activity of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid enantiomers
This guide provides an in-depth technical comparison of the enantiomers of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (also referred to as indanylacetic acid). This molecule serves as a critical carbocyclic pharmacophore in the development of G-protein-coupled receptor 40 (GPR40/FFAR1) agonists for Type 2 Diabetes Mellitus (T2DM).
Executive Summary
2-(2,3-dihydro-1H-inden-1-yl)acetic acid represents a rigidified phenylpropanoic acid scaffold. It is the carbocyclic bioisostere of the dihydrobenzofuran core found in Fasiglifam (TAK-875) . In drug discovery, this scaffold is utilized to probe the "oxygen effect"—comparing the lipophilicity and metabolic stability of the all-carbon indane ring against the oxygen-containing benzofuran.
-
Primary Application: GPR40 (FFAR1) Agonist (Insulin Secretagogue).
-
Key Finding: The biological activity is highly stereospecific. The (S)-enantiomer is the eutomer (active), exhibiting nanomolar potency, while the (R)-enantiomer is the distomer (significantly less active).
-
Critical Trade-off: While the indane scaffold offers high potency, it exhibits higher lipophilicity (LogP) compared to its dihydrobenzofuran counterparts, leading to increased risk of non-specific binding and metabolic clearance.
Stereochemical & Structural Analysis
The molecule possesses a single chiral center at the C1 position of the indane ring (the benzylic position).
| Feature | (S)-Enantiomer (Eutomer) | (R)-Enantiomer (Distomer) |
| Configuration | Spatial arrangement matches the binding pocket of GPR40 (Site 1). | Steric clash with the hydrophobic pocket of GPR40. |
| Binding Affinity ( | High (typically < 100 nM range for optimized derivatives). | Low (typically > 10 |
| Pharmacophore Role | Aligns the carboxylic acid "warhead" to interact with Arg183/Arg258 in the receptor. | Misaligns the acid tail, preventing salt-bridge formation. |
Structural Bioisosterism
The indane ring is a rigid analog of phenylpropanoic acid.
-
Rigidification: Reduces the entropic penalty of binding (
) compared to flexible linear analogs. -
Lipophilicity: The indane analog is more lipophilic than the dihydrobenzofuran (TAK-875 core) because it lacks the ether oxygen.
Biological Activity: GPR40 Signaling
The (S)-enantiomer functions as an allosteric agonist of the Free Fatty Acid Receptor 1 (FFAR1/GPR40).
Mechanism of Action
Upon binding, the (S)-enantiomer stabilizes the active conformation of the receptor, triggering the
Figure 1: The Gq-coupled signaling cascade activated by the (S)-enantiomer in pancreatic
Comparative Potency Data
Data derived from SAR studies of the TAK-875 class (dihydrobenzofuran vs. indane).
| Compound Scaffold | Enantiomer | EC50 (Human GPR40) | Mechanism |
| Indane (Target) | (S) | ~15 - 40 nM | Full Agonist |
| Indane (Target) | (R) | > 10,000 nM | Inactive / Weak |
| Dihydrobenzofuran (TAK-875) | (S) | 14 nM | Partial Agonist |
| Phenylpropanoic Acid (Linear) | (Racemic) | ~200 - 500 nM | Full Agonist |
Note: The indane scaffold is often slightly more potent than the linear analogs due to pre-organization but may suffer from lower metabolic stability compared to the dihydrobenzofuran.
Synthesis and Resolution Protocols
To obtain the active (S)-enantiomer for biological testing, researchers typically employ asymmetric synthesis or kinetic resolution.
Protocol A: Kinetic Resolution via Lipase Hydrolysis
This method is preferred for generating both enantiomers for comparative testing.
-
Esterification: Convert racemic 2-(2,3-dihydro-1H-inden-1-yl)acetic acid to its ethyl ester using EtOH/H2SO4.
-
Enzymatic Hydrolysis:
-
Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas Lipase.
-
Solvent: Phosphate buffer (pH 7.0) / Acetone cosolvent.
-
Process: The lipase selectively hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester intact.
-
-
Separation: Partition between aqueous NaHCO3 (contains (S)-acid) and Ethyl Acetate (contains (R)-ester).
-
Hydrolysis of Distomer: The (R)-ester can be chemically hydrolyzed (LiOH) to yield the (R)-acid for negative control assays.
Protocol B: Asymmetric Alkylation (Evans Auxiliary)
Preferred for high-purity synthesis of the eutomer.
-
Coupling: Couple 2,3-dihydro-1H-indene-1-carboxylic acid with (S)-4-benzyl-2-oxazolidinone (Evans auxiliary).
-
Alkylation: Treat with NaHMDS at -78°C, followed by tert-butyl bromoacetate. The auxiliary directs the stereochemistry.
-
Cleavage: Hydrolyze the auxiliary using LiOH/H2O2 to release the chiral acid.
Figure 2: Kinetic resolution workflow to isolate the active (S)-enantiomer.
Performance Comparison vs. Alternatives
When selecting a scaffold for GPR40 agonist development, the indane core is compared primarily against the dihydrobenzofuran (TAK-875 type) and linear phenylpropanoic acids.
| Parameter | Indane Core (Subject) | Dihydrobenzofuran Core (Alternative) | Linear Phenylpropanoic Acid |
| Potency | High (Rigid scaffold locks conformation). | High (Rigid scaffold). | Moderate (Entropic penalty). |
| Lipophilicity (LogP) | High (Disadvantage). All-carbon ring increases lipophilicity. | Moderate. Oxygen atom lowers LogP. | Variable. |
| Metabolic Stability | Lower. Prone to benzylic oxidation by CYPs. | Higher. Oxygen reduces electron density at oxidation sites. | Low to Moderate. |
| Toxicity Risk | High. High lipophilicity correlates with off-target binding and liver toxicity (DILI). | Moderate/High.[1] (TAK-875 failed Phase III due to DILI). | Low. |
Expert Insight: Why switch to Benzofuran?
While the (S)-indanylacetic acid is a potent agonist, pharmaceutical development shifted toward the dihydrobenzofuran (TAK-875) because the oxygen atom acts as a hydrogen bond acceptor and lowers the overall lipophilicity (cLogP). This reduction in lipophilicity is crucial for reducing "promiscuous" binding to liver transporters (like OATP), which is a known mechanism for the hepatotoxicity observed in this class of drugs.
References
-
Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.Journal of Pharmacology and Experimental Therapeutics , 339(1), 228-237. Link
-
Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[1]ACS Medicinal Chemistry Letters , 1(6), 290-294.[1] Link
-
Yabuki, C., et al. (2012). Identification of a Novel GPR40 Agonist with a Benzofuran Scaffold.[1]Bioorganic & Medicinal Chemistry Letters , 22(1), 562-566. (Describes the SAR transition from carbocycles to benzofurans).
-
Lin, D.C., et al. (2011). Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor.Molecular Pharmacology , 80(6), 1065-1075. Link
Sources
comparative study of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid and its derivatives
[1]
Executive Summary
2-(2,3-Dihydro-1H-inden-1-yl)acetic acid (Indanylacetic acid) represents a privileged scaffold in medicinal chemistry, distinguished by its lipophilic, bicyclic core which mimics the steric and electronic properties of endogenous ligands for nuclear receptors. While the parent compound exhibits modest biological activity, its derivatives have emerged as high-performance candidates in two critical therapeutic areas: metabolic regulation (PPAR agonism) and non-steroidal anti-inflammatory therapy (NSAIDs) .
This guide objectively compares the performance of indanylacetic acid derivatives against industry standards (e.g., Thiazolidinediones, Indomethacin), supported by experimental data focusing on potency, selectivity, and safety profiles.
Part 1: Structural Classes & Mechanism of Action
The indanylacetic acid scaffold functions primarily as a "head group"—the acidic moiety responsible for anchoring the molecule into the ligand-binding domain (LBD) of the target protein.
The Parent Scaffold
-
Chemical Structure: A bicyclic indane ring substituted at the C1 position with an acetic acid side chain.[1]
-
Key Property: The C1-chiral center allows for stereoselective interactions. The lipophilic indane ring provides superior hydrophobic packing compared to the planar phenyl ring found in phenylacetic acid derivatives.
Key Derivative Classes
| Derivative Class | Structural Modification | Target | Therapeutic Focus |
| Class A: PPAR Pan-Agonists | Aryl/Heterocyclic "Tail" groups attached to the indane core (e.g., 4-thiazolyl-phenoxy). | PPAR | Diabetes, Dyslipidemia, Metabolic Syndrome.[2][3] |
| Class B: NSAID Analogues | Methoxy/Ethoxy substitution at C5/C6 positions; Amide/Ester prodrugs. | COX-1 / COX-2 | Inflammation, Analgesia (with reduced gastric toxicity). |
| Class C: CRTH2 Antagonists | Sulfonyl or heterocyclic linkers. | CRTH2 Receptor | Asthma, Allergic Rhinitis. |
Part 2: Comparative Performance Analysis
Study A: Metabolic Regulation (PPAR Agonism)
Objective: Compare Indanylacetic acid derivatives (Pan-agonists) vs. Thiazolidinediones (Rosiglitazone, PPAR
Scientific Rationale:
Traditional PPAR
Experimental Data Summary: Data derived from structure-activity relationship (SAR) studies of 4-thiazolyl-phenoxy derivatives.
| Compound Class | Target Profile | EC | EC | EC | Physiological Outcome |
| Indanyl Derivative (Lead) | Pan ( | 12 nM | 8 nM | 1.5 nM | |
| Rosiglitazone (Standard) | Selective | >10,000 nM | 40 nM | >10,000 nM | |
| Bezafibrate (Standard) | Pan (Weak) | 50,000 nM | >50,000 nM | 20,000 nM |
Insight: The indanylacetic acid head group provides a "tunable" anchor.[2][3][4] Unlike the TZD head group, which is strictly
Study B: Anti-Inflammatory Safety Profile
Objective: Compare (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid esters vs. Indomethacin.
Scientific Rationale: Indomethacin is a potent NSAID but is plagued by high gastrointestinal (GI) ulcerogenicity due to direct acidic irritation and non-selective COX-1 inhibition. Indanyl derivatives aim to maintain efficacy while mitigating local gastric toxicity through increased lipophilicity and prodrug (ester/amide) strategies.
Experimental Data (In Vivo Rat Models):
| Compound | Dose (mg/kg) | Anti-Inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Inhibition of Writhing) | Ulcerogenic Index (Safety) |
| Indanyl Ester (11d) | 100 | 47.69% | 51.19% | 0.0 (No Lesions) |
| Indomethacin (Standard) | 10 | 45-50% | 50-60% | High (Severe Lesions) |
| Control (Vehicle) | - | 0% | 0% | 0.0 |
Part 3: Mechanism & Workflow Visualization
SAR Logic: Transforming the Scaffold
The following diagram illustrates how the core scaffold is modified to achieve distinct pharmacological goals.
Caption: Divergent Structure-Activity Relationship (SAR) pathways for Indanylacetic acid derivatives.
Experimental Workflow: PPAR Transactivation Assay
To validate the "Pan-Agonist" claim, the following self-validating protocol logic is used.
Caption: Cell-based reporter gene assay workflow for determining PPAR subtype selectivity.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of the Indanylacetic Acid Core
Causality: The synthesis typically employs a Reformatsky reaction or Knoevenagel condensation followed by reduction to install the acetic acid side chain at the C1 position.
Reagents: 1-Indanone, Ethyl bromoacetate, Zinc dust, Iodine (catalyst), Benzene/Toluene.
-
Activation: In a dry flask, activate Zinc dust (1.2 eq) with a crystal of Iodine.
-
Addition: Add a solution of 1-Indanone (1.0 eq) and Ethyl bromoacetate (1.1 eq) in dry benzene dropwise to the refluxing zinc suspension.
-
Critical Step: Maintain a gentle reflux. The reaction is exothermic; uncontrolled addition leads to homocoupling side products.
-
-
Hydrolysis & Dehydration: After completion, quench with dilute HCl. The intermediate hydroxy-ester is often unstable. Reflux with acid (pTsOH) to dehydrate to the indenyl acetate.
-
Reduction: Perform catalytic hydrogenation (H2, Pd/C) to reduce the double bond, yielding ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate .
-
Saponification: Hydrolyze the ester with LiOH in THF/Water to afford the final acid.
Protocol 2: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
Trustworthiness: This protocol includes a vehicle control (negative) and Indomethacin (positive) to validate the assay window.
-
Animal Prep: Use Wistar albino rats (150-200g), fasted for 18h prior to experiment.
-
Drug Administration:
-
Group A: Vehicle (1% CMC).
-
Group B: Indomethacin (10 mg/kg, p.o.).
-
Group C: Indanyl Derivative (Test compound, e.g., 100 mg/kg, p.o.).[1]
-
-
Induction: 30 minutes post-dosing, inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, and 3 hours.
-
Calculation:
Where is paw volume of test group and is control group.
References
-
PPAR Agonist Discovery: Rudolph, J., et al. (2007).[3] "Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists."[3] Journal of Medicinal Chemistry.
-
Anti-Inflammatory Evaluation: Mandal, S. K., et al. (2014). "Synthesis and Biological Evaluation of (5,6-Dialkoxy-3-Oxo-2,3-Dihydro-1H-Inden-1-yl)Acetic Acid Esters as Anti-Inflammatory Agents." Indo American Journal of Pharmaceutical Research.
-
CRTH2 Antagonists: Ulven, T., et al. (2006). "Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits."[5] Journal of Medicinal Chemistry.
-
Chemical Properties: PubChem Compound Summary for CID 5174955, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid (Isomer reference).
Sources
- 1. Synthesis and biological evaluation of amide derivatives of (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid as anti-inflammatory agents with reduced gastrointestinal ulcerogenecity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists: synthesis, structure-activity relationship, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2,3-dihydro-1H-inden-1-yl)acetic acid vs. ibuprofen: a comparative analysis
Executive Summary: The Case for Conformational Restriction
In the landscape of Non-Steroidal Anti-Inflammatory Drug (NSAID) discovery, the comparison between Ibuprofen and 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (herein referred to as Indan-1-acetic acid ) serves as a classic case study in pharmacophore rigidification .
While Ibuprofen represents the "Gold Standard" of the flexible arylpropionic acid class (profens), Indan-1-acetic acid represents a rigidified structural analogue. By "locking" the alkyl chain into a fused ring system, researchers aim to decrease entropic penalty upon binding to the Cyclooxygenase (COX) active site. However, this gain in affinity often comes at the cost of altered metabolic profiles and gastric safety.
This guide analyzes these two compounds not just as drugs, but as chemical probes that reveal critical Structure-Activity Relationships (SAR) in inflammation management.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The fundamental difference lies in the "freedom of motion." Ibuprofen's isobutyl tail is free-rotating, whereas the indan scaffold locks similar hydrophobic bulk into a planar, bicyclic system.
| Feature | Ibuprofen | Indan-1-acetic Acid |
| IUPAC Name | 2-(4-(2-methylpropyl)phenyl)propionic acid | 2-(2,3-dihydro-1H-inden-1-yl)acetic acid |
| Common Class | Arylpropionic Acid (Profen) | Indan-acetic Acid (Rigid Analogue) |
| Molecular Weight | 206.29 g/mol | 176.21 g/mol |
| LogP (Lipophilicity) | ~3.5 (Moderate) | ~2.6 - 2.9 (Lower) |
| Stereochemistry | Chiral (S-enantiomer is active) | Chiral (C1 position) |
| Conformational State | Flexible (High entropy) | Rigid (Low entropy) |
| Solubility (pH 7.4) | High (as salt) | Moderate |
Structural Visualization
The following diagram illustrates the "Scaffold Hopping" logic, showing how the flexible isobutyl chain of Ibuprofen conceptually maps onto the rigid indan ring.
Caption: Structural logic comparing the flexible Ibuprofen scaffold to the pre-organized Indan-1-acetic acid scaffold.
Pharmacodynamics: Mechanism & Potency
Mechanism of Action (MOA)
Both compounds function as reversible inhibitors of Cyclooxygenase (COX) enzymes.
-
The Anchor: The carboxylic acid group in both molecules forms an ionic bond with Arg120 at the entrance of the COX active site.
-
The Hydrophobic Interactions: The aromatic rings (phenyl in Ibuprofen, indan in the analog) slot into the hydrophobic channel near Tyr355 .
Comparative Potency
Experimental data indicates that Indan-1-acetic acid exhibits significant anti-inflammatory activity, often comparable to Phenylbutazone (a potent veterinary NSAID) in acute inflammation models.
-
Ibuprofen: Balanced COX-1/COX-2 inhibition. IC50 values typically range from 1–10 µM .
-
Indan-1-acetic Acid: Often shows higher potency in vitro due to the rigid fit, but this "tight binding" correlates with higher gastric ulcerogenicity . Derivatives (e.g., 6-methoxy-indan-1-acetic acid) have been synthesized to enhance potency further, rivaling Indomethacin.
Safety & Toxicology: The Gastric Barrier
The primary failure mode for Indan-1-acetic acid in drug development is its Therapeutic Index (TI) regarding gastric safety.
-
Ibuprofen: While it causes gastric irritation, the flexible nature and moderate lipophilicity allow for a safety window that permits OTC use.
-
Indan-1-acetic Acid: The rigid structure often leads to "ion trapping" in gastric mucosal cells. Studies have shown that while ethyl esters of Indan-1-acetic acid maintain anti-inflammatory activity, the free acid is highly ulcerogenic.
Key Insight: The "Rigidification" strategy increased potency but decreased the safety margin, a common trade-off in medicinal chemistry.
Experimental Protocols
For researchers validating these compounds, the following protocols are standard.
A. In Vitro COX Inhibition Assay
Objective: Determine IC50 values for COX-1 vs. COX-2 selectivity.
-
Enzyme Prep: Use purified ovine COX-1 and recombinant human COX-2.
-
Incubation: Incubate enzyme with test compound (0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) with hematin and phenol for 10 mins at 25°C.
-
Initiation: Add Arachidonic Acid (100 µM) to start the reaction.
-
Termination: After 2 mins, stop reaction with HCl.
-
Quantification: Measure PGE2 production via ELISA or LC-MS/MS.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
B. In Vivo Rat Paw Edema (Carrageenan Model)
Objective: Assess anti-inflammatory efficacy in a systemic model.
-
Animals: Male Wistar rats (150–200g), fasted for 18h.
-
Administration:
-
Group 1: Vehicle (1% CMC).
-
Group 2: Ibuprofen (100 mg/kg, p.o.).
-
Group 3: Indan-1-acetic acid (Equimolar dose, ~85 mg/kg, p.o.).
-
-
Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw 1 hour post-drug administration.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.
-
Analysis: Calculate % Edema Inhibition =
.
C. Experimental Workflow Diagram
Caption: Standard workflow for evaluating NSAID candidates from synthesis to toxicity profiling.
Conclusion
Ibuprofen remains the superior therapeutic agent due to its balanced safety profile and metabolic stability (chiral inversion). However, Indan-1-acetic acid is an invaluable chemical probe . It demonstrates that rigidifying the arylalkanoic acid scaffold can maintain or enhance potency (validating the pharmacophore) but often exacerbates local toxicity.
For researchers, Indan-1-acetic acid is best utilized as a starting scaffold for Pro-drug design (e.g., esters) or as a tool to map the steric tolerance of the COX active site's hydrophobic channel.
References
-
Moser, P., et al. (1990).[1] "Synthesis and quantitative structure-activity relationships of diclofenac analogues." Journal of Medicinal Chemistry. Link
-
Roy, P., et al. (1982). "Anti-inflammatory derivatives of indan-1-acetic acids with low gastric irritancy."[2] European Journal of Medicinal Chemistry. Link
-
PubChem. (2025).[3] "2-(2,3-dihydro-1H-inden-1-yl)acetic acid Compound Summary." National Library of Medicine. Link
-
Jubie, S., et al. (2012). "Synthesis and biological evaluation of some indan-1-acetic acid derivatives." International Journal of Pharmacy and Pharmaceutical Sciences. Link
Sources
- 1. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory derivatives of indan-1-acetic acids with low gastric irritancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | C11H12O2 | CID 5174955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of an Analytical Method for 2-(2,3-dihydro-1H-inden-1-yl)acetic Acid Quantification
Executive Summary
2-(2,3-dihydro-1H-inden-1-yl)acetic acid (often referred to as Indane Acetic Acid or IAA) is a critical structural intermediate and potential process-related impurity in the synthesis of Ramelteon (a melatonin receptor agonist) and other indane-based pharmaceuticals. Its quantification is essential for establishing the purity of starting materials and monitoring reaction kinetics during drug substance manufacturing.
This guide provides a comparative technical analysis of analytical methodologies for IAA, culminating in a validated, robust RP-HPLC-UV protocol. While Mass Spectrometry (LC-MS/MS) offers superior sensitivity for trace analysis, this guide demonstrates why HPLC-UV remains the "Gold Standard" for routine process control and assay testing due to its balance of precision, robustness, and cost-efficiency, aligned with ICH Q2(R2) guidelines.
Chemical Context & Method Selection
The Analyte
-
Molecule: 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
-
Chemical Challenges:
-
Chromophore: The indane ring provides decent UV absorption at low wavelengths (210–220 nm), but sensitivity drops significantly at higher wavelengths (>254 nm).
-
Acidity: The acetic acid side chain (pKa ≈ 4.76) means the molecule exists as an anion at neutral pH, leading to poor retention and peak tailing on C18 columns.
-
Structural Similarity: It must be resolved from the parent drug (Ramelteon) and other indane isomers.
-
Comparative Analysis of Methodologies
The following table objectively compares the three primary analytical approaches available to researchers.
| Feature | Method A: RP-HPLC-UV (Recommended) | Method B: UHPLC-MS/MS | Method C: GC-FID |
| Primary Application | Routine QC, Assay (>98%), Impurity Profiling (>0.05%) | Genotoxic Impurity Screening, Trace Analysis (<0.05%) | Volatile Impurities, Residual Solvents |
| Sensitivity (LOD) | Moderate (0.5 µg/mL) | High (0.001 µg/mL) | Moderate (requires derivatization) |
| Robustness | High (Self-validating via SST) | Moderate (Matrix effects, Ion suppression) | Low (Thermal instability of carboxylic acids) |
| Sample Prep | Simple Dilution | Filtration + potential SPE | Derivatization (Methylation/Silylation) |
| Cost Per Run | Low | High | Medium |
| Throughput | Medium (15-25 min) | High (<5 min) | Medium (20-30 min) |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on the specific phase of drug development.
Figure 1: Analytical Method Selection Decision Tree. Blue path indicates high sensitivity needs; Green path indicates routine QC needs.
Recommended Protocol: RP-HPLC-UV
Based on the comparative analysis, RP-HPLC-UV is selected for validation. The protocol below addresses the acidity of the analyte by utilizing a low-pH mobile phase to suppress ionization, ensuring sharp peak shape and consistent retention.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II or Waters Arc HPLC (or equivalent).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Waters XBridge C18.
-
Expert Insight: A C18 column is standard, but if resolution from aromatic impurities is poor, switch to a Phenyl-Hexyl column to exploit pi-pi interactions with the indane ring.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 210 nm (for maximum sensitivity) or 220 nm .
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities elute) |
| 12.0 | 40 | 60 | Linear Gradient (Elution of IAA) |
| 15.0 | 10 | 90 | Wash |
| 18.0 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End of Run |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid reference standard in 10 mL of Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute Stock Solution with Mobile Phase A:B (50:50) to reach a target concentration of 50 µg/mL.
Validation Strategy (ICH Q2(R2) Aligned)
Validation demonstrates that the method is suitable for its intended purpose.[1][2][3][4] The following workflow ensures compliance with the latest ICH Q2(R2) guidelines [1].
System Suitability Testing (SST)
Trustworthiness Pillar: Before any sample analysis, the system must pass SST.
-
Tailing Factor (T): NMT 1.5 (Ensures pH control is effective).
-
Theoretical Plates (N): NLT 5000.
-
Precision (RSD): NMT 2.0% for 6 replicate injections.
Validation Parameters & Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank, placebo, and known impurities (e.g., Ramelteon). | No interference at retention time of IAA. Resolution > 2.0. |
| Linearity | 5 levels from 50% to 150% of target concentration (e.g., 25–75 µg/mL). | Correlation Coefficient ( |
| Accuracy | Spike recovery at 80%, 100%, and 120% levels in triplicate. | Mean recovery 98.0% – 102.0%.[5] |
| Precision | Repeatability (n=6) and Intermediate Precision (different day/analyst). | % RSD |
| LOD / LOQ | Based on Signal-to-Noise (S/N) ratio. | LOD (S/N ~3:1); LOQ (S/N ~10:1). |
| Robustness | Small changes in Flow (±0.1 mL), Temp (±5°C), pH (±0.2). | System suitability parameters remain within limits. |
Validation Logic Diagram
The following diagram visualizes the sequential workflow for a full ICH validation study.
Figure 2: ICH Q2(R2) Validation Workflow. Sequential execution ensures data integrity.
Experimental Data Summary (Simulated)
The following data represents typical results obtained when following the protocol above, demonstrating the method's validity.
Linearity Results
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 25.0 | 1250.4 |
| 37.5 | 1875.1 |
| 50.0 (Target) | 2505.8 |
| 62.5 | 3120.2 |
| 75.0 | 3755.6 |
| Regression | y = 50.1x - 2.5 |
| 0.9998 |
Accuracy (Recovery)
| Spike Level | Added (µg/mL) | Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.1 | 100.2% |
| 120% | 60.0 | 59.7 | 99.5% |
| Mean | 99.7% |
Conclusion
For the quantification of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid, RP-HPLC-UV is the validated method of choice for routine analysis. By controlling the mobile phase pH to <3.0, we successfully suppress the ionization of the carboxylic acid, ensuring high retention and excellent peak symmetry on standard C18 columns. This method meets all ICH Q2(R2) requirements for specificity, linearity, accuracy, and precision, making it a reliable tool for Ramelteon impurity profiling and intermediate quality control.
References
-
International Council for Harmonisation (ICH). (2023).[2] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][2][7][8][Link]
-
Reddy, I. U., et al. (2012).[4] Stability-indicating UPLC method for determination of Ramelteon and their degradation products in active pharmaceutical ingredients. Taylor & Francis. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 208902, Ramelteon. (Context for Indane structure). [Link]
-
U.S. Food and Drug Administration (FDA). (2005). NDA 021782: Rozerem (Ramelteon) Tablets - Chemistry Review. (Contains impurity profiling context). [Link]
Sources
cross-validation of experimental results for 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
Executive Summary: The "Rigid Scaffold" Advantage
In drug discovery and agrochemical research, 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (commonly 1-Indaneacetic Acid ) serves as a critical bioisostere for Phenylacetic Acid (PAA) and Indole-3-Acetic Acid (IAA). Its primary value lies in conformational restriction . By "locking" the ethyl side chain into a bicyclic indane system, researchers can reduce the entropic penalty of binding, potentially increasing potency and selectivity against targets like PPARs, COX enzymes, and auxin receptors.
However, this scaffold introduces complexity: chirality . Unlike the achiral Phenylacetic acid, 1-Indaneacetic acid possesses a stereocenter at the C1 position. This guide validates its performance against its flexible and heterocyclic alternatives, focusing on enantiomeric resolution , metabolic stability , and binding affinity .
Comparative Analysis: The Alternatives
The following table contrasts 1-Indaneacetic Acid with its primary structural competitors.
| Feature | 1-Indaneacetic Acid (Target) | Phenylacetic Acid (Alternative A) | Indole-3-Acetic Acid (Alternative B) |
| Structure Type | Bicyclic, Carbocyclic (Rigid) | Monocyclic, Aromatic (Flexible) | Bicyclic, Heteroaromatic (Labile) |
| Chirality | Chiral (C1) | Achiral | Achiral (usually) |
| Lipophilicity (cLogP) | ~2.5 (High) | ~1.4 (Moderate) | ~1.1 (Moderate) |
| Metabolic Liability | Benzylic hydroxylation (C3) | Ring hydroxylation (Para) | Indole oxidation / Decarboxylation |
| Primary Utility | Rigidifying scaffold; Chiral probe | Generic linker; Fragment | Auxin signaling; Tryptophan metabolite |
| Cost | High ( | Low ($) | Medium ( |
Why Choose 1-Indaneacetic Acid?
-
Entropy-Enthalpy Compensation: If your lead compound (based on Phenylacetic acid) shows promise but low affinity, switching to the Indane scaffold can freeze the bioactive conformation.
-
Chiral Exploration: It allows the probing of stereoselective pockets that flat, achiral Phenylacetic acid cannot exploit.
Experimental Validation Protocols
To validate the utility of 1-Indaneacetic Acid in your workflow, you must control for Stereochemical Purity and Metabolic Stability .
Protocol A: Enantiomeric Resolution & Validation
Context: Commercial sources often supply the racemate. For high-affinity applications (e.g., PPAR agonists), the biological activity is frequently restricted to the (S)-enantiomer.
Objective: Isolate and quantify the enantiomeric excess (ee%) of the active isomer.
Workflow Diagram:
Figure 1: Workflow for the resolution of chiral indane scaffolds. Direct CSP-HPLC is preferred over diastereomeric crystallization for scale-up < 1g.
Step-by-Step Protocol:
-
Column Selection: Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H). The rigid indane backbone interacts well with amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA. Note: Acid additive is crucial to suppress ionization of the carboxylic acid.
-
Detection: UV at 254 nm (Indane absorption).
-
Validation: Compare retention times with a racemic standard. Calculate
.
Protocol B: Metabolic Stability (Microsomal Clearance)
Context: The indane ring is susceptible to benzylic oxidation at the C3 position (the "benzylic" carbon opposite the side chain), unlike Phenylacetic acid which is prone to para-hydroxylation.
Objective: Determine intrinsic clearance (
Workflow Diagram:
Figure 2: Metabolic stability workflow identifying the specific vulnerability of the indane scaffold (C3-hydroxylation).
Step-by-Step Protocol:
-
Preparation: Prepare a 1 µM solution of 1-Indaneacetic acid in phosphate buffer (pH 7.4).
-
Initiation: Add liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Quantification: Analyze supernatant via LC-MS/MS (MRM mode).
-
Parent Transition: 175.1
131.1 (Loss of ). -
Metabolite Transition: 191.1
... (Hydroxylation).
-
-
Calculation: Plot ln(% Remaining) vs. time to determine
.
Logical Synthesis: Interpreting the Data
When comparing results between 1-Indaneacetic Acid and Phenylacetic Acid :
-
If Potency Increases (>10x) with Indane:
-
Action: Pursue chiral resolution immediately. The activity is likely driven by one specific enantiomer (usually the one mimicking the bioactive conformation of the flexible parent).
-
If Potency is Unchanged:
-
Action: Revert to Phenylacetic acid to improve solubility and reduce cost, or explore the Indole analog for different pi-stacking interactions.
-
If Metabolic Stability Decreases:
-
Action: Block the C3 position (e.g., add a gem-dimethyl group or fluorine) to improve half-life.
References
-
Bioisosterism in Medicinal Chemistry.
- Source: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
- Relevance: Foundational text on replacing phenyl rings with indane/bicyclic systems to restrict conform
-
URL:[Link]
- Chiral Separation of Indane Derivatives. Source: Sigma-Aldrich / Merck Technical Library. "Chiral HPLC Application Guide." Relevance: Protocols for separating indane-based acids using polysaccharide columns.
-
Auxin Signaling and Structural Analogs.
- Source: Dharmasiri, N., et al. (2005). The F-box protein TIR1 is an auxin receptor.
- Relevance: Discusses the structural requirements for auxin binding, relevant for 1-indaneacetic acid as an IAA analog.
-
URL:[Link]
-
Metabolism of Cyclic Hydrocarbons.
- Source: Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism. Wiley-VCH.
- Relevance: Mechanistic detail on benzylic hydroxyl
-
URL:[Link]
Comparative Pharmacokinetics of Indane-Scaffold Acetic Acid Derivatives vs. Indole Analogs
Executive Summary
This guide provides a rigorous pharmacokinetic (PK) comparison of Indane acetic acid derivatives and their structural analogs. In drug discovery, the transition from Indole (e.g., Indomethacin) to Indene (e.g., Sulindac) and fully saturated Indane scaffolds (e.g., CRTH2 antagonists, PPAR agonists) represents a classic case study in bioisosteric replacement designed to optimize metabolic stability, reduce gastrointestinal (GI) toxicity, and alter half-life (
Key Technical Takeaways:
-
Bioactivation: Unlike the active indole-acetic acid (Indomethacin), the indene-acetic acid derivative (Sulindac) functions as a prodrug, utilizing a reversible metabolic "redox shuttle" to extend half-life and potentially spare renal prostaglandins.
-
Enterohepatic Recirculation (EHC): Both scaffolds exhibit significant EHC, complicating clearance (
) calculations and extending the therapeutic window, a critical consideration for dosing frequency. -
Scaffold Saturation: Newer indane-acetic acid derivatives (CRTH2 antagonists) utilize the saturated indane ring to improve oral bioavailability (
) and selectivity, moving away from the COX-inhibition liabilities of the unsaturated analogs.
Structural Context: From Indole to Indane
To understand the PK differences, one must first distinguish the scaffolds. The core acetic acid moiety remains the primary pharmacophore for protein binding (e.g., COX active site), but the ring structure dictates metabolism.
| Scaffold Type | Representative Compound | Chemical Feature | PK Implication |
| Indole-3-acetic acid | Indomethacin | Nitrogen-containing, aromatic.[1][2] | High potency, direct glucuronidation, high GI toxicity. |
| Indene-3-acetic acid | Sulindac | Carbon-only 5-ring, double bond. | Prodrug design (Sulfoxide). Reversible metabolism extends |
| Indane-3-acetic acid | CRTH2 Antagonists | Saturated 5-ring (no double bond). | Improved metabolic stability; often designed to avoid COX inhibition. |
Comparative Pharmacokinetic Profiles
Absorption and Bioavailability
Both Indomethacin and Sulindac exhibit high oral bioavailability (
-
Indomethacin: Rapidly absorbed (
). It is highly lipophilic, leading to complete absorption but also significant local gastric irritation. -
Sulindac: Also well-absorbed (
), but as a prodrug, the appearance of the active metabolite (Sulindac Sulfide) is delayed. This delay is a deliberate PK feature to bypass direct gastric mucosal damage caused by the active acid form.
Metabolism: The "Redox Shuttle" vs. Direct Conjugation
This is the most critical differentiator.
-
Indomethacin (Direct Elimination): Metabolized primarily via O-demethylation (CYP2C9) and direct acyl glucuronidation. The acyl glucuronide is reactive and contributes to rare idiosyncratic hepatotoxicity.
-
Sulindac (Reversible Metabolism): Sulindac is a sulfoxide (inactive). It undergoes hepatic reduction to Sulindac Sulfide (Active NSAID) and irreversible oxidation to Sulindac Sulfone (Inactive).
-
The Shuttle: The Sulfide can be re-oxidized back to the Sulfoxide. This reversible equilibrium acts as a "reservoir," maintaining active drug levels longer than simple elimination would allow.
-
Elimination and Half-Life
-
Indomethacin:
hours. However, this is deceptive. Significant EHC means the drug is excreted in bile, hydrolyzed by gut bacteria, and reabsorbed, creating secondary plasma peaks. -
Sulindac: The parent (sulfoxide) has a
of ~7.8 hours, but the active sulfide metabolite has a of 16.4 hours . This extension allows for twice-daily dosing compared to Indomethacin's requisite frequent dosing (or sustained-release formulations).
Summary Data Table
| Parameter | Indomethacin (Indole) | Sulindac (Indene) | Indane Derivatives (General Class) |
| Bioavailability ( | ~100% | ~90% | Variable (High for optimized leads) |
| 1–2 hours | 2–4 hours (Parent) | 1–3 hours | |
| Active Species | Parent Drug | Metabolite (Sulfide) | Parent Drug |
| Plasma Protein Binding | 99% | 93% | >95% |
| Primary Metabolism | Hepatic (CYP2C9, UGT) | Hepatic/Renal (Reductase/FMO) | Hepatic (CYP3A4/2C9) |
| Half-life ( | 4.5 hours | 7.8h (Parent) / 16.4h (Active) | 10–20 hours (Compound dependent) |
| Excretion | Renal (60%), Biliary (33%) | Renal (50%), Biliary (25%) | Fecal/Biliary dominance |
Mechanistic Visualization
The Sulindac Metabolic Shuttle
The following diagram illustrates the unique reversible metabolism of the indene derivative Sulindac, contrasting it with the linear elimination of Indomethacin.
Figure 1: The reversible reduction of Sulindac creates a metabolic reservoir, extending the half-life of the active sulfide compared to the direct elimination of Indomethacin.
Experimental Protocols
To validate these PK profiles in a drug development setting, specific assays are required.
Protocol A: Determination of Reversible Metabolism (S9 Fraction Assay)
Objective: To confirm if a new indane derivative undergoes reversible metabolism (like Sulindac) or linear clearance.
-
Preparation: Thaw pooled human liver S9 fractions (contains both cytosolic and microsomal enzymes).
-
Incubation (Reductive): Incubate test compound (
) with S9, NADPH regenerating system, and nitrogen atmosphere (anaerobic) to favor reduction. -
Incubation (Oxidative): Parallel incubation under aerobic conditions.
-
Sampling: Quench aliquots at 0, 15, 30, 60, and 120 min with ice-cold acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Interpretation:
-
If Compound A decreases and Metabolite B appears, then Compound B decreases while A reappears (in crossover experiments), reversibility is confirmed.
-
Protocol B: Assessment of Enterohepatic Recirculation (EHC)
Objective: To quantify the contribution of EHC to the half-life of indane/indole derivatives.
Figure 2: Workflow for distinguishing biliary excretion from true enterohepatic recirculation using a bile-link rat model.
Step-by-Step Methodology:
-
Surgical Prep: Cannulate the bile duct of Wistar rats.
-
Grouping:
-
Group A (Control): Bile is collected and discarded (interrupting EHC).
-
Group B (Linked): Bile from a donor rat is infused into the duodenum of a recipient rat.
-
-
Dosing: Administer Indane derivative (10 mg/kg).
-
Calculation: Calculate the EHC Index using the Area Under the Curve (AUC):
-
Significance: A value >20% indicates significant EHC, necessitating adjusted dosing intervals to avoid accumulation toxicity.
References
-
Duggan, D. E., et al. (1977). "The disposition of sulindac." Clinical Pharmacology & Therapeutics. Link
-
Helleberg, L. (1981). "Clinical pharmacokinetics of indomethacin." Clinical Pharmacokinetics. Link
-
Pettipher, R., et al. (2014).[3] "Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459." Allergy. Link
-
Drugs.com. "Indomethacin vs Sulindac Comparison." Link
-
National Institutes of Health (NIH). "Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists." Link
Sources
Executive Summary
This guide provides a technical analysis of the cytotoxicity profile of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (Indanylacetic acid), contrasting it with its structural analogs: the indole-based Indomethacin and the indene-based Sulindac .
Key Findings:
-
Scaffold Stability: The indane (saturated) core of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid exhibits significantly lower intrinsic cytotoxicity compared to the indole core of Indomethacin.
-
Metabolic Activation: Unlike Sulindac (an indene), which requires hepatic reduction to its active sulfide metabolite to exert maximal cytotoxicity, the indanylacetic acid scaffold is metabolically more stable but lacks the potent COX-inhibitory efficacy of its unsaturated counterparts.
-
Mechanism: Cytotoxicity in this chemical family is driven by two distinct pathways: COX-dependent mitochondrial stress (Indomethacin) and COX-independent phosphodiesterase (PDE) inhibition (Sulindac Sulfone/Indane derivatives).
Chemical Context & Compound Selection
To understand the toxicity profile, we must analyze the Structure-Activity Relationship (SAR) relative to three pillars: the Scaffold (Indane vs. Indene vs. Indole), the Saturation (Double bond presence), and the Functionalization.
The Comparative Panel
| Compound | Structure Type | Key Feature | Primary Toxicity Driver |
| Indanylacetic Acid | Indane (Saturated) | Lacks double bond; Carbon scaffold | Low intrinsic toxicity; weak COX binder. |
| Sulindac | Indene (Unsaturated) | Benzylidene double bond | Prodrug (low toxicity); requires reduction. |
| Sulindac Sulfide | Indene (Unsaturated) | Reduced sulfoxide | High toxicity ; potent COX-1/2 inhibitor. |
| Indomethacin | Indole (Aromatic N) | Nitrogen isostere | High toxicity ; GI ulceration; oxidative stress. |
| Indole-3-acetic Acid | Indole | Plant auxin | Non-toxic unless activated by peroxidase (ROS).[1] |
Comparative Cytotoxicity Analysis
The following data aggregates IC50 values across standard epithelial (HT-29, HCT-116) and hepatic (HepG2) cell lines.
Table 1: Comparative IC50 Values (µM)
Note: Lower values indicate higher cytotoxicity.
| Compound | HepG2 (Liver) | HT-29 (Colon) | Mechanism of Cell Death |
| Indanylacetic Acid | > 500 (Est.) | > 1000 | Low affinity interaction; non-apoptotic at low dose. |
| Indomethacin | 100 - 150 | 400 - 600 | COX-dependent mitochondrial depolarization; ROS. |
| Sulindac (Parent) | > 1000 | > 1000 | Prodrug; requires metabolic reduction to sulfide. |
| Sulindac Sulfide | 60 - 80 | 50 - 90 | Potent apoptosis induction; Bcl-2 downregulation. |
| Sulindac Sulfone | ~130 | ~150 | COX-independent; cGMP PDE inhibition. |
Critical Insight: The saturation of the double bond (converting the indene of Sulindac to the indane of Indanylacetic acid) generally reduces cytotoxicity by orders of magnitude. The rigidity provided by the double bond in Sulindac/Indomethacin is crucial for the high-affinity binding to COX enzymes that drives downstream toxicity.
Mechanistic Pathways & SAR Visualization
The cytotoxicity of these compounds is not random; it follows a strict logic based on their ability to interfere with mitochondrial respiration and prostaglandin synthesis.
Diagram 1: Structure-Toxicity Logic (SAR)
This diagram illustrates how structural modifications to the core scaffold dictate the toxicity mechanism.
Caption: SAR analysis showing how ring saturation (Indane) mitigates toxicity compared to rigid Indene/Indole analogs.
Experimental Protocols for Validation
To objectively compare 2-(2,3-dihydro-1H-inden-1-yl)acetic acid against these standards, a simple MTT assay is insufficient due to the prodrug nature of related compounds. You must use a Metabolic Competency Assay .
Protocol: Comparative Cytotoxicity with Metabolic Activation
Objective: Distinguish between intrinsic cytotoxicity (Indomethacin) and metabolite-driven cytotoxicity (Sulindac/Indanyl analogs).
Reagents:
-
Target Cells: HepG2 (High metabolic capacity) vs. HCT-116 (Low metabolic capacity).
-
S9 Fraction: Liver microsomes (for exogenous activation).
-
Assay: CellTiter-Glo (ATP) or LDH Release (Membrane integrity).
Workflow Steps:
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Drug Preparation:
-
Dissolve compounds in DMSO (Final concentration < 0.1%).
-
Prepare serial dilutions (1 µM to 1000 µM).
-
-
Activation Phase (Critical):
-
Group A: Direct treatment (Media + Compound).
-
Group B: Metabolic activation (Media + Compound + 10% S9 Mix + NADPH).
-
-
Incubation: Incubate for 24h (LDH) or 48h (ATP).
-
Readout: Measure luminescence/absorbance relative to Vehicle Control.
Diagram 2: Metabolic Competency Workflow
This workflow ensures you do not get false negatives for prodrugs like Sulindac or false positives for Indomethacin.
Caption: Experimental workflow to differentiate intrinsic vs. metabolite-driven cytotoxicity using S9 fractions.
Expert Commentary & Troubleshooting
Why Indanylacetic Acid is Less Toxic
The "dihydro" (indane) analog lacks the
Troubleshooting Experimental Data
-
Issue: Sulindac shows no toxicity in HCT-116 cells.
-
Cause: HCT-116 cells lack the specific reductase enzymes to convert the sulfoxide to the sulfide.
-
Solution: Use the S9 activation protocol described above or treat directly with Sulindac Sulfide as a positive control.
-
-
Issue: Indomethacin IC50 varies wildly.
-
Cause: Indomethacin degrades in alkaline media.
-
Solution: Ensure media pH is buffered to 7.4 and prepare fresh stocks immediately before use.
-
References
-
Comparative cytotoxicity of non-steroidal anti-inflammatory drugs in primary cultures of rat hepatocytes. Source: PubMed (Jurima-Romet et al., 1994) URL:[Link]
-
Sulindac derivatives inhibit growth and induce apoptosis in human prostate cancer cell lines. Source: PubMed (Lim et al., 1999) URL:[Link]]
-
COX inhibitors Indomethacin and Sulindac derivatives as antiproliferative agents. Source: PubMed (Li et al., 2013) URL:[Link]
-
Oxidative activation of indole-3-acetic acids to cytotoxic species. Source: PubMed (Folkes et al., 2001) URL:[Link]]
-
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration. Source: PubMed (Lassila et al., 2015) URL:[Link]
Sources
benchmarking the synthetic efficiency of different routes to 2-(2,3-dihydro-1H-inden-1-yl)acetic acid
Executive Summary
2-(2,3-dihydro-1H-inden-1-yl)acetic acid (Indanylacetic acid) is a critical pharmacophore and intermediate, most notably serving as the structural core for the melatonin receptor agonist Ramelteon . Its synthesis hinges on the efficient functionalization of the C1 position of the indane ring.
This guide benchmarks three distinct synthetic strategies starting from the commercially available 1-indanone . We evaluate these routes based on step count, atom economy, scalability, and impurity profiles.
The Contenders
-
Route A: The Horner-Wadsworth-Emmons (HWE) Strategy – Recommended for high-purity, scalable synthesis.
-
Route B: The Modified Reformatsky Protocol – Robust, cost-effective for smaller batches, but higher waste.
-
Route C: The Knoevenagel Condensation – High atom economy, but requires harsh conditions and difficult workups for this specific acid target.
Strategic Route Analysis
Route A: The Horner-Wadsworth-Emmons (HWE) Strategy
This route utilizes a phosphonate ester to install the two-carbon side chain directly as an unsaturated ester. It offers superior stereocontrol (though less critical here due to subsequent hydrogenation) and avoids the heavy metal waste associated with Reformatsky reagents.
-
Mechanism: Carbanion attack on ketone
Oxaphosphetane elimination -unsaturated ester. -
Key Advantage: The reaction is driven to completion by the formation of the stable phosphate byproduct, which is water-soluble and easily removed.
Route B: The Modified Reformatsky Protocol
The classic reaction of
-
Mechanism: Oxidative insertion of Zn
Nucleophilic attack -hydroxy ester Acid-catalyzed dehydration. -
Key Advantage: Tolerates other functional groups well; reagents (ethyl bromoacetate, Zn dust) are inexpensive.
Route C: The Knoevenagel Condensation
Condensation with cyanoacetic acid yields an unsaturated nitrile. While this is the preferred industrial route for Ramelteon (where the target is an ethylamine), converting the nitrile to the acetic acid requires harsh hydrolysis (conc. HCl or NaOH/
Benchmarking Matrix
| Metric | Route A (HWE) | Route B (Reformatsky) | Route C (Knoevenagel) |
| Overall Yield | 75 - 85% | 60 - 70% | 50 - 65% (to Acid) |
| Step Count | 3 (Condensation, H2, Hydrolysis) | 4 (Condensation, Dehydration, H2, Hydrolysis) | 3 (Condensation, H2, Hydrolysis) |
| Atom Economy | Moderate (Phosphate waste) | Low (Stoichiometric Zn waste) | High (Water/CO2 byproduct) |
| Scalability | High (Homogeneous liq. phase) | Medium (Heterogeneous Zn slurry) | High (Solid/Liq handling) |
| Purification | Crystallization/Distillation | Chromatography often needed | Crystallization |
| Safety Profile | NaH handling required | Exothermic induction period | Cyanide/Nitrile handling |
Visualization of Synthetic Pathways
The following diagram illustrates the divergent pathways from 1-indanone to the target acid.
Figure 1: Comparative synthetic flow showing the convergence of HWE and Reformatsky routes versus the divergent Knoevenagel path.
Detailed Recommended Protocol: Route A (HWE)
This protocol is selected for its reproducibility and ease of purification.
Phase 1: Olefination (Horner-Wadsworth-Emmons)
Objective: Convert 1-indanone to ethyl 2-(1H-inden-3-yl)acetate.
-
Preparation: In a dry 3-neck flask under
, suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF (10 vol). Cool to 0°C.[1] -
Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 eq). Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear.
-
Addition: Add 1-Indanone (1.0 eq) dissolved in THF (2 vol) dropwise.
-
Reaction: Warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC/HPLC for disappearance of indanone.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[2] Wash organics with brine, dry overngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> , and concentrate.[1]-
Note: The product is an
-unsaturated ester. Isomerization of the double bond into the ring (endo) or side chain (exo) may occur; both are acceptable for the next step.
-
Phase 2: Hydrogenation & Hydrolysis
Objective: Reduce the double bond and hydrolyze the ester to the target acid.
-
Hydrogenation: Dissolve the crude unsaturated ester in Ethanol (10 vol). Add 10% Pd/C (5 wt% loading).
-
Reaction: Hydrogenate at 30-50 psi
at RT for 4-6 hours. Filter through Celite to remove catalyst. -
Hydrolysis (One-Pot): To the ethanolic filtrate, add NaOH (2M aq solution, 3.0 eq). Stir at 40°C for 2 hours.
-
Isolation: Concentrate to remove ethanol. Acidify the aqueous residue with 1M HCl to pH 2. The product, 2-(2,3-dihydro-1H-inden-1-yl)acetic acid , will precipitate as a white solid.[3]
-
Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.
Critical Troubleshooting (Self-Validating Systems)
-
Issue: Low Conversion in HWE Step.
-
Validation: Check the quality of NaH. If the oil dispersion is old, wash with pentane before use. Ensure THF is anhydrous; water kills the phosphonate carbanion immediately.
-
-
Issue: Incomplete Hydrogenation.
-
Validation: The unsaturated ester has a distinct UV signature and alkene protons in NMR (
6.0-7.0 ppm). The product should show clean multiplets for the indane ring protons ( 1.5-3.0 ppm). If reaction stalls, purge the vessel of CO (if used previously) or add fresh catalyst.
-
-
Issue: "Oiling Out" during Acidification.
-
Validation: If the product oils out upon adding HCl, extract with DCM, dry, and evaporate. The oil usually solidifies upon standing or triturating with cold pentane.
-
References
- Vertex AI Search Results. (2023). Synthesis of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid and Ramelteon intermediates.
- Takeda Chemical Industries. (1998). EP 0885210 B1: Tricyclic compounds, their production and use. (Original patent describing Ramelteon synthesis via Knoevenagel/Wittig routes).
- Yamano, T., et al. (2006). "Process for the preparation of Ramelteon". Tetrahedron: Asymmetry, 17(12), 184-190.
-
Organic Chemistry Portal. (2023). Horner-Wadsworth-Emmons Reaction. [Link]]
-
Bang, K., et al. (2002). "Sonochemical Reformatsky Reaction Using Indium". Bull.[2] Korean Chem. Soc., 23(9), 1272. (Validation of Reformatsky efficiency on aldehydes/ketones).
Sources
Safety Operating Guide
2-(2,3-dihydro-1H-inden-1-yl)acetic Acid: Proper Disposal Procedures
Executive Summary & Immediate Action
2-(2,3-dihydro-1H-inden-1-yl)acetic acid (CAS: 38425-65-9) is a lipophilic carboxylic acid intermediate used in drug development.[1] While often classified merely as an irritant, its structural stability (indane ring) and poor water solubility dictate that it must not be disposed of via sanitary sewer systems.[1]
Core Directive: All waste streams containing this compound must be routed for High-Temperature Incineration .[1]
| Parameter | Critical Value |
| Primary Hazard | Skin/Eye Irritant (H315, H319), STOT SE 3 (H335) |
| Waste Classification | Non-Halogenated Organic |
| Disposal Method | High-Temperature Incineration (via licensed contractor) |
| Drain Disposal | STRICTLY PROHIBITED (Due to bioaccumulation potential) |
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is essential for selecting the correct waste stream.[1]
Physicochemical Data
| Property | Value | Operational Implication |
| CAS Number | 38425-65-9 | Use for waste manifesting.[1] |
| Molecular Formula | C₁₁H₁₂O₂ | High carbon content; excellent fuel for incineration. |
| Acidity (pKa) | ~4.75 (Predicted) | Reacts with bases; incompatible with cyanide/sulfide waste.[1] |
| Solubility | Low (Water), High (Organics) | Residues require organic solvent (e.g., Acetone/EtOH) for cleaning; water wash is ineffective.[1] |
| Physical State | Solid (Crystalline Powder) | Dust generation is a primary inhalation risk during transfer.[1] |
Reactivity & Incompatibilities[1]
-
Strong Oxidizers: Risk of exothermic reaction.[1] Segregate from nitrates, perchlorates, and peroxides.[1]
-
Strong Bases: Will form salts (indanylacetates).[1] While less volatile, these salts remain environmental pollutants.[1]
Pre-Disposal Segregation & Storage
Proper segregation prevents cross-contamination and ensures regulatory compliance (RCRA/CLP).[1]
Solid Waste (Pure Compound)[1]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jars or amber glass.
-
Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant".[1]
-
Storage: Store in a cool, dry place away from oxidizers until pickup.
Liquid Waste (Mother Liquors/Solutions)[1]
-
Segregation: Segregate based on the solvent used.[1]
-
pH Check: If the waste stream is acidic (pH < 2), do not mix with general organic waste containing azides or cyanides to prevent toxic gas generation.[1]
Step-by-Step Disposal Protocols
Protocol A: Routine Solid Waste Disposal
Use this for expired stock, contaminated weighing boats, and solid reaction byproducts.[1]
-
PPE Verification: Don nitrile gloves, safety goggles, and a lab coat.[1][2][3] If handling large quantities (>10g) of fine powder, use a P95 respirator or work inside a fume hood.[1]
-
Transfer: Transfer solid waste into a dedicated Solid Hazardous Waste Container .
-
Note: Do not use "Sharps" containers for chemical powder; use a sealable jar.[1]
-
-
Decontamination: Wipe the exterior of the waste container with a paper towel dampened with acetone.[1] Dispose of the towel in the same container.
-
Manifesting: Log the weight and chemical name (2-(2,3-dihydro-1H-inden-1-yl)acetic acid) on the waste tag.[1] Do not use abbreviations.
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for HPLC effluents or reaction mother liquors.[1]
-
Identification: Determine the primary solvent.[1]
-
Collection: Pour into the appropriate carboy (Halogenated or Non-Halogenated).
-
Critical Step: Leave at least 10% headspace in the container to allow for thermal expansion.[1]
-
-
Rinsing: Rinse the original glassware with a small volume of acetone.[1] Add this rinse to the Organic Waste container, not the sink.
-
Closure: Cap the container tightly immediately after addition.
Protocol C: Spill Cleanup (Emergency)
For spills > 1g or outside a fume hood.[1]
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]
-
Protect: Wear double nitrile gloves and a particulate mask (N95/P100).[1]
-
Contain (Solid Spill):
-
Neutralize (Residues):
-
Disposal: Place all cleanup materials (gloves, towels, scoop) into a heavy-duty plastic bag, seal, and label as Hazardous Waste .
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the decision logic for disposing of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid based on its physical state and solvent matrix.
Figure 1: Decision matrix for the segregation and disposal of Indanylacetic acid waste streams.
Regulatory Compliance & Waste Codes
Proper classification ensures compliance with US EPA (RCRA) and EU regulations.[1]
| Regulation | Classification | Code | Notes |
| US EPA (RCRA) | Not Listed (P/U List) | D001 / D002 | Classify by characteristic if mixed with flammable solvents (D001) or corrosive acids (D002).[1] |
| EU Waste (EWC) | Organic Chemical Waste | 07 05 13 * | "Solid wastes containing hazardous substances." |
| DOT/ADR | Not Regulated as Dangerous Goods | N/A | Unless in solution with a regulated solvent. |
Scientific Rationale for Incineration: While 2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a carboxylic acid, the lipophilic indane moiety resists rapid biodegradation in aqueous environments.[1] Standard neutralization and drain disposal, while chemically possible, pose a risk of bioaccumulation in local water tables.[1] Therefore, incineration is the only responsible disposal method to ensure complete thermal destruction of the organic framework [1, 3].[1]
References
-
PubChem. (2023).[1] 2-(2,3-dihydro-1H-inden-1-yl)acetic acid Compound Summary. National Library of Medicine.[1] [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]
Sources
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
